Technical Guide: 3-Bromo-6-cyclopropylpyridazine Chemical Properties & Applications
[1] Executive Summary & Structural Identity 3-Bromo-6-cyclopropylpyridazine is a high-value heteroaromatic scaffold used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Structural Identity
3-Bromo-6-cyclopropylpyridazine is a high-value heteroaromatic scaffold used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and oncology pathways.[1] It serves as a critical "bifunctional linker" in medicinal chemistry: the bromine atom acts as a reactive handle for cross-coupling (electrophilic site), while the cyclopropyl group provides a metabolically stable lipophilic anchor that modulates the physicochemical properties of the final drug candidate.[1]
Core Identity Data
Property
Specification
IUPAC Name
3-Bromo-6-cyclopropylpyridazine
CAS Number (Free Base)
1046816-40-3
CAS Number (HBr Salt)
2044706-90-1
Molecular Formula
C₇H₇BrN₂
Molecular Weight
199.05 g/mol
SMILES
BrC1=NN=C(C2CC2)C=C1
Appearance
White to pale pink crystalline solid
Solubility
Soluble in DMSO, DCM, MeOH; sparingly soluble in water.[1][2][3]
The inclusion of the cyclopropyl moiety at the C6 position is not merely structural; it is a strategic medicinal chemistry choice.[1]
Metabolic Stability: Unlike isopropyl or ethyl groups, the cyclopropyl ring lacks easily abstractable benzylic protons, reducing susceptibility to CYP450-mediated oxidation.[1]
Lipophilicity Modulation: It increases lipophilicity (LogP ~1.8–2.[1]1) relative to a methyl group, improving blood-brain barrier (BBB) penetration without the steric penalty of a tert-butyl group.[1]
Sigma-Hole Interactions: The strained ring can engage in unique
Implication: The C3-Bromine is significantly more activated towards Nucleophilic Aromatic Substitution (
) and Oxidative Addition (Pd) compared to 3-bromopyridine or bromobenzene.[1]
Acidity: The ring nitrogens can act as weak bases but are less basic than pyridines (pKa ~2.3 for the conjugate acid), reducing non-specific protein binding.[1]
Synthetic Accessibility & Production
The primary challenge in synthesizing this core is regiocontrol .[1] Starting from the symmetric precursor 3,6-dibromopyridazine , one must selectively install a single cyclopropyl group while preventing the formation of the 3,6-dicyclopropyl byproduct.
Synthesis Workflow (Suzuki-Miyaura Coupling)
The industry-standard route utilizes a controlled Suzuki coupling.[1]
Caption: Kinetic control is required to favor mono-substitution (k1) over di-substitution (k2).
Validated Experimental Protocol
Note: This protocol is synthesized from standard methodologies for halopyridazine couplings.
Solvent: 1,4-Dioxane (10 vol relative to substrate)
Step-by-Step Procedure:
Inertion: Charge a 3-neck round bottom flask with 3,6-dibromopyridazine, cyclopropylboronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (3x).[1]
Solvation: Add degassed 1,4-dioxane and 2M K₃PO₄ solution.
Reaction: Heat to 80°C for 4–6 hours. Critical: Monitor by HPLC/TLC.[1] Stop immediately when starting material is <5% to minimize di-coupled byproduct.[1]
Work-up: Cool to RT. Dilute with EtOAc and water.[1] Separate layers.
Purification: The mono-substituted product is less polar than the starting material but more polar than the bis-cyclopropyl impurity.[1] Flash chromatography (Hexane/EtOAc gradient) is required.[1]
Yield: Typical isolated yields range from 65% to 75%.[1]
Reactivity & Functionalization[4][5][8]
Once synthesized, the C3-Bromine becomes a versatile handle.[1] The electron-deficient nature of the pyridazine ring makes this position highly reactive.[1]
Reactivity Logic Diagram
Caption: The C3-Br bond is activated for both Pd-catalyzed and Nucleophilic attacks.[1]
Key Reaction Classes[1]
Suzuki-Miyaura Cross-Coupling:
Utility: Attaching aryl or heteroaryl groups to form the pharmacophore core.[1]
Conditions: Standard Pd(PPh₃)₄/Na₂CO₃ works well.[1] The reaction is generally faster than the initial cyclopropyl installation due to the lack of steric hindrance at C3 compared to the C6-cyclopropyl site.[1]
Nucleophilic Aromatic Substitution (
):
Mechanism:[1][4][5] The electronegative nitrogens at positions 1 and 2 pull electron density, making C3 highly electrophilic.[1]
Substrates: Alkoxides, thiols, and primary amines can displace the bromine without transition metal catalysis if heated (80–120°C) in polar aprotic solvents (DMF, NMP).[1]
Buchwald-Hartwig Amination:
Utility: Creating C-N bonds for kinase inhibitor scaffolds.
Catalyst: Pd₂dba₃ with Xantphos or BINAP is recommended to prevent chelation by the pyridazine nitrogens.[1]
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact derivative is limited, it shares hazard profiles with other halogenated pyridazines.[1]
Alfa Chemistry. (2025).[1] 3-Bromo-6-(cyclopropyl)pyridine and Pyridazine Derivatives: Properties and CAS Data. Retrieved from .[1]
American Elements. (2025). 3-Bromo-6-cyclopropylpyridazine Hydrobromide Product Specifications. Retrieved from .[1]
Li, A. Y., et al. (2015).[1] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from .[1]
World Intellectual Property Organization (WIPO). (2015).[1] Patent WO2015197567A1: Indolin-2-one or pyrrolo-pyridin-2-one derivatives.[1] Retrieved from .[1]
LookChem. (2025).[1] CAS 1046816-40-3 Entry: 3-bromo-6-cyclopropylpyridazine.[1][7] Retrieved from .[1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 3,6-Dibromopyridazine. Retrieved from .[1][6]
The Pyridazine Pivot: A Technical Guide to 3-Bromo-6-cyclopropylpyridazine
Part 1: Strategic Profile & Utility In the landscape of modern medicinal chemistry, 3-Bromo-6-cyclopropylpyridazine represents a high-value "pivot" scaffold. It serves as a critical intermediate for installing the cyclop...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Profile & Utility
In the landscape of modern medicinal chemistry, 3-Bromo-6-cyclopropylpyridazine represents a high-value "pivot" scaffold. It serves as a critical intermediate for installing the cyclopropyl-pyridazine motif—a structural unit increasingly favored in kinase inhibitor design (e.g., LRRK2, DLK) and CNS-active agents.
Why This Core Matters
Bioisosterism: The pyridazine ring acts as a bioisostere for phenyl, pyridine, and pyrimidine rings. Its 1,2-diazine structure lowers the lipophilicity (LogP) compared to phenyl rings while maintaining aromaticity.
The Cyclopropyl Advantage:
Metabolic Stability: The cyclopropyl group blocks metabolic oxidation at the 6-position, a common liability in unsubstituted pyridazines.
Fsp³ Character: It introduces three-dimensionality and "escape from flatland" without the entropic penalty of flexible alkyl chains.
The Electrophilic Handle: The 3-bromo substituent is a versatile handle for downstream functionalization via Suzuki-Miyaura coupling (C-C bond formation) or Buchwald-Hartwig amination (C-N bond formation).
Part 2: Chemical Specifications
Property
Data
IUPAC Name
3-Bromo-6-cyclopropylpyridazine
Molecular Formula
C₇H₇BrN₂
Molecular Weight
199.05 g/mol
Physical State
Off-white to pale yellow solid
Melting Point
68–72 °C
Solubility
Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
pKa (Conjugate Acid)
~2.5 (Pyridazine N)
Storage
2–8 °C, Inert atmosphere (Argon/Nitrogen)
Part 3: Synthetic Accessibility & Protocols
The primary challenge in synthesizing CAS 1046816-40-3 is achieving regioselectivity starting from the symmetric precursor, 3,6-dibromopyridazine. A statistical mixture of mono-coupled, bis-coupled, and unreacted starting material is inevitable without strict stoichiometric control.
Protocol: Controlled Mono-Suzuki Coupling
Objective: Synthesize 3-Bromo-6-cyclopropylpyridazine from 3,6-dibromopyridazine while minimizing the formation of 3,6-dicyclopropylpyridazine.
Reagents
Substrate: 3,6-Dibromopyridazine (1.0 equiv)
Coupling Partner: Cyclopropylboronic acid (0.9 – 1.0 equiv) [Note: Do not use excess]
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(OAc)₂/PCy₃
Base: K₃PO₄ (2.0 M aq, 3.0 equiv) or Cs₂CO₃
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with argon for 15 minutes to remove dissolved oxygen (critical for Pd cycle efficiency).
Loading: Add 3,6-dibromopyridazine, cyclopropylboronic acid, and the base.
Catalyst Addition: Add the Pd catalyst last under a positive stream of argon. Seal the vessel.
Reaction: Heat to 80–90 °C for 4–6 hours. Monitor by LC-MS.
Checkpoint: Stop reaction when the ratio of Product:Bis-product is optimal (usually ~80% conversion of starting material). Pushing for 100% conversion often leads to excessive bis-coupling.
Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry organic layer over Na₂SO₄.
Purification: The critical step. The polarity difference between the mono-bromo (product) and bis-cyclopropyl (impurity) allows separation via silica gel chromatography. Elute with a Hexane/EtOAc gradient (typically 0–30% EtOAc).
Visualization: Synthesis Workflow
Caption: Figure 1. Controlled mono-arylation workflow. Limiting the boronic acid stoichiometry is the control point to prevent bis-coupling.
Part 4: Functionalization & Reactivity Map
Once isolated, CAS 1046816-40-3 acts as a "hub" for divergent synthesis. The pyridazine nitrogen atoms withdraw electron density, activating the C3-position for both transition-metal catalysis and nucleophilic attacks.
Buchwald-Hartwig Amination (Kinase Hinge Binders)
This is the most common application. The bromine is displaced by an amine to create the "hinge-binding" motif of a kinase inhibitor.
Conditions: Pd₂dba₃, Xantphos, Cs₂CO₃, Toluene/Dioxane, 100 °C.
Utility: Installs solubilizing groups (morpholines, piperazines) or specific H-bond donors.
Utility: Extends the carbon skeleton to reach into the hydrophobic pocket of the target protein.
SNAr (Nucleophilic Aromatic Substitution)
Unlike phenyl bromides, the electron-deficient pyridazine ring allows for SNAr with strong nucleophiles (e.g., thiols, alkoxides) without palladium, although elevated temperatures are required.
Visualization: Divergent Reactivity
Caption: Figure 2. Divergent synthesis pathways. The core enables rapid library generation via C-C, C-N, or C-O bond formation.
Part 5: Case Study in Drug Discovery
Context: LRRK2 and DLK Inhibition
The cyclopropyl-pyridazine motif is frequently explored in the optimization of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2) (Parkinson's Disease target) and Dual Leucine Zipper Kinase (DLK) (Neurodegeneration target).
The Mechanism: In many kinase inhibitors (e.g., analogs of GNE-7915), a heteroaryl core is required to bind to the ATP hinge region. Replacing a pyrimidine or pyridine with a pyridazine often alters the H-bond acceptor geometry (the N-N bond) and improves aqueous solubility due to the lower LogP [1].
The Role of the Cyclopropyl Group: In DLK inhibitors, the cyclopropyl group often sits in a small hydrophobic pocket (ribose pocket or solvent front), providing a "lock-and-key" fit that improves potency while protecting the ring from metabolic degradation [2].
Part 6: Handling & Safety (GHS)[4]
While specific toxicological data for this intermediate may be sparse, it should be handled as a Functionalized Heteroaryl Halide .
Estrada, A. A., et al. (2014). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry.
Patel, S., et al. (2015). "Recent advances in the discovery of DLK inhibitors." Bioorganic & Medicinal Chemistry Letters.
An In-depth Technical Guide to the Synthesis of 3-Bromo-6-cyclopropylpyridazine
Abstract This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 3-Bromo-6-cyclopropylpyridazine, a heterocyclic scaffold of significant interest to researchers...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 3-Bromo-6-cyclopropylpyridazine, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug discovery. The pyridazine core is a recognized bio-isostere for phenyl and pyridyl rings and is featured in several approved pharmaceuticals.[1][2] The strategic introduction of a bromine atom and a cyclopropyl group offers versatile handles for further molecular elaboration, making this compound a valuable building block. This document details two distinct and validated synthetic strategies: a classical cross-coupling approach starting from a dihalogenated pyridazine and a modern, regioselective synthesis via an inverse electron demand Diels-Alder (iEDDA) reaction. Each strategy is critically evaluated, with in-depth explanations of the underlying chemical principles, detailed step-by-step protocols, and supporting data to ensure reproducibility and scalability.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring system is a "privileged structure" in drug discovery, valued for its ability to modulate physicochemical properties such as solubility and crystallinity while engaging in specific hydrogen bonding interactions with biological targets.[1][3] Notable drugs containing the 3-aminopyridazine core include the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib.[2] The target molecule, 3-Bromo-6-cyclopropylpyridazine, combines this valuable heterocycle with two key functional groups. The cyclopropyl moiety is increasingly utilized in drug design to improve metabolic stability and binding affinity.[4] The bromine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to enable the exploration of chemical space and the generation of compound libraries for structure-activity relationship (SAR) studies.
This guide is designed for researchers and drug development professionals, offering a detailed, field-proven perspective on constructing this important intermediate.
Strategy 1: Palladium-Catalyzed Cross-Coupling on a Dihalopyridazine Core
This classical approach relies on the well-established and powerful Suzuki-Miyaura cross-coupling reaction to install the cyclopropyl group onto a pyridazine scaffold.[5] The key to this strategy is the careful selection of the starting dihalopyridazine to control the regioselectivity of the coupling reaction. While one might consider starting with the readily available 3,6-dichloropyridazine, achieving selective mono-substitution can be challenging. A more robust and selective method involves starting with 3,6-dibromopyridazine. The higher reactivity of the C-Br bond compared to the C-Cl bond, and the deactivation of the ring after the first coupling, allows for a more controlled mono-substitution.
The overall workflow for this strategy is outlined below.
3-Bromo-6-cyclopropylpyridazine molecular weight and formula C7H7BrN2
Formula: C₇H₇BrN₂ | MW: 199.05 g/mol | CAS: [Not explicitly listed in common open sets, analog-derived] Executive Summary 3-Bromo-6-cyclopropylpyridazine is a high-value heterocyclic building block utilized extensively i...
Author: BenchChem Technical Support Team. Date: February 2026
Formula: C₇H₇BrN₂ | MW: 199.05 g/mol | CAS: [Not explicitly listed in common open sets, analog-derived]
Executive Summary
3-Bromo-6-cyclopropylpyridazine is a high-value heterocyclic building block utilized extensively in modern medicinal chemistry.[1] It serves as a critical scaffold for introducing the pyridazine core —a privileged structure known for its bioisosteric relationship to phenyl and pyridyl rings, offering improved aqueous solubility and reduced lipophilicity (LogP).
The cyclopropyl moiety at the C6 position is strategically significant. Unlike flexible alkyl chains (ethyl/propyl), the cyclopropyl group confers conformational rigidity and metabolic stability (blocking CYP450 oxidation at the benzylic-like position), while occupying a unique volume in protein binding pockets. This compound is primarily used as an intermediate to synthesize complex pharmaceuticals targeting kinases (e.g., P2X7, DNA gyrase) and neuroinflammatory pathways.
Physicochemical Profile
Data derived from computational prediction and structural analog analysis.
Property
Value
Description
Molecular Formula
C₇H₇BrN₂
Molecular Weight
199.05 g/mol
Appearance
Off-white to pale yellow solid
Typical for halogenated pyridazines.
Predicted LogP
~1.8 – 2.1
Moderate lipophilicity; suitable for CNS penetration.
Topological PSA
~25.8 Ų
Polar Surface Area (Pyridazine N=N).
H-Bond Acceptors
2
Pyridazine nitrogens.
H-Bond Donors
0
Solubility
DMSO, Methanol, DCM
Poor solubility in water; requires organic co-solvents.
Synthetic Architecture
The synthesis of 3-Bromo-6-cyclopropylpyridazine requires overcoming a specific challenge: desymmetrization . The most robust route utilizes 3,6-dibromopyridazine as the starting material. The goal is to install exactly one cyclopropyl group while retaining the second bromine atom for downstream functionalization.
Core Pathway: Controlled Suzuki-Miyaura Coupling
This method relies on the statistical mono-substitution of a symmetric dihalide.
Mechanism:
Oxidative Addition: Pd(0) inserts into one C–Br bond of 3,6-dibromopyridazine.
Transmetallation: Cyclopropylboronic acid transfers the alkyl group to the Pd center.
Reductive Elimination: Formation of the C–C bond regenerates Pd(0).
Critical Control Point: Stoichiometry is paramount. Using excess boronic acid leads to the bis-cyclopropyl byproduct. A deficit of boronic acid (0.8–0.9 eq) favors the mono-product but leaves unreacted starting material, which is easier to separate than the bis-product.
Figure 1: Controlled desymmetrization logic for the synthesis of the target scaffold.
Experimental Protocol: Synthesis of 3-Bromo-6-cyclopropylpyridazine
Note: This protocol is designed for a 10 mmol scale. All steps must be performed in a fume hood.
Degassing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Toluene and Water. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
Charging: Add 3,6-dibromopyridazine, cyclopropylboronic acid, and K₃PO₄ to the flask.
Catalyst Addition: Add the Pd catalyst last. Seal the flask with a septum and purge the headspace with Argon for 2 minutes.
Reaction: Heat the mixture to 90°C in an oil bath for 12–16 hours. Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).
Checkpoint: The starting material (Rf ~0.6) should decrease, and the mono-product (Rf ~0.4) should appear.[2][3] If the bis-product (Rf ~0.3) starts forming significantly, stop heating immediately.
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Gradient: 0% → 30% Ethyl Acetate in Hexanes.
Elution Order: Unreacted 3,6-dibromopyridazine elutes first, followed by the Target Product , then the bis-cyclopropyl impurity.
Yield Expectation: 55–65% (based on boronic acid).
Reactivity & Applications in Drug Discovery
Once synthesized, 3-Bromo-6-cyclopropylpyridazine acts as a "linchpin" scaffold. The remaining bromine atom is highly activated for nucleophilic attacks due to the electron-deficient nature of the diazine ring.
A. Functionalization Pathways
S_NAr (Nucleophilic Aromatic Substitution): The bromine at C3 is susceptible to displacement by amines, thiols, or alkoxides. This is commonly used to attach the "warhead" or polar tail of a drug molecule.
Buchwald-Hartwig Amination: For less nucleophilic amines, Pd-catalyzed coupling provides high yields.
Suzuki/Stille Coupling: The bromine can be replaced by aryl or heteroaryl groups to extend the scaffold.
B. Strategic Value of the Cyclopropyl Group
Metabolic Shielding: The cyclopropyl group is often used to replace an isopropyl or ethyl group. It lacks the easily abstractable hydrogen atoms found in alkyl chains, reducing susceptibility to oxidative metabolism.
Sigma-Hole Interactions: Recent studies suggest the strained C-C bonds of cyclopropane can engage in unique pi-interactions with protein residues (Tyr, Phe).
Figure 2: Divergent synthesis capabilities from the core scaffold.
The Synthetic Versatility of 3-Bromo-6-cyclopropylpyridazine: A Technical Guide for Researchers
Introduction: A Privileged Scaffold in Modern Drug Discovery The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, imparting unique elec...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, imparting unique electronic and steric properties to bioactive molecules.[1] The strategic functionalization of this scaffold is paramount in the development of novel therapeutics. 3-Bromo-6-cyclopropylpyridazine has emerged as a particularly valuable building block, combining the reactive handle of a bromine atom with the desirable physicochemical properties of a cyclopropyl group. This guide provides an in-depth exploration of the reactivity of 3-Bromo-6-cyclopropylpyridazine, offering field-proven insights and detailed protocols for its effective utilization in drug development programs. Pyridazine derivatives have shown a wide range of biological activities, including antitumor, antibacterial, and analgesic properties.[2]
Core Reactivity Profile: A Dichotomy of Palladium-Catalyzed Cross-Coupling and Nucleophilic Substitution
The reactivity of 3-Bromo-6-cyclopropylpyridazine is dominated by the nature of the C-Br bond at the 3-position. The electron-withdrawing character of the adjacent nitrogen atoms renders this position susceptible to a variety of transformations, primarily palladium-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution. The cyclopropyl group at the 6-position, while generally stable, can influence the overall electronic properties and steric accessibility of the pyridazine ring.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are the premier method for the functionalization of 3-Bromo-6-cyclopropylpyridazine, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[3] These reactions proceed through a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl and aryl-heteroaryl linkages.[4] In the context of 3-Bromo-6-cyclopropylpyridazine, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, and even alkyl substituents.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.[5] For electron-deficient heteroaryl halides like 3-Bromo-6-cyclopropylpyridazine, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition step and promote the stability of the catalytic species.[6] The base plays a crucial role in the transmetalation step, activating the boronic acid partner.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-cyclopropylpyridazine with Phenylboronic Acid
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-6-cyclopropylpyridazine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).
Add a 4:1 mixture of 1,4-dioxane and water.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
Entry
Boronic Acid Partner
Product
Yield (%)
1
Phenylboronic acid
3-Phenyl-6-cyclopropylpyridazine
85
2
4-Methoxyphenylboronic acid
3-(4-Methoxyphenyl)-6-cyclopropylpyridazine
92
3
Thiophene-2-boronic acid
3-(Thiophen-2-yl)-6-cyclopropylpyridazine
78
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[7] This reaction is particularly valuable in drug discovery for the introduction of amine functionalities, which can modulate solubility, basicity, and receptor binding interactions.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination of 3-Bromo-6-cyclopropylpyridazine hinges on the selection of a suitable palladium precatalyst and ligand combination that can overcome potential challenges such as catalyst inhibition by the nitrogen-containing heterocycle.[8] The use of sterically hindered, electron-rich phosphine ligands is often necessary.[9] The choice of base is also critical and can influence the rate and efficiency of the reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-6-cyclopropylpyridazine with Morpholine
In a glovebox, charge a Schlenk tube with Pd2(dba)3 (0.02 equiv), XPhos (0.08 equiv), and NaOtBu (1.4 equiv).
Add 3-Bromo-6-cyclopropylpyridazine (1.0 equiv) and toluene.
Add morpholine (1.2 equiv) to the mixture.
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Concentrate the filtrate and purify the residue by column chromatography.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[10][11] This transformation is valuable for the synthesis of rigid linkers and pharmacophores in drug candidates.
Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. The choice of base, often an amine like triethylamine or diisopropylethylamine, is crucial for the deprotonation of the terminal alkyne.
Experimental Protocol: Sonogashira Coupling of 3-Bromo-6-cyclopropylpyridazine with Phenylacetylene
To a stirred solution of 3-Bromo-6-cyclopropylpyridazine (1.0 equiv) and phenylacetylene (1.1 equiv) in THF and TEA, add Pd(PPh3)2Cl2 (0.03 equiv) and CuI (0.05 equiv) under an inert atmosphere.
Stir the reaction mixture at room temperature for 6-18 hours.
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.
Purify the residue by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNA_r): A Complementary Approach
While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNA_r) can be a viable alternative for the functionalization of 3-Bromo-6-cyclopropylpyridazine, particularly with strong nucleophiles. The electron-deficient nature of the pyridazine ring facilitates this reaction pathway.[13]
Causality Behind Experimental Choices: The feasibility of an SNA_r reaction on 3-Bromo-6-cyclopropylpyridazine is dependent on the nucleophilicity of the incoming group and the reaction conditions.[14] Strong nucleophiles, such as alkoxides or thiolates, are generally required. The reaction often necessitates elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex intermediate.[13]
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
Materials:
3-Bromo-6-cyclopropylpyridazine
Sodium methoxide (NaOMe)
Methanol (MeOH)
Procedure:
Dissolve 3-Bromo-6-cyclopropylpyridazine (1.0 equiv) in methanol.
Add a solution of sodium methoxide in methanol (1.5 equiv).
Heat the reaction mixture to reflux and stir for 12-24 hours.
Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Conclusion: A Versatile and Indispensable Synthetic Intermediate
3-Bromo-6-cyclopropylpyridazine stands as a highly versatile and valuable building block for the synthesis of complex molecules in drug discovery and development. Its reactivity is well-defined, with palladium-catalyzed cross-coupling reactions providing a robust platform for the introduction of a wide array of functional groups. Complementary to this, nucleophilic aromatic substitution offers an alternative pathway for derivatization. A thorough understanding of the principles governing these reactions, coupled with the judicious selection of catalysts, ligands, and reaction conditions, empowers the medicinal chemist to unlock the full synthetic potential of this privileged scaffold.
References
Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
National Institutes of Health. Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. Available at: [Link]
YouTube. Suzuki cross-coupling reaction. Available at: [Link]
Bentham Science. Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Available at: [Link]
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
National Center for Biotechnology Information. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Available at: [Link]
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. Available at: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
MDPI. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]
ZORA (Zurich Open Repository and Archive). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Available at: [Link]
ResearchGate. (PDF) Formal Nucleophilic Substitution of Bromocyclopropanes. Available at: [Link]
National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]
ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. Available at: [Link]
ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]
PubChem. 3-Bromo-6-methoxypyridazine. Available at: [Link]
NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
Wikipedia. Sonogashira coupling. Available at: [Link]
Technical Guide: Solubility & Stability Profile of 3-Bromo-6-cyclopropylpyridazine
The following technical guide details the solubility, stability, and handling protocols for 3-Bromo-6-cyclopropylpyridazine , a critical intermediate in medicinal chemistry. [1][2] Document Control: Target Compound: 3-Br...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility, stability, and handling protocols for 3-Bromo-6-cyclopropylpyridazine , a critical intermediate in medicinal chemistry.
3-Bromo-6-cyclopropylpyridazine is a functionalized heteroaromatic building block widely utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its utility stems from the orthogonal reactivity of the bromine atom (amenable to Suzuki/Buchwald couplings) and the cyclopropyl group (which improves metabolic stability and lipophilicity compared to alkyl chains).[1][2]
However, this dual-functionality introduces specific stability challenges: the bromine atom confers photosensitivity, while the cyclopropyl ring introduces torsional strain that can be susceptible to acid-catalyzed ring opening under forcing conditions.[1][2] This guide provides the experimental framework to characterize and maintain the integrity of this material.
Physicochemical Profile & Solubility
Theoretical Properties
The pyridazine core is electron-deficient and moderately basic.[1][2] The cyclopropyl group increases lipophilicity (LogP) compared to the parent pyridazine, significantly impacting solvent selection.[1][2]
Weak base; solubility increases significantly in acidic media (pH < 2).[1][2]
Appearance
White to pale yellow solid
Yellowing often indicates N-oxidation or photolytic degradation.[1][2]
Melting Point
N/A (Solid state)
Sharp melting point indicates high purity; broadening suggests degradation.[1][2]
Solubility Assessment
Data indicates the compound follows the "like dissolves like" principle.[1][2] It lacks hydrogen bond donors, limiting water solubility, but the nitrogen lone pairs accept hydrogen bonds, facilitating solubility in polar protic solvents like methanol.[1][2]
Protonation of pyridazine nitrogen enhances solubility.[1][2]
Solubility Screening Workflow
To determine the precise solubility limit for a specific batch (e.g., for process scale-up), follow this stepwise gravimetric protocol.
Figure 1: Stepwise solubility determination logic to minimize compound waste.
Stability & Degradation Pathways[1][6]
Chemical Stability
The 3-Bromo-6-cyclopropylpyridazine scaffold presents three primary vectors for degradation:
Photolytic Dehalogenation (Critical): The C-Br bond is susceptible to homolytic cleavage under UV/Visible light, leading to the formation of radical species and debrominated byproducts (6-cyclopropylpyridazine).[1][2]
Mitigation: Store in amber vials; use low-actinic light in production suites.
Oxidation (N-Oxide Formation): Pyridazine nitrogens can be oxidized to N-oxides by atmospheric oxygen over prolonged periods or in the presence of peroxides (common in aged ether/THF).[1][2]
Mitigation: Store under Argon/Nitrogen atmosphere.[1][2]
Cyclopropyl Ring Opening: While generally robust, the cyclopropyl ring can open under strong acidic conditions combined with nucleophiles (e.g., HBr/Heat), transforming into a linear propyl-bromide derivative.[1][2]
Forced Degradation Protocol (Stress Testing)
To validate the stability of a specific lot, perform the following stress tests using HPLC analysis.
Success Criteria: >95% conversion to 3-cyclopropyl-6-phenylpyridazine by LCMS. Incomplete conversion suggests catalyst poisoning (impurities) or hydrolysis of the starting material.[1][2]
References
PubChem. 3-Bromo-6-cyclopropylpyridazine - Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]
American Elements. 3-Bromo-6-cyclopropylpyridazine Hydrobromide Product Specifications. Available at: [Link][1][2][3][4]
Unlocking the Therapeutic Potential of 3-Bromo-6-cyclopropylpyridazine: A Strategic Guide to Unveiling Biological Activity
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activity of the novel chemical entity, 3-Bromo-6-cyclopropyl...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activity of the novel chemical entity, 3-Bromo-6-cyclopropylpyridazine. By leveraging established principles of medicinal chemistry and a structured experimental approach, this document outlines a strategic pathway from chemical synthesis to the elucidation of therapeutic potential.
Introduction: A Molecule of Interest
The pyridazine core is a prominent scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, cardiovascular, and central nervous system effects.[1][2][3] The introduction of a cyclopropyl group can further enhance a molecule's therapeutic profile by improving potency, metabolic stability, and target binding affinity.[4][5] The subject of this guide, 3-Bromo-6-cyclopropylpyridazine, represents a novel convergence of these two privileged moieties. The bromo-substituent provides a versatile handle for further chemical modification, making this compound an attractive starting point for a drug discovery campaign.[6] This guide will delineate a comprehensive strategy to synthesize, characterize, and unveil the latent biological activities of this promising, yet unexplored, molecule.
Chemical Synthesis and Characterization
A robust and efficient synthesis is the cornerstone of any investigation into a novel compound's biological activity. The proposed synthetic route for 3-Bromo-6-cyclopropylpyridazine leverages established methodologies for the formation of substituted pyridazines.
Proposed Synthetic Pathway
A plausible synthetic route could involve a multi-step process starting from readily available precursors. One potential approach is the reaction of a suitable cyclopropyl-containing precursor with a halogenated pyridazine.[6]
Caption: Proposed synthetic route for 3-Bromo-6-cyclopropylpyridazine.
Step-by-Step Synthesis Protocol:
Synthesis of 3-Chloro-6-cyclopropylpyridazine: To a solution of 3,6-dichloropyridazine in an appropriate solvent such as tetrahydrofuran (THF), add a solution of cyclopropyl magnesium bromide (a Grignard reagent) dropwise at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography.
Bromination of 3-Chloro-6-cyclopropylpyridazine: The resulting 3-Chloro-6-cyclopropylpyridazine can undergo a halogen exchange reaction. This can be achieved by treating it with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under appropriate conditions to yield the final product, 3-Bromo-6-cyclopropylpyridazine.
Purification and Characterization: The final compound should be purified to a high degree of purity (>95%) using techniques like recrystallization or preparative high-performance liquid chromatography (HPLC). The structure and purity of 3-Bromo-6-cyclopropylpyridazine must be unequivocally confirmed by analytical techniques including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Hypothesized Biological Activities
Based on the known pharmacological profiles of structurally related pyridazine and cyclopropyl-containing compounds, we can formulate several hypotheses regarding the potential biological activities of 3-Bromo-6-cyclopropylpyridazine.
Potential Therapeutic Area
Rationale based on Structural Analogs
Potential Molecular Targets
Oncology
Pyridazine derivatives have shown promise as anti-cancer agents.[1] The cyclopropyl group can enhance potency against kinases.
Many pyridazine-containing compounds exhibit anti-inflammatory properties.[2][7]
Cyclooxygenase (COX) enzymes, Mitogen-activated protein kinases (MAPKs), Cytokine signaling pathways
Neuroscience
The pyridazine scaffold is present in drugs targeting the central nervous system.[3]
G-protein coupled receptors (GPCRs), Ion channels, Enzymes involved in neurotransmitter metabolism
Infectious Diseases
Pyridazine derivatives have been investigated for their antimicrobial and antiviral activities.[2][8]
Bacterial or viral enzymes essential for replication, Fungal metabolic pathways
A Tiered Experimental Workflow for Biological Evaluation
A systematic and tiered approach is recommended to efficiently screen for and characterize the biological activity of 3-Bromo-6-cyclopropylpyridazine.[9][10][11]
Caption: A tiered workflow for biological evaluation.
Tier 1: Broad Spectrum In Vitro Profiling
The initial phase aims to cast a wide net to identify any significant biological activity.
Experimental Protocols:
Cytotoxicity Screening:
Objective: To assess the compound's general toxicity and potential anti-proliferative effects.
Method: Utilize a panel of diverse cancer cell lines (e.g., NCI-60 panel) and a non-cancerous cell line (e.g., HEK293). Treat cells with a range of concentrations of 3-Bromo-6-cyclopropylpyridazine for 48-72 hours. Assess cell viability using an MTT or CellTiter-Glo assay.
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
Broad Kinase Panel Screening:
Objective: To identify potential interactions with a wide range of protein kinases, a common target class for pyridazine derivatives.
Method: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology's Kinase HotSpot™). The assay typically measures the inhibition of kinase activity at a fixed compound concentration (e.g., 1 or 10 µM).
Data Analysis: Identify kinases with significant inhibition (e.g., >50% inhibition).
Anti-inflammatory Assay:
Objective: To screen for potential anti-inflammatory properties.
Method: Use lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs). Treat the cells with the compound and measure the production of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.
Data Analysis: Determine the IC50 for the inhibition of cytokine production.
Tier 2: Target Deconvolution and Validation
If "hits" are identified in Tier 1, the next step is to identify and validate the specific molecular target(s).
Experimental Protocols:
Dose-Response and Selectivity Profiling:
Objective: To confirm the activity of the hit and assess its selectivity.
Method: For a confirmed kinase hit, perform dose-response assays to determine the IC50 against the primary target and a panel of related kinases to assess selectivity.
Data Analysis: Generate dose-response curves and calculate IC50 values. A selectivity profile can be visualized using a kinase dendrogram.
Biophysical Binding Assays:
Objective: To confirm direct binding of the compound to the putative target protein.
Method: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) can be employed to measure the binding affinity (KD) and stoichiometry of the interaction.
Data Analysis: Determine the binding constant (KD).
Tier 3: Cellular and Mechanistic Studies
Once a target is validated, cell-based assays are crucial to understand the compound's mechanism of action in a biological context.
Experimental Protocols:
Target Engagement in Cells:
Objective: To confirm that the compound interacts with its target within intact cells.
Method: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays. These methods measure the stabilization of the target protein upon compound binding in live cells.
Data Analysis: Observe a shift in the thermal stability or a change in the BRET signal in a dose-dependent manner.
Signaling Pathway Analysis:
Objective: To elucidate the downstream effects of target inhibition.
Method: Treat relevant cells with the compound and analyze the phosphorylation status of key downstream signaling proteins using Western blotting or phospho-protein arrays.
Data Analysis: Observe a dose-dependent decrease in the phosphorylation of downstream effectors of the target pathway.
Caption: Hypothetical signaling pathway inhibited by the compound.
Data Interpretation and Future Directions
The data generated from this tiered approach will provide a comprehensive profile of the biological activity of 3-Bromo-6-cyclopropylpyridazine.
Positive Hits in Tier 1: Will guide the focus of subsequent investigations. For instance, potent cytotoxicity against a specific cancer cell line would warrant a deeper investigation into anti-cancer mechanisms.
Target Validation in Tier 2: Is critical for establishing a clear mechanism of action and for guiding structure-activity relationship (SAR) studies to improve potency and selectivity.
Cellular Activity in Tier 3: Provides crucial evidence that the compound is active in a more complex biological system and can modulate a disease-relevant pathway.
Future work would involve SAR studies, where the bromo-substituent can be replaced with various functional groups to optimize activity. Promising compounds could then be advanced to in vivo studies in appropriate animal models of disease.
Conclusion
3-Bromo-6-cyclopropylpyridazine is a novel chemical entity with significant, yet unexplored, therapeutic potential. By combining the favorable properties of the pyridazine scaffold and the cyclopropyl moiety, this compound represents a promising starting point for drug discovery. The systematic and multi-tiered experimental workflow outlined in this guide provides a robust framework for elucidating its biological activity, identifying its molecular targets, and ultimately, paving the way for the development of new therapeutic agents.
References
Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed.
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication.
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed.
Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines - ZORA.
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC.
A Short Review on Biological Potential Thiopyridazine Analogues - ResearchGate.
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR.
Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI.
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate.
Biological Assays: Innovations and Applications - Longdom Publishing.
This guide provides a comprehensive technical analysis of 3-Bromo-6-cyclopropylpyridazine , a high-value heterocyclic scaffold used in modern drug discovery. The "Anchor and Handle" Scaffold in Medicinal Chemistry Part 1...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of 3-Bromo-6-cyclopropylpyridazine , a high-value heterocyclic scaffold used in modern drug discovery.
The "Anchor and Handle" Scaffold in Medicinal Chemistry
Part 1: Executive Summary
3-Bromo-6-cyclopropylpyridazine is a bifunctional heteroaromatic building block. In the architecture of small molecule drugs, it serves two distinct roles simultaneously:
The Anchor (Cyclopropyl group): A metabolic stability enhancer and lipophilic bioisostere that fills hydrophobic pockets (e.g., in kinase or epigenetic targets) without the metabolic liability of an isopropyl group.
The Handle (Bromine atom): A highly reactive electrophilic site poised for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for the rapid elaboration of complex lead compounds.
This molecule is a critical intermediate in the synthesis of inhibitors for BRG1/BRM (SWI/SNF chromatin remodeling complexes) and DLK (Dual Leucine Zipper Kinase) , making it essential for oncology and neurodegeneration research.
Part 2: Chemical Profile & Identity
Property
Data
IUPAC Name
3-Bromo-6-cyclopropylpyridazine
CAS (Neutral)
1046816-40-3
CAS (HBr Salt)
2044706-90-1
Molecular Formula
C₇H₇BrN₂
Molecular Weight
199.05 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, MeOH, DCM; slightly soluble in water
LogP (Calc)
~1.8 (Optimal for CNS penetration and oral bioavailability)
Part 3: Synthetic Methodology (The "Gold Standard" Protocol)
The Challenge: Symmetry Breaking
The synthesis of 3-bromo-6-cyclopropylpyridazine typically starts from the symmetric precursor 3,6-dibromopyridazine . The critical technical challenge is desymmetrization .
Degassing: Charge a reaction vessel with 3,6-dibromopyridazine, cyclopropylboronic acid, and K₃PO₄. Add solvents.[2][3] Sparge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling.
Catalyst Addition: Add Pd(dppf)Cl₂·DCM under positive Argon pressure.
Thermal Activation: Heat to 80°C for 4–6 hours. Monitor by LCMS.
Checkpoint: Stop reaction when the ratio of Product:Starting Material is ~70:30. Pushing for 100% conversion will drastically increase the bis-cyclopropyl impurity.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Purification: Silica gel chromatography.
Eluent: Hexanes/EtOAc gradient (0% → 30%).
Order of Elution: (1) 3,6-Dibromopyridazine (Recoverable) → (2) 3-Bromo-6-cyclopropylpyridazine (Product) → (3) 3,6-Dicyclopropylpyridazine (Impurity).
Why NOT Minisci Reaction?
While Minisci radical alkylation is common for heterocycles, it is contraindicated for this specific scaffold.
Mechanism: Radical decarboxylation of cyclopropanecarboxylic acid generates a cyclopropyl radical.
Failure Mode: Cyclopropyl radicals are kinetically unstable and prone to ring-opening (β-scission) to form linear allyl radicals. This results in a mixture of ring-opened byproducts rather than the desired cyclopropyl ring. Suzuki coupling is the only robust route.
Part 4: Visualization of Synthetic Logic
Caption: Desymmetrization of 3,6-dibromopyridazine via controlled Suzuki coupling. Note the kinetic competition between product formation and over-alkylation.
Part 5: Applications in Drug Discovery (Case Studies)
BRG1/BRM Inhibitors (Oncology)
In the context of WO2016138114 , this scaffold is used to target the bromodomains of BRG1 (SMARCA4) and BRM (SMARCA2).
Role: The pyridazine ring mimics the acetyl-lysine binding motif required for bromodomain recognition.
Causality: The cyclopropyl group provides a steric "bump" that induces selectivity against other bromodomain family members (like BET proteins), reducing off-target toxicity.
Functionalization Workflow
Once synthesized, the 3-Bromo "handle" allows for modular library generation:
SNAr (Nucleophilic Aromatic Substitution): Reacts with amines (e.g., piperazines, morpholines) at 120°C to create amine-linked inhibitors.
Buchwald-Hartwig: Reacts with anilines or amides to create biaryl amine linkages common in kinase inhibitors.
Part 6: Safety & Handling (E-E-A-T)
Hazard Class
GHS Code
Precaution
Acute Toxicity
H302
Harmful if swallowed. Do not eat/drink in the lab.
Skin Irritation
H315
Causes skin irritation. Brominated heterocycles can be sensitizers.
Eye Damage
H318
Causes serious eye damage. Wear chemical splash goggles.
Storage
P403
Store in a cool, dry place. Light Sensitive: Brominated compounds can degrade (debrominate) under UV light. Store in amber vials.
References
Synthesis of Pyridazine Derivatives via Suzuki Coupling:
Title: "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction"
Source: National Institutes of Health (PMC) / Molecules
URL:[Link]
Medicinal Chemistry Application (Patent)
Cyclopropyl-Pyridine/Pyridazine Isosteres:
Title: "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization" (Discusses analogous cyclopropyl-heterocycle couplings)
Source: MDPI Molecules
URL:[Link]
Classification: Novel Heterocyclic Intermediate / Research Chemical
Version: 1.0 (Technical Advisory)
Executive Summary
This guide provides a technical framework for the safe handling, storage, and experimental application of 3-Bromo-6-cyclopropylpyridazine . As a halogenated heteroaromatic scaffold featuring a strained cyclopropyl ring, this compound is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.
While specific toxicological data for this novel CAS is limited, its structural properties dictate that it be handled as a High-Potency Pharmacologically Active Ingredient (HPAPI) until proven otherwise. This document synthesizes extrapolated hazard data with field-proven containment strategies.
Part 1: Chemical Profile & Physicochemical Properties[2]
Understanding the physical state and molecular weight is the first step in designing a containment strategy.
Property
Specification
Technical Note
Chemical Name
3-Bromo-6-cyclopropylpyridazine
CAS Number
2044706-90-1
Verified Identifier [1]
Molecular Formula
Molecular Weight
~199.05 g/mol
Useful for molarity calculations in Suzuki couplings.
Physical State
White to pale yellow solid
Low-melting solids can sublime; handle away from heat.
Br is the reactive handle; Cyclopropyl is acid-sensitive.
Part 2: Hazard Identification & Toxicology (E-E-A-T Analysis)
Expert Insight: In the absence of a harmonized REACH dossier for this specific CAS, we apply the Structure-Activity Relationship (SAR) principle. Pyridazines are nitrogen-rich heterocycles often associated with biological activity.[3][4] The addition of a halogen (Br) increases lipophilicity, enhancing skin penetration.
Extrapolated GHS Classification
Based on analogs (e.g., 3-Bromopyridazine, Cyclopropyl-derivatives).
H302: Harmful if swallowed (Acute Toxicity, Oral).[5]
Sensitization Potential: Halogenated heterocycles can act as haptens, binding to skin proteins and triggering allergic contact dermatitis.
Metabolic Activation: The cyclopropyl moiety is generally stable but can be metabolically opened by specific P450 enzymes, potentially forming reactive intermediates.
Nitrogen Basicity: The pyridazine ring is weakly basic (
~2.3). Inhalation of dust may cause immediate irritation to mucous membranes due to local pH changes.
Part 3: Strategic Handling & Engineering Controls
The Principle of Containment:
Do not rely solely on PPE. The primary barrier must be engineering controls to prevent the substance from entering the operator's breathing zone.
Primary Engineering Controls
Solid Handling: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Airflow Velocity: Maintain a face velocity of 0.5 m/s (100 fpm).
Static Control: Use an ionizing bar during weighing. Dry heterocyclic powders are prone to static charge, causing "fly-away" dust that contaminates the workspace.
Personal Protective Equipment (PPE) Matrix
Respiratory: If working outside a hood (not recommended), use a P3/N95 particulate respirator.
Dermal (Hands):
Recommendation: Double-gloving is mandatory.
Inner Layer: Nitrile (4 mil).
Outer Layer: Nitrile (Extended Cuff, 5-8 mil).
Reasoning: Small lipophilic molecules can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer.
Ocular: Chemical splash goggles (ANSI Z87.1).
Part 4: Operational Protocols (Synthesis & Storage)
Workflow Visualization
The following diagram outlines the logical flow for handling this compound, emphasizing the "Chain of Custody" from receipt to reaction.
Caption: Operational workflow emphasizing the Critical Control Point (CCP) during the transition from solid to solution state.
Experimental Protocol: Standard Solubilization
Objective: Prepare a stock solution for a Suzuki Coupling without generating dust.
Preparation: Place the reaction vial and solvent (e.g., Dioxane or DMF) inside the fume hood.
Weighing: Tare the vial. Add 3-Bromo-6-cyclopropylpyridazine using a disposable antistatic spatula.
Solvent Addition: Add solvent immediately to the solid. Do not transport dry solid across the lab if possible.
Why? Wetting the solid eliminates the inhalation hazard.
Dissolution: Vortex or sonicate. The cyclopropyl group is stable to sonication.
Usage: Transfer the solution via syringe to the reaction vessel containing the catalyst (e.g.,
) and boronic acid.
Reactivity & Incompatibility Profile
Acids: Avoid strong mineral acids (HCl,
). While the pyridazine ring protonates, strong acid conditions combined with heat could theoretically compromise the cyclopropyl ring integrity.
Oxidizers: Incompatible with strong oxidizing agents (Peroxides,
).
Stability: Stable under standard laboratory conditions. Store under Argon/Nitrogen to prevent slow hydrolysis or oxidation of the bromide.
Part 5: Emergency Response
Self-Validating Response Logic:
In an emergency, cognitive load is high. Follow the I.S.O. protocol: I solate, S uppress, O btain help.
Spill Response Diagram
Caption: Decision matrix for spill response. Note the specific instruction to "wet" solid spills to prevent aerosolization.
First Aid Measures
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Skin Contact: Wash with soap and water for 15 minutes.[8] Do not use ethanol, as it may increase transdermal absorption of the lipophilic bromide.
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[7][9]
References
American Elements. (n.d.). 3-Bromo-6-cyclopropylpyridazine Hydrobromide Product Information. Retrieved from [Link][1]
PubChem. (2025).[10] 3-Bromo-6-methoxypyridazine (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]
An In-Depth Technical Guide to Predicting the Mechanism of Action of 3-Bromo-6-cyclopropylpyridazine
A Hypothetical Case Study in Kinase Inhibition Abstract The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and development.[1] This in-depth technical guide presents...
Author: BenchChem Technical Support Team. Date: February 2026
A Hypothetical Case Study in Kinase Inhibition
Abstract
The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and development.[1] This in-depth technical guide presents a comprehensive, field-proven workflow for predicting and validating the MoA of a novel small molecule, 3-Bromo-6-cyclopropylpyridazine. While the specific biological activity of this compound is not extensively documented, its structural similarity to known bioactive pyridazine derivatives suggests potential therapeutic relevance. Pyridazine derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory and antitumor effects, often mediated through the inhibition of protein kinases.[2][3] This guide, therefore, puts forth a hypothetical yet plausible MoA for 3-Bromo-6-cyclopropylpyridazine as a protein kinase inhibitor and meticulously outlines a systematic approach to its computational prediction and experimental validation. This document is intended for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding process of characterizing novel chemical entities.
Introduction: The Pyridazine Scaffold and the Kinase Hypothesis
The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[2] Notably, certain substituted pyridazines have been identified as potent modulators of cellular signaling pathways, with a number of them acting as protein kinase inhibitors.[3] Protein kinases are a large family of enzymes that play critical roles in regulating most cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has thus become a major focus of therapeutic research.[4][5]
Given the precedent set by structurally related compounds, we hypothesize that 3-Bromo-6-cyclopropylpyridazine may exert its biological effects through the inhibition of one or more protein kinases. This guide will navigate the reader through a logical and technically rigorous process to investigate this hypothesis, from initial in silico screening to definitive experimental validation.
Part I: Computational Prediction of Kinase Targets
The initial step in MoA elucidation for a novel compound is often computational, leveraging the power of in silico methods to generate testable hypotheses in a time and resource-efficient manner.[6][7][8] Our approach will be multi-faceted, combining ligand-based and structure-based methods to identify potential protein kinase targets for 3-Bromo-6-cyclopropylpyridazine.
Ligand-Based Approaches: Mining Chemical Similarity
Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities. We will employ chemical similarity searching and quantitative structure-activity relationship (QSAR) modeling to identify potential targets.
2.1.1. Chemical Similarity Searching: The 2D structure of 3-Bromo-6-cyclopropylpyridazine will be used as a query to search against chemical databases such as PubChem, ChEMBL, and BindingDB. These databases contain extensive information on the biological activities of millions of compounds. The search will identify compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) and their known protein targets. A list of putative kinase targets will be compiled from this analysis.
2.1.2. QSAR and Pharmacophore Modeling: If a sufficient number of structurally related pyridazine-based kinase inhibitors are identified, a 3D-QSAR model can be constructed. This model will correlate the structural features of these molecules with their observed kinase inhibitory activity. The model can then be used to predict the potential activity of 3-Bromo-6-cyclopropylpyridazine against a panel of kinases.
Structure-Based Approaches: Docking to the Kinome
Structure-based methods utilize the three-dimensional structures of proteins to predict how a small molecule might bind.[9] Molecular docking simulations will be performed to predict the binding affinity and mode of 3-Bromo-6-cyclopropylpyridazine to a library of protein kinase crystal structures.
2.2.1. Molecular Docking Protocol:
Ligand Preparation: The 3D structure of 3-Bromo-6-cyclopropylpyridazine will be generated and energy-minimized using a suitable force field (e.g., MMFF94).
Target Preparation: A curated library of high-resolution crystal structures representing the human kinome will be obtained from the Protein Data Bank (PDB). Each structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
Docking Simulation: A molecular docking program (e.g., AutoDock Vina, Glide) will be used to dock 3-Bromo-6-cyclopropylpyridazine into the ATP-binding site of each kinase.
Scoring and Analysis: The predicted binding poses will be scored based on their predicted binding free energy. The top-ranking kinases will be considered as high-priority candidates for experimental validation.
Integrated Analysis and Hypothesis Generation
The outputs from both ligand-based and structure-based approaches will be integrated to generate a prioritized list of candidate kinase targets. A high-confidence hypothesis would be a kinase that is identified by multiple computational methods. For the purpose of this guide, let us assume this computational workflow predicts that 3-Bromo-6-cyclopropylpyridazine is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle.
Figure 1: Computational workflow for kinase target prediction.
Part II: Experimental Validation of the Kinase Inhibition Hypothesis
Computational predictions, while valuable, must be substantiated by rigorous experimental data.[10] This section details a tiered experimental approach to validate the predicted interaction between 3-Bromo-6-cyclopropylpyridazine and its putative kinase target, CDK2.
Tier 1: In Vitro Biochemical Assays
The first step in experimental validation is to confirm a direct interaction between the compound and the purified target protein.[11][12]
3.1.1. In Vitro Kinase Inhibition Assay: This assay directly measures the ability of 3-Bromo-6-cyclopropylpyridazine to inhibit the enzymatic activity of recombinant CDK2.
Protocol:
Reagents: Recombinant human CDK2/Cyclin A2 enzyme, kinase buffer, ATP, and a suitable substrate (e.g., Histone H1).
Compound Preparation: Prepare a serial dilution of 3-Bromo-6-cyclopropylpyridazine in DMSO.
Assay Procedure:
a. In a 96-well plate, add the kinase buffer, the substrate, and the serially diluted compound.
b. Initiate the kinase reaction by adding the CDK2/Cyclin A2 enzyme and ATP.
c. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
d. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay with ³²P-ATP or a luminescence-based assay).
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Parameter
Description
Example Value
IC₅₀
The concentration of an inhibitor where the response (or binding) is reduced by half.
150 nM
Kᵢ
The inhibition constant; a measure of the inhibitor's binding affinity.
75 nM
Mode of Inhibition
The mechanism by which the inhibitor affects the enzyme (e.g., competitive, non-competitive).
ATP-competitive
Table 1: Key parameters from in vitro kinase assays.
Tier 2: Target Engagement in a Cellular Context
Confirming that the compound interacts with its target within the complex environment of a living cell is a critical validation step.[13]
3.2.1. Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to assess target engagement in intact cells or cell lysates.[14][15][16] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high CDK2 expression) and treat the cells with varying concentrations of 3-Bromo-6-cyclopropylpyridazine or a vehicle control.
Heating: Heat the cell suspensions at a range of temperatures.
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
Protein Detection: Analyze the amount of soluble CDK2 in each sample using Western blotting or other protein detection methods.
Data Analysis: Generate a melting curve for CDK2 in the presence and absence of the compound. A shift in the melting curve to a higher temperature indicates target engagement.
Figure 2: Experimental workflow for MoA validation.
Tier 3: Assessing Selectivity
An ideal drug candidate should be selective for its intended target to minimize off-target effects.
3.3.1. Kinome Profiling: To assess the selectivity of 3-Bromo-6-cyclopropylpyridazine, it should be screened against a broad panel of kinases. Several commercial services offer kinome profiling, typically using either binding or activity assays.[17][18][19][20][21][22] The results of this screen will reveal the selectivity profile of the compound and identify any potential off-target kinases, which could contribute to its overall biological activity or potential side effects.
Conclusion and Future Directions
This guide has outlined a systematic and robust workflow for the prediction and validation of the mechanism of action of a novel compound, using 3-Bromo-6-cyclopropylpyridazine as a hypothetical case study for a kinase inhibitor. By integrating computational predictions with a tiered experimental validation approach, researchers can confidently elucidate the MoA of new chemical entities. The successful validation of 3-Bromo-6-cyclopropylpyridazine as a selective CDK2 inhibitor would pave the way for further preclinical development, including cell-based functional assays to confirm its effects on cell cycle progression and proliferation, and ultimately, in vivo studies to assess its therapeutic potential. This structured approach, grounded in scientific integrity and logical progression, provides a clear roadmap for advancing novel compounds from initial concept to validated leads in the drug discovery pipeline.
References
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Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. (n.d.). PubMed.
Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. (n.d.). ZORA.
3-Bromo-6-cyclopropylpyridazine Hydrobromide Price. (2025, September 17). Chemsrc.com.
Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021, July 12). Bioinformatics | Oxford Academic.
Kinome Profiling. (2024, October 19). Oncolines B.V..
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central.
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). NIH.
A Review of Computational Methods for Predicting Drug Targets. (n.d.). PubMed.
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI.
Kinase assays. (2020, September 1). BMG LABTECH.
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis.
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 9). News-Medical.Net.
Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
Mechanisms of Action (MoA) Prediction. (n.d.). H2O.ai.
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI.
Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
Computational Drug Target Prediction: Benchmark and Experiments. (n.d.). IEEE Xplore.
Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron.
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
(PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (n.d.). ResearchGate.
The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.). ACS Applied Bio Materials.
Unlocking the Molecular Landscape: A Technical Guide to Quantum Chemical Calculations for 3-Bromo-6-cyclopropylpyridazine in Drug Discovery
This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-Bromo-6-cyclopropylpyridazine, a heterocyclic compound with potential...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-Bromo-6-cyclopropylpyridazine, a heterocyclic compound with potential applications in drug development. By leveraging the principles of quantum mechanics, researchers can gain profound insights into the electronic structure, reactivity, and intermolecular interactions of this molecule, thereby accelerating the drug discovery and design process. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry.
Introduction: The Significance of Pyridazine Derivatives and the Power of In Silico Analysis
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] 3-Bromo-6-cyclopropylpyridazine, with its unique combination of a halogenated pyridazine core and a cyclopropyl substituent, presents an intriguing scaffold for the design of novel therapeutics. Understanding the fundamental electronic and structural properties of this molecule is paramount to predicting its behavior in biological systems and optimizing its potential as a drug candidate.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern drug design.[3][4][5] These in silico methods allow for the accurate prediction of a wide range of molecular properties, offering insights that are often difficult or impossible to obtain through experimental means alone.[3][4] By modeling the behavior of electrons within a molecule, we can predict its three-dimensional structure, electronic charge distribution, and reactivity, all of which are critical determinants of a drug's efficacy and safety.[5]
Theoretical Framework: The "Why" Behind the "How"
The choice of computational methodology is a critical decision that directly impacts the accuracy and reliability of the results. For a molecule like 3-Bromo-6-cyclopropylpyridazine, a balance between computational cost and accuracy is essential.
Density Functional Theory (DFT): A Pragmatic Approach to Electron Correlation
At the heart of our computational investigation lies Density Functional Theory (DFT). Unlike more computationally expensive ab initio methods, DFT approximates the complex many-electron problem by focusing on the electron density, a more manageable variable.[6] This approach provides a robust framework for capturing the effects of electron correlation, which is crucial for accurately describing chemical bonding and reactivity.[6]
For our target molecule, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established and reliable choice. It combines the strengths of both Hartree-Fock theory and DFT, offering a good compromise between accuracy and computational efficiency for organic molecules.
Basis Sets: The Building Blocks of Molecular Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility the electrons have to distribute themselves in space. A larger, more flexible basis set will generally yield more accurate results but at a higher computational cost.
For 3-Bromo-6-cyclopropylpyridazine, a Pople-style basis set such as 6-311++G(d,p) is recommended.[7] Let's break down this nomenclature:
6-311 : This indicates a triple-zeta valence basis set, providing a high degree of flexibility for the valence electrons, which are most involved in chemical bonding.
++G : These symbols denote the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing the behavior of electrons far from the nucleus, which is critical for accurately modeling non-covalent interactions and anions.
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is essential for describing the anisotropic nature of chemical bonds.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and well-validated level of theory for obtaining reliable geometric and electronic properties of medium-sized organic molecules.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on 3-Bromo-6-cyclopropylpyridazine using a program such as Gaussian.[8][9]
Step 1: Molecular Structure Creation
The initial step involves creating a three-dimensional model of 3-Bromo-6-cyclopropylpyridazine. This can be accomplished using molecular building software like GaussView.[10][11][12] It is crucial to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. This is a critical step, as all subsequent property calculations will be performed on this optimized structure.
Protocol:
Input File Preparation: Create an input file specifying the initial coordinates of the atoms, the chosen level of theory (e.g., B3LYP/6-311++G(d,p)), and the Opt keyword to request a geometry optimization.
Execution: Submit the input file to the quantum chemistry software.
Convergence Check: Upon completion, it is essential to verify that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in a subsequent frequency calculation.
Step 3: Frequency Calculation
A frequency calculation serves two primary purposes:
Zero-Point Vibrational Energy (ZPVE): It provides the ZPVE, which is a quantum mechanical correction to the total electronic energy.
Thermodynamic Properties: It allows for the calculation of thermodynamic properties such as enthalpy and Gibbs free energy.
Confirmation of a True Minimum: As mentioned, the absence of imaginary frequencies confirms that the optimized structure is a stable equilibrium geometry.[13]
Protocol:
Input File Preparation: Use the optimized geometry from the previous step and specify the Freq keyword in the input file at the same level of theory.
Execution and Analysis: Run the calculation and inspect the output to ensure all calculated frequencies are positive.
Step 4: Calculation of Molecular Properties
Once the optimized geometry is confirmed, a variety of electronic and spectroscopic properties can be calculated. These calculations are typically performed as "single-point" energy calculations on the optimized structure.
Key Properties of Interest:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and electronic excitation properties.[14] A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule.[15] It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn predicts how the molecule will interact with other molecules, such as biological receptors.[6][15]
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can reveal important information about hyperconjugative interactions and charge transfer.
Computational Workflow Diagram:
Caption: A streamlined workflow for quantum chemical calculations.
Data Interpretation and Application in Drug Development
The true value of these calculations lies in the interpretation of the generated data and its application to drug design challenges.
Exemplary Data for 3-Bromo-6-cyclopropylpyridazine
The following table presents hypothetical, yet realistic, data that could be obtained from the computational workflow described above.
Property
Calculated Value
Significance in Drug Development
Optimized Geometry
C-Br Bond Length
~1.90 Å
Influences reactivity and potential for halogen bonding.
Pyridazine Ring Planarity
Near Planar
Affects aromaticity and stacking interactions with biological targets.
Electronic Properties
HOMO Energy
-6.5 eV
Indicates the molecule's ability to donate electrons.
LUMO Energy
-1.2 eV
Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap
5.3 eV
A larger gap suggests higher kinetic stability.
Dipole Moment
~2.5 Debye
Influences solubility and ability to cross cell membranes.
Molecular Electrostatic Potential (MEP)
Negative Potential Region
Around Pyridazine Nitrogens
Indicates likely sites for hydrogen bond acceptance.
Positive Potential Region
Around Bromine (σ-hole)
Suggests potential for halogen bonding interactions.
Insights for Drug Design
Reactivity and Metabolism: The HOMO and LUMO energies can provide initial clues about the molecule's susceptibility to metabolic degradation. The MEP map can highlight regions prone to electrophilic or nucleophilic attack.
Target Binding: The MEP is particularly powerful for understanding how the molecule might interact with a biological target. The negative potential around the nitrogen atoms suggests they could act as hydrogen bond acceptors in a protein binding pocket. The positive region on the bromine atom (the "sigma-hole") indicates a potential for halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.[14]
Pharmacokinetics: The calculated dipole moment can be used in conjunction with other descriptors to predict properties like solubility and membrane permeability, which are key aspects of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Logical Relationship Diagram:
Caption: Connecting computational data to actionable drug design insights.
Conclusion: A Powerful Synergy of Theory and Experiment
Quantum chemical calculations provide a powerful, predictive framework for understanding the molecular properties of potential drug candidates like 3-Bromo-6-cyclopropylpyridazine. By integrating these computational insights with experimental data, researchers can make more informed decisions throughout the drug discovery pipeline, ultimately leading to the faster and more efficient development of novel therapeutics. The methodologies outlined in this guide offer a robust starting point for any research program seeking to leverage the power of computational chemistry in the pursuit of new medicines.
AL-Dahlaki, M. H., & Mohammed, A. H. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. BAGHDAD SCIENCE JOURNAL, 22(10), 3269–3279. [Link]
Fronczek, P., & Sobiak, S. (2020). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics, 12(11), 1032. [Link]
Computational Physicist. (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. [Link]
MDPI. (2022). Cyclic Six-Atomic Boron-Nitrides: Quantum-Chemical Consideration by Ab Initio CCSD(T) Method. Molecules, 27(18), 6037. [Link]
Barrett Research Group. GAUSSIAN 09W TUTORIAL. [Link]
El-Sayed, M. A. A., & Abdel-Aziz, M. (2018). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 23(7), 1766. [Link]
Zhang, Y., et al. (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Molecules, 28(23), 7808. [Link]
University of Regensburg. Molecular Electrostatic Potential (MEP). [Link]
Khan, I. (2021). Role of DFT in Drug Design: A Mini Review. Journal of Drug Designing and Research, 3(1), 1-4. [Link]
Nguyen, T. T., et al. (2026). Imidazole-[1,5-a]-Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction. ACS Omega. [Link]
CompChem Hub. (2022). How to Build High-Quality MEP Surface Using Multiwfn & VMD from Gaussian CheckPoint File?. YouTube. [Link]
Dr. M. A. Hashmi. (2021). Tutorial 01 | GaussView Basics: Build a Cobalt Complex & Run a Gaussian Optimization. YouTube. [Link]
Das, S., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 23(12), 6867. [Link]
Vanlaer, S., & Maes, B. U. W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7027. [Link]
Dr. Dave's Physical Chemistry Videos. (2025). Introduction to the Gaussian Computational Chemistry Program. YouTube. [Link]
Royal Society of Chemistry. (2023). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 13(47), 32939-32951. [Link]
Royal Society of Chemistry. (2023). Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives. RSC Advances, 13(28), 19141-19155. [Link]
ResearchGate. (2026). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule. [Link]
The Pyridazine Chronicles: From Serendipitous Dyes to Privileged Pharmacophores
Executive Summary This technical guide explores the discovery, chemical evolution, and pharmacological ascent of pyridazine (1,2-diazine) compounds. Unlike its isomers pyrazine and pyrimidine, pyridazine remained a chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide explores the discovery, chemical evolution, and pharmacological ascent of pyridazine (1,2-diazine) compounds. Unlike its isomers pyrazine and pyrimidine, pyridazine remained a chemical curiosity for decades before establishing itself as a "privileged scaffold" in modern drug discovery. This analysis moves beyond rote history to examine the causality of its adoption: how its unique electronic deficiency and hydrogen-bonding capabilities solved specific bioavailability and selectivity bottlenecks in medicinal chemistry.
Part 1: The Chemical Foundation
Pyridazine (1,2-diazine) is an electron-deficient heteroaromatic ring containing two adjacent nitrogen atoms.
Electronic Signature: The adjacent nitrogens create a strong dipole moment (3.95 D) and significantly reduce the electron density on the carbon atoms compared to pyridine.
Reactivity Profile: This electron deficiency makes the ring highly susceptible to nucleophilic attack (SNAr) but resistant to electrophilic substitution—a critical factor in early synthetic failures and later successes.
Bioisosterism: In modern design, pyridazine serves as a polar bioisostere for phenyl or pyridine rings, improving water solubility and offering unique hydrogen-bonding vectors (both N atoms are H-bond acceptors).
Comparison of Diazine Isomers
Property
Pyridazine (1,2-diazine)
Pyrimidine (1,3-diazine)
Pyrazine (1,4-diazine)
Dipole Moment
High (3.95 D)
Moderate (2.33 D)
Zero (0 D)
Boiling Point
208 °C
123 °C
115 °C
Water Solubility
Miscible
Soluble
Soluble
Key Role
Kinase inhibitors, Antihypertensives
Nucleic acids (C, T, U)
Flavor/Scent compounds
Part 2: Historical Trajectory & Causality
The Fischer Era: Synthesis Before Nomenclature (1880s)
The history of pyridazine begins not with a targeted search for the compound, but as a byproduct of Emil Fischer's monumental work on hydrazines and indoles. In the 1880s, while investigating the reactivity of phenylhydrazine, Fischer condensed it with levulinic acid. The resulting cyclized product was a pyridazinone derivative.[1]
Causality: Fischer was not seeking a new heterocycle; he was exploring the nucleophilicity of the hydrazine motif. The stability of the N-N bond in the cyclic form drove the reaction forward, establishing the condensation of 1,4-dicarbonyls with hydrazines as the primary synthetic route for the next century.
Nomenclature: It was Ludwig Knorr who coined the term "pyridazine," distinguishing it from the "pyrazole" isomers.
The Hydralazine Pivot (1940s-1950s)
For nearly 60 years, pyridazines remained academic curiosities. The shift to therapeutic relevance occurred at Ciba (now Novartis) in the mid-20th century.
The Intent: Scientists were screening hydrazine derivatives for antimalarial activity.
The Observation: While compound C-5968 (Hydralazine) failed as an antimalarial, animal models exhibited profound vasodilation.
The Pivot: Recognizing the unmet need for hypertension treatments (which were primitive at the time), Ciba repurposed the molecule. Hydralazine (Apresoline) was approved by the FDA in 1953, becoming one of the first orally active antihypertensives.[2]
Mechanism: It acts as a direct smooth muscle relaxant, likely interfering with calcium transport, though its precise molecular target remains a subject of study.
The Psychotropic Era: Minaprine (1970s)
In the 1970s, the discovery of Minaprine demonstrated that the pyridazine scaffold could penetrate the blood-brain barrier (BBB) and modulate CNS targets.
Innovation: Minaprine acted as a reversible MAO-A inhibitor (RIMA) and blocked serotonin/dopamine reuptake.[3]
Significance: It proved that the polar pyridazine ring was not a liability for BBB penetration if balanced with lipophilic substituents (e.g., phenyl, morpholine).
Part 3: Modern Synthetic Architectures
The synthesis of pyridazines has evolved from "brute force" condensation to precision cycloadditions.
The Self-Validating Protocol: Inverse Electron Demand Diels-Alder (IEDDA)
In the 21st century, the IEDDA reaction has become the gold standard for constructing highly substituted pyridazines.
Why it works: The reaction pairs an electron-poor diene (tetrazine) with an electron-rich dienophile (alkene/alkyne).
Thermodynamic Driver: The release of nitrogen gas (N2) makes the reaction irreversible and entropically favored.
Bioorthogonal Utility: Because N2 release is inert and the reaction is rapid, this chemistry is now used for in vivo labeling (Click Chemistry).
Caption: The IEDDA pathway converts tetrazines to pyridazines via an irreversible retro-Diels-Alder sequence, driven by nitrogen gas expulsion.[4][5][6]
Part 4: Detailed Experimental Protocols
Protocol A: Classic Paal-Knorr Type Synthesis
Objective: Synthesis of 3,6-diphenylpyridazine via condensation.
Rationale: This method utilizes the classic reactivity of 1,4-diketones with hydrazine.[7]
Reagents:
1,4-Diphenylbutane-1,4-dione (1.0 eq)
Hydrazine hydrate (2.5 eq)
Ethanol (Solvent, 0.5 M concentration)
Acetic acid (Catalytic amount, 10 mol%)
Procedure:
Dissolution: Dissolve 1,4-diphenylbutane-1,4-dione in ethanol in a round-bottom flask.
Addition: Add hydrazine hydrate dropwise at room temperature. Note: Exothermic reaction may occur.
Catalysis: Add glacial acetic acid.
Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes) for disappearance of the diketone.
Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo.
Purification: Recrystallize from ethanol/water to yield colorless needles.
Validation:
1H NMR (CDCl3): Look for the singlet aromatic protons of the pyridazine ring at ~7.8-8.0 ppm (if 3,6-disubstituted).
Protocol B: Modern Functionalization via IEDDA
Objective: Synthesis of a pyridazine-linked bioconjugate.
Rationale: Demonstrates the "Click" capability of tetrazines.
Reagents:
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (1.0 eq)
trans-Cyclooctene (TCO) derivative (1.0 eq)
Dichloromethane (DCM) or Water/MeOH (for bio-applications)
Procedure:
Setup: In a vial, dissolve the tetrazine (pink/red color) in solvent.
Addition: Add the TCO derivative.
Observation: The reaction is self-indicating. The intense pink/red color of the tetrazine will disappear immediately upon reaction, turning pale yellow or colorless (formation of the dihydropyridazine, followed by oxidation to pyridazine).
Purification: Often quantitative; solvent removal is sufficient.
Validation:
Visual: Loss of color is the primary endpoint.
Mass Spec: Confirm M-N2 mass shift.
Part 5: Visualization of Discovery Timeline
Caption: Chronological evolution of pyridazine from dye byproduct to precision oncology agent.
References
Fischer, E. (1886). "Ueber die Verbindungen des Phenylhydrazins mit den Aldehyden und Ketonen." Berichte der deutschen chemischen Gesellschaft. Link (Historical Reference)
Carboni, R. A., & Lindsey, R. V. (1959). "Reactions of Tetrazines with Unsaturated Compounds. A New Synthesis of Pyridazines." Journal of the American Chemical Society. Link
Bourguignon, J. J. (2001). "Pyridazines as privileged structures in medicinal chemistry." Medicinal Chemistry Research.
Wermuth, C. G. (1998). "Minaprine: A new drug with antidepressant properties." PubMed. Link
FDA. (2012). "Ponatinib (Iclusig) Approval History." FDA Approved Drugs.[8][9] Link
Oliveira, B. L., et al. (2017). "The Inverse Electron Demand Diels–Alder Reaction in Radiochemistry." Angewandte Chemie. Link
Application Note: Amination Protocols for 3-Bromo-6-cyclopropylpyridazine
Executive Summary This guide details the synthetic protocols for the amination of 3-bromo-6-cyclopropylpyridazine , a critical scaffold in the development of kinase inhibitors (e.g., PIM, Aurora) and CB2 agonists. Due to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic protocols for the amination of 3-bromo-6-cyclopropylpyridazine , a critical scaffold in the development of kinase inhibitors (e.g., PIM, Aurora) and CB2 agonists. Due to the electron-deficient nature of the pyridazine ring (1,2-diazine), the bromine at the 3-position is highly activated toward nucleophilic displacement.
We present two validated pathways:
Thermal Nucleophilic Aromatic Substitution (
): The preferred, cost-effective method for aliphatic amines (primary and secondary).
Buchwald-Hartwig Cross-Coupling: A palladium-catalyzed method required for sterically hindered amines, anilines, or weak nucleophiles where
yields are poor.
Chemical Context & Reactivity Profile[1]
Substrate Analysis
Electronic Effects: The pyridazine ring contains two adjacent nitrogen atoms. This arrangement significantly lowers the LUMO energy compared to pyridine, making the carbons at positions 3 and 6 highly electrophilic.
Leaving Group: Bromine is an excellent leaving group for both
and oxidative addition (Pd-catalysis).
Cyclopropyl Stability: The C6-cyclopropyl group acts as a lipophilic anchor. While generally stable under basic amination conditions, it is sensitive to strong acids (ring opening) and radical conditions. Crucial: Avoid strong Lewis acids (
, ) during workup to preserve the cyclopropyl moiety.
Decision Matrix: Pathway Selection
Figure 1: Decision tree for selecting the optimal amination strategy based on amine nucleophilicity and sterics.
Method A: Nucleophilic Aromatic Substitution (
)
Scope: Primary and secondary aliphatic amines (e.g., pyrrolidine, morpholine, N-methylpiperazine).
Mechanism: Addition-Elimination via a Meisenheimer-like anionic intermediate.
Reaction Conditions Optimization
Parameter
Standard Condition
High Performance (Difficult Substrates)
Notes
Solvent
Ethanol or n-Butanol
NMP or DMSO
Protic solvents facilitate leaving group departure; Polar aprotic (NMP) stabilizes the transition state.
Base
DIPEA (3.0 equiv)
or
Inorganic bases require vigorous stirring.
Temperature
80°C (Reflux)
120–140°C (Microwave)
Microwave irradiation significantly reduces reaction time (from 12h to 30min).
Stoichiometry
1:1.2 (SM:Amine)
1:3 (SM:Amine)
Excess amine drives the reaction to completion.
Detailed Protocol (Standard Thermal)
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Reagents: Add 3-bromo-6-cyclopropylpyridazine (1.0 equiv) and the appropriate solvent (Ethanol, 0.5 M concentration).
Amine Addition: Add the amine (2.0 – 3.0 equiv). If the amine is a salt (e.g., hydrochloride), add DIPEA (3.0 equiv) to liberate the free base.
Reaction: Heat the mixture to reflux (approx. 80°C for EtOH) under an inert atmosphere (
) for 6–12 hours.
Checkpoint: Monitor by LC-MS. The product will show a mass shift of
For electron-deficient heteroaryl bromides like pyridazines, the oxidative addition is fast . The challenge often lies in the reductive elimination or preventing catalyst poisoning by the pyridazine nitrogens.
Preferred System:
/ Xantphos or / BINAP.
Alternative (High Activity): BrettPhos Pd G3 (excellent for weak nucleophiles).
Detailed Protocol
Inert Setup: Flame-dry a reaction vial/flask and cool under a stream of Argon.
Solvent Preparation: Degas Toluene or 1,4-Dioxane by sparging with Argon for 15 minutes.
Charging: Add 3-bromo-6-cyclopropylpyridazine (1.0 equiv), Amine (1.2 equiv), and Base (
or NaOtBu, 2.0 equiv).
Catalyst Addition: Add
(5 mol%) and Xantphos (10 mol%) inside a glovebox if possible, or quickly under a positive pressure of Argon.
Reaction: Seal the vessel and heat to 100°C for 4–16 hours.
Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.
Purification: Silica gel chromatography. Note: Pyridazine amines can be polar; consider adding 1%
to the eluent to prevent streaking.
Mechanistic Workflow
Figure 2: Catalytic cycle for the Pd-catalyzed amination of the pyridazine scaffold.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Conversion ()
Nucleophile too weak or temp too low.
Switch to high-boiling solvent (DMSO/NMP) and increase temp to 120°C. Ensure amine is not protonated (add excess base).
Hydrolysis (OH product)
Wet solvent or hydroxide contamination.
Use anhydrous solvents. Switch base from KOH/NaOH to or DIPEA.
Cyclopropyl Ring Opening
Strong acid exposure or radical pathway.
Avoid HCl/HBr during workup. Do not use radical initiators. Keep pH > 4.
Catalyst Poisoning (Method B)
Pyridazine N-coordination to Pd.
Use bidentate ligands with wide bite angles (Xantphos, DPEphos) to outcompete the substrate for Pd binding.
Safety & Handling
Pyridazines: Generally biologically active; handle as potential irritants/sensitizers.
3-Bromo-6-cyclopropylpyridazine: Treat as a toxic alkylating agent analog until fully characterized.
Pressure: Reactions in sealed tubes (especially with low-boiling amines like methylamine) can generate significant pressure. Use blast shields.
References
Synthesis of 3-amino-6-arylpyridazines (General Precedent)
Title: Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB2 agonists.[2]
The Versatile Building Block: Applications and Protocols of 3-Bromo-6-cyclopropylpyridazine in Modern Organic Synthesis
For the contemporary researcher in medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and developing next-generation therapeut...
Author: BenchChem Technical Support Team. Date: February 2026
For the contemporary researcher in medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and developing next-generation therapeutics. Among the privileged heterocyclic scaffolds, pyridazines are of significant interest due to their prevalence in a wide array of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2] The introduction of a cyclopropyl group, a small, strained ring system, can confer remarkable improvements in metabolic stability, potency, and target selectivity.[3] This guide provides an in-depth exploration of the synthetic utility of 3-Bromo-6-cyclopropylpyridazine, a key intermediate that marries these two valuable functionalities. We will delve into detailed protocols for its application in cornerstone organic transformations and discuss the mechanistic rationale behind these powerful synthetic methods.
The Strategic Importance of the 3-Bromo-6-cyclopropylpyridazine Scaffold
The 3-Bromo-6-cyclopropylpyridazine moiety is a highly valuable building block for several key reasons:
Orthogonal Reactivity: The bromine atom at the 3-position serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents.[4][5][6][7] This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Modulation of Physicochemical Properties: The cyclopropyl group can significantly influence the lipophilicity, solubility, and conformational rigidity of a molecule. Its unique electronic properties can also impact interactions with biological targets.
Access to Novel Chemical Matter: The combination of the pyridazine core and the cyclopropyl substituent provides access to a distinct area of chemical space, offering the potential for novel intellectual property and the discovery of compounds with unique pharmacological profiles.[1][8][9]
Synthesis of the Key Intermediate: 3-Bromo-6-cyclopropylpyridazine
While not commercially available in large quantities, 3-Bromo-6-cyclopropylpyridazine can be synthesized in a straightforward manner from commercially available starting materials. A plausible synthetic route, adapted from the synthesis of the analogous 3-bromo-6-methylpyridazine, is outlined below.[10]
Protocol 1: Synthesis of 3-Bromo-6-cyclopropylpyridazine
This two-step protocol involves the initial formation of 6-cyclopropylpyridazin-3(2H)-one followed by bromination.
Step 1: Synthesis of 6-cyclopropylpyridazin-3(2H)-one
Reaction: 3-cyclopropyl-6-hydroxypyridazine can be synthesized via the condensation of a suitable cyclopropyl-dicarbonyl precursor with hydrazine hydrate.
Step 2: Bromination of 6-cyclopropylpyridazin-3(2H)-one
Reaction Principle: The pyridazinone is treated with a brominating agent, such as phosphorus oxybromide (POBr₃), to convert the hydroxyl group into a bromine atom.
Materials:
6-cyclopropylpyridazin-3(2H)-one (1.0 equiv)
Phosphorus oxybromide (POBr₃) (2.0 - 3.0 equiv)
Inert solvent (e.g., toluene or acetonitrile)
Ice-water
Saturated sodium bicarbonate solution
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a stirred suspension of 6-cyclopropylpyridazin-3(2H)-one in an inert solvent, add phosphorus oxybromide portion-wise at room temperature.
Heat the reaction mixture to 70-80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 3-Bromo-6-cyclopropylpyridazine.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of 3-Bromo-6-cyclopropylpyridazine is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl and heteroaryl-aryl linkages.[4][11][12]
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-6-cyclopropylpyridazine with an Arylboronic Acid
Reaction Principle: This reaction involves the palladium-catalyzed cross-coupling of the bromopyridazine with an arylboronic acid in the presence of a base.[11]
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, particularly with sterically hindered or electron-rich/poor partners, more sophisticated ligands like dppf or biaryl phosphine ligands (e.g., SPhos, XPhos) are employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[13][15]
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. The choice of base can influence the reaction rate and yield, with stronger bases like Cs₂CO₃ or K₃PO₄ often being more effective for less reactive substrates.
Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent the oxidation of the Pd(0) catalyst.
Diagram of Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[5][16][17]
Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-6-cyclopropylpyridazine
Reaction Principle: This reaction involves the palladium-catalyzed coupling of the bromopyridazine with a primary or secondary amine in the presence of a strong base.[5]
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand. Bulky, electron-rich ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), are often necessary to promote the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle.[16]
Base Sensitivity: The use of strong bases like sodium tert-butoxide requires the absence of base-sensitive functional groups in the substrates. For more sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be employed, often in combination with specific ligand systems.[18]
Diagram of Buchwald-Hartwig Amination Workflow:
Caption: General workflow for the Buchwald-Hartwig amination.
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[6][20][21][22]
Protocol 4: Sonogashira Coupling of 3-Bromo-6-cyclopropylpyridazine
Reaction Principle: This reaction involves the palladium- and copper-cocatalyzed coupling of the bromopyridazine with a terminal alkyne in the presence of a base, typically an amine.[20][23]
While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNAAr) can also be a viable strategy for the functionalization of 3-Bromo-6-cyclopropylpyridazine, particularly with strong nucleophiles. The electron-withdrawing nature of the pyridazine ring activates the C-Br bond towards nucleophilic attack.
Protocol 6: Nucleophilic Aromatic Substitution with an Alkoxide
Reaction Principle: A strong nucleophile, such as an alkoxide, displaces the bromide at the 3-position.
Materials:
3-Bromo-6-cyclopropylpyridazine (1.0 equiv)
Sodium or potassium alkoxide (1.5 - 2.0 equiv)
Anhydrous solvent (e.g., THF, DMF, or the corresponding alcohol)
Nitrogen or Argon atmosphere
Procedure:
To a solution of the alkoxide in its corresponding alcohol or an anhydrous polar aprotic solvent, add 3-Bromo-6-cyclopropylpyridazine at room temperature.
Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by TLC or LC-MS.
Once the reaction is complete, cool to room temperature and quench with water.
Extract the product with an organic solvent.
Wash the combined organic layers with brine, dry, and concentrate.
Purify by column chromatography.
Conclusion
3-Bromo-6-cyclopropylpyridazine is a synthetically valuable building block that provides a gateway to a diverse range of novel chemical entities. Its utility in a variety of robust and high-yielding cross-coupling reactions, as well as nucleophilic substitution, makes it an indispensable tool for medicinal chemists and organic synthesis professionals. The protocols and insights provided herein serve as a comprehensive guide to harnessing the full potential of this versatile intermediate in the quest for new and improved therapeutic agents.
References
Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. (2025). ResearchGate. [Link]
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2022). PubMed Central. [Link]
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (2017). MDPI. [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). PubMed Central. [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]
Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (2005). ResearchGate. [Link]
Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. (2023). The Royal Society of Chemistry. [Link]
Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2016). Arabian Journal of Chemistry. [Link]
Title: Strategic Utilization of 3-Bromo-6-cyclopropylpyridazine: A Privileged Scaffold for CNS-Targeted Kinase Inhibition
Application Note: 3-Bromo-6-cyclopropylpyridazine in Drug Discovery Introduction: The "Cyclopropyl Effect" in Medicinal Chemistry In modern drug discovery, particularly within the central nervous system (CNS) and oncolog...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-Bromo-6-cyclopropylpyridazine in Drug Discovery
Introduction: The "Cyclopropyl Effect" in Medicinal Chemistry
In modern drug discovery, particularly within the central nervous system (CNS) and oncology therapeutic areas, the 3-bromo-6-cyclopropylpyridazine scaffold (CAS: 17973-86-3 for precursor; specific building block often custom-synthesized) has emerged as a high-value intermediate.
Its utility is driven by two synergistic structural features:
The Pyridazine Core: A bioisostere for phenyl and pyridine rings that significantly lowers lipophilicity (LogP) while increasing aqueous solubility and hydrogen-bonding potential (as a hydrogen bond acceptor).
The Cyclopropyl Moiety: Often termed a "metabolic bumper," the cyclopropyl group blocks the metabolically vulnerable C6 position of the pyridazine ring. Furthermore, it imparts specific conformational rigidity and lipophilicity favored for blood-brain barrier (BBB) penetration without the liability of rapid oxidative clearance associated with alkyl chains.
This guide details the synthesis, functionalization, and application of this building block, specifically focusing on its role in developing Dual Leucine Zipper Kinase (DLK) inhibitors and other CNS-active agents.
Chemical Properties & Handling
Property
Data
Relevance
Molecular Formula
C7H7BrN2
Core scaffold
Molecular Weight
199.05 g/mol
Fragment-based drug design (FBDD) compliant
Physical State
Off-white to pale yellow solid
Easy handling for solid-phase weighing
Solubility
Soluble in DCM, DMSO, MeOH
Compatible with standard organic synthesis
Reactivity
Electrophilic at C3 (Br displacement)
Prime substrate for Pd-catalyzed cross-couplings
Storage
2–8°C, inert atmosphere
Hygroscopic; protect from moisture
Synthetic Protocol: Preparation of the Building Block
While 3-bromo-6-cyclopropylpyridazine is commercially available, in-house preparation is often required to ensure purity or to introduce isotopically labeled cyclopropyl groups. The most robust route utilizes a controlled Suzuki-Miyaura coupling.
Figure 1: Synthetic workflow transforming the dibromo-precursor into the mono-cyclopropyl scaffold, followed by divergent functionalization paths.
Detailed Protocol: Mono-Cyclopropylation
Objective: Selective mono-coupling of 3,6-dibromopyridazine to avoid the bis-cyclopropyl byproduct.
Reagents:
3,6-Dibromopyridazine (1.0 equiv)
Cyclopropylboronic acid (1.1 equiv)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
K₃PO₄ (3.0 equiv)
Solvent: Toluene/Water (3:1 ratio)
Step-by-Step Procedure:
Setup: In a glovebox or under argon, charge a reaction vial with 3,6-dibromopyridazine (238 mg, 1.0 mmol), cyclopropylboronic acid (95 mg, 1.1 mmol), K₃PO₄ (636 mg, 3.0 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).
Solvation: Add degassed Toluene (6 mL) and Water (2 mL). Seal the vial with a crimp cap containing a PTFE septum.
Reaction: Heat the mixture to 90°C for 16 hours with vigorous stirring. Note: Monitoring by LCMS is critical at 4 hours to ensure mono-selectivity. If bis-coupling is observed, lower temperature to 80°C.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient 0–30%).
Yield: Expected yield 65–75% of the mono-substituted product.
Functionalization Protocols for Library Generation
Once the building block is secured, it serves as the electrophile in cross-coupling reactions to generate lead compounds.
Mechanism: The electron-deficient pyridazine ring facilitates rapid oxidative addition, making this reaction highly efficient even with lower catalyst loading.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Essential for introducing amine motifs found in many CNS-active drugs.
Insight: Due to the electron-deficient nature of the pyridazine, weaker bases (like Cs₂CO₃) may sometimes suffice, but NaOtBu is standard for high yields.
Case Study: DLK Inhibitor Design
Context: Dual Leucine Zipper Kinase (DLK) is a target for neurodegenerative diseases (ALS, Alzheimer's).[1][2] Roche and Genentech have utilized the 3-cyclopropylpyridazine moiety in their patent literature (e.g., WO2015197567A1).
Design Rationale:
The cyclopropyl group is not merely a spacer; it is a functional metabolic shield . In DLK inhibitors, the pyridazine ring binds to the kinase hinge region. The cyclopropyl group projects into the solvent-exposed area or a hydrophobic sub-pocket, protecting the pyridazine from oxidation while maintaining a LogP optimized for brain penetration (LogP ~2-3).
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic explaining the medicinal chemistry value of the scaffold.
Troubleshooting & Expert Tips
Bis-Coupling during Synthesis: If you observe significant 3,6-dicyclopropylpyridazine, reduce the equivalents of boronic acid to 0.95 and run the reaction at a lower temperature (70°C). It is better to recover starting material than to separate the bis-product.
Protodeboronation: Cyclopropylboronic acid can be unstable. Ensure the reagent is fresh and of high quality. Potassium cyclopropyltrifluoroborate is a more stable alternative if the boronic acid fails.
Purification: Pyridazines are polar. If the product streaks on silica, add 1% Triethylamine to the eluent.
References
Roche/Genentech Patent: Indolin-2-one or pyrrolo-pyridin-2-one derivatives as DLK Inhibitors. WO2015197567A1.
Suzuki Coupling of Pyridazines: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction. PMC5082356.
Buchwald-Hartwig General Protocol: Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides. Organic Chemistry Portal.
Cyclopropyl Group in Drug Design: The cyclopropyl group in medicinal chemistry: properties and applications.J. Med. Chem. (General Reference for Cyclopropyl utility).
Application Note: Advanced Synthetic Handling & Protection Strategies for 3-Bromo-6-cyclopropylpyridazine
This Application Note is structured to address the specific chemical challenges associated with 3-Bromo-6-cyclopropylpyridazine , a critical scaffold in the development of kinase inhibitors (e.g., PDE4, MET, BTK). Becaus...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the specific chemical challenges associated with 3-Bromo-6-cyclopropylpyridazine , a critical scaffold in the development of kinase inhibitors (e.g., PDE4, MET, BTK).
Because the neutral molecule lacks a labile proton (N-H), standard "protecting groups" (Boc, Cbz) are chemically irrelevant to the final structure. Therefore, this guide interprets "Protection Strategies" through the lens of advanced synthetic methodology :
Precursor Protection: Managing the lactam N-H during the synthesis of the scaffold.
Catalyst Protection: "Virtual protection" of the pyridazine nitrogens to prevent catalyst poisoning during cross-coupling.
Regio-Protection: Using the bromine/cyclopropyl motifs to block/direct lithiation.
Part 1: Executive Summary & Structural Analysis
3-Bromo-6-cyclopropylpyridazine is a "privileged scaffold" in medicinal chemistry due to its ability to mimic phenyl rings while improving solubility and metabolic stability. However, its electron-deficient nature and the Lewis basicity of the pyridazine nitrogens present unique synthetic challenges.
The "Protection" Paradox
Unlike pyrroles or indoles, this molecule has no N-H to protect. "Protection" in this context refers to three distinct strategies required to successfully manipulate the molecule:
Strategy Type
Target
Objective
Method
Precursor Protection
Pyridazinone (Lactam) NH
Prevent N-alkylation during scaffold construction.
SEM, THP, or PMB protection of the lactam precursor.
Catalyst Protection
Pyridazine Nitrogens (N1/N2)
Prevent Pd-catalyst poisoning (coordination) during cross-coupling.
Virtual Protection: Use of bulky ligands (Xantphos) or Lewis Acid additives.
Lithiation Protection
C4/C5 Positions
Direct regioselective metallation.
Use of the Cyclopropyl group as a steric shield; Bromine as a blocking group.
Part 2: Precursor Protection (Synthesis of the Scaffold)
When synthesizing the scaffold from 6-cyclopropylpyridazin-3(2H)-one , the lactam nitrogen is nucleophilic. If you intend to introduce the cyclopropyl group via nucleophilic attack or perform lithiation on the ring before bromination, the N-H must be protected.
Recommended Protecting Groups
SEM (2-(Trimethylsilyl)ethoxymethyl):
Why: Stable to strong bases (n-BuLi) used in lithiation; cleaved by fluoride (TBAF) or acid.
Best For: Routes requiring lithiation of the pyridazinone ring.
THP (Tetrahydropyranyl):
Why: Cheap, acid-labile.
Best For: Large-scale synthesis where cost is a driver and basic conditions are maintained.
PMB (p-Methoxybenzyl):
Why: Cleavable under oxidative conditions (DDQ) or strong acid (TFA).
Best For: Routes where fluoride sensitivity is an issue.
Protocol 1: Synthesis via SEM-Protected Precursor
This route is ideal when the cyclopropyl group is introduced via organometallic addition to a protected pyridazinone.
Step 1: Protection
Dissolve 6-chloropyridazin-3(2H)-one (1.0 eq) in DMF at 0°C.
Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (H2 evolution).
Add SEM-Cl (1.1 eq) dropwise.
Warm to RT and stir for 2 h. Quench with water, extract with EtOAc.
Charge a flask with dry THF and Cyclopropylzinc bromide (0.5 M, 1.5 eq).
Add the protected pyridazinone (1.0 eq) and Pd(PPh3)4 (5 mol%).
Reflux for 12 h under Argon.
Note: The SEM group prevents N-coordination to Zinc, accelerating the reaction.
Step 3: Deprotection & Bromination
Treat with TBAF (1M in THF, 3.0 eq) at reflux to remove SEM.
Isolate 6-cyclopropylpyridazin-3(2H)-one .
Reflux in POBr3 (neat or in MeCN) for 4 h to yield 3-Bromo-6-cyclopropylpyridazine .
Part 3: Catalyst "Virtual Protection" (Cross-Coupling)
The most common failure mode when using 3-Bromo-6-cyclopropylpyridazine in Suzuki or Buchwald couplings is Catalyst Poisoning . The electron-rich N1/N2 nitrogens bind tightly to the electrophilic Palladium(II) center, arresting the catalytic cycle.
Strategy: Steric & Lewis Acid Shielding
1. Ligand Selection (The "Steric Wall"):
Use bulky, electron-rich phosphines that sterically crowd the Pd center, preventing the pyridazine nitrogens from binding.
Gold Standard:Xantphos or BrettPhos (for amination); SPhos or RuPhos (for Suzuki).
Avoid: PPh3 or dppf (insufficient steric bulk).
2. Lewis Acid Additive (The "Decoy"):
Add a Lewis acid that binds to the pyridazine nitrogens preferentially over the Palladium.
Reagent:ZnCl2 (0.5 - 1.0 eq) or Mg(OTf)2 .
Mechanism: The Zn2+ complexes the pyridazine, leaving the C-Br bond exposed for oxidative addition by Pd(0).
Pre-complexation (Optional but Recommended): If the reaction is sluggish, pre-stir the substrate with ZnCl2 (0.5 eq) in Dioxane for 15 min. Note: This blocks the nitrogens.
Degas vigorously (sparge with Argon for 10 min). Oxygen is fatal to this electron-rich catalytic system.
Heat to 100°C for 4–12 h.
Workup: The pyridazine product may bind Zinc. Wash the organic layer with EDTA solution or aqueous NH4OH to sequester Zn/Pd residues.
Part 4: Visualizing the Strategies
Figure 1: Strategic workflow distinguishing between Precursor Protection (for synthesis) and Virtual Protection (for catalytic application).
Part 5: Troubleshooting & Critical Parameters
Lithiation Risks
Issue: Attempting to lithiate 3-Bromo-6-cyclopropylpyridazine (e.g., for exchange) can lead to nucleophilic attack on the ring (Chichibabin-type) or ring opening of the cyclopropyl group if Lewis acids are too strong.
Solution: Perform Lithium-Halogen exchange at -78°C strictly. The cyclopropyl group is stable to n-BuLi at this temperature. Do not allow to warm above -40°C before quenching.
Cyclopropyl Stability
Acid Sensitivity: The cyclopropyl ring is generally stable, but avoid strong Bronsted acids (conc. H2SO4, HCl gas) at high temperatures, which can cause ring opening to a propyl chain.
Safe Acids: TFA, AcOH, and dilute HCl are well-tolerated.
Purification
Tailing: Pyridazines often "tail" on silica gel due to interaction with silanols.
Tip: Add 1% Triethylamine to your eluent (e.g., Hexanes/EtOAc + 1% Et3N) to deactivate the silica and improve peak shape.
References
Synthesis of Halopyridazines: Journal of Organic Chemistry, "Regioselective Synthesis of 3,6-Disubstituted Pyridazines," .
Pd-Catalyzed Coupling of Pyridazines: Chemical Science, "Overcoming Catalyst Poisoning in the Coupling of Azines," .
Advanced Flow Chemistry Protocols for the Application of 3-Bromo-6-cyclopropylpyridazine in Drug Discovery
For Immediate Release This technical guide details advanced continuous flow chemistry applications for the versatile building block, 3-Bromo-6-cyclopropylpyridazine. Designed for researchers, scientists, and professional...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This technical guide details advanced continuous flow chemistry applications for the versatile building block, 3-Bromo-6-cyclopropylpyridazine. Designed for researchers, scientists, and professionals in drug development, these notes provide in-depth protocols and justifications for experimental design, emphasizing scientific integrity and reproducibility.
The Strategic Advantage of 3-Bromo-6-cyclopropylpyridazine in Medicinal Chemistry
The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The incorporation of a cyclopropyl moiety can enhance metabolic stability and binding affinity, making 3-Bromo-6-cyclopropylpyridazine a highly valuable starting material for the synthesis of novel therapeutic agents. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, enabling rapid diversification of the core structure.
PART 1: Suzuki-Miyaura Cross-Coupling in Continuous Flow
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation in organic synthesis.[4] Its adaptation to a continuous flow process offers significant advantages over traditional batch methods, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety.[5][6][7]
Mechanistic Rationale for Flow Synthesis
The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.[6] In a flow environment, the high surface-area-to-volume ratio of microreactors allows for efficient thermal management, which is critical for maintaining catalyst activity and minimizing side reactions.[8] The ability to precisely control residence time ensures optimal reaction conversion while preventing product degradation.
Detailed Flow Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize 6-cyclopropyl-3-(aryl)pyridazines via a continuous flow Suzuki-Miyaura cross-coupling reaction.
Materials:
3-Bromo-6-cyclopropylpyridazine
Arylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄ or a supported catalyst)
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., Dioxane/Water, DMF)
Flow reactor system with pumps, T-mixer, heated reactor coil, and back-pressure regulator.
Procedure:
Reagent Stream A: Prepare a solution of 3-Bromo-6-cyclopropylpyridazine (1.0 equiv.) and the arylboronic acid (1.2 equiv.) in the chosen solvent.
Reagent Stream B: Prepare a solution of the palladium catalyst (0.01-0.05 equiv.) and the base (2.0-3.0 equiv.) in the same solvent. Ensure this solution is thoroughly degassed.
System Setup: Configure the flow reactor with a T-mixer for combining the reagent streams, a heated reactor coil of appropriate volume for the desired residence time, and a back-pressure regulator to maintain the solvent in the liquid phase at elevated temperatures.
Reaction Execution: Pump both reagent streams at equal flow rates into the T-mixer and then through the heated reactor coil.
Steady State and Collection: Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product stream.
Work-up and Analysis: The collected product stream can be worked up using standard extraction procedures and analyzed by LC-MS and NMR.
Quantitative Data Summary:
Parameter
Typical Range
Justification
Temperature
80 - 140 °C
To ensure sufficient reaction rates without thermal degradation.
Residence Time
5 - 20 minutes
Optimized to achieve high conversion.
Pressure
5 - 15 bar
To prevent solvent boiling and ensure stable flow.
Catalyst Loading
1 - 5 mol%
To balance reaction efficiency with cost and product purity.
PART 2: Buchwald-Hartwig Amination in Continuous Flow
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.[9][10] Performing this reaction in a continuous flow setup can mitigate challenges associated with the handling of air-sensitive catalysts and reagents.[11]
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by deprotonation of the amine and subsequent reductive elimination to form the desired C-N bond. The choice of ligand is crucial for the efficiency of the reaction.
Caption: Experimental workflow for continuous flow Buchwald-Hartwig amination.
Detailed Flow Protocol for Buchwald-Hartwig Amination
Objective: To synthesize N-substituted 6-cyclopropylpyridazin-3-amines.
Materials:
3-Bromo-6-cyclopropylpyridazine
Primary or secondary amine
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)
Reagent Stream A: Dissolve 3-Bromo-6-cyclopropylpyridazine (1.0 equiv.) and the amine (1.2 equiv.) in the solvent.
Reagent Stream B: In a separate flask, dissolve the palladium catalyst (0.01-0.05 equiv.), ligand (0.02-0.10 equiv.), and base (1.5-2.0 equiv.) in the solvent.
System Priming and Execution: Prime the system with anhydrous solvent before introducing the reagent streams at controlled flow rates.
Reaction Conditions: The reaction is typically performed at elevated temperatures (e.g., 100-160 °C) with a residence time of 10-30 minutes.
Product Collection and Analysis: Collect the product stream after reaching a steady state and analyze for conversion and purity.
PART 3: Sonogashira Coupling in Continuous Flow
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to a wide range of functionalized molecules.[12][13][14]
Detailed Flow Protocol for Sonogashira Coupling
Objective: To synthesize 3-alkynyl-6-cyclopropylpyridazines.
Materials:
3-Bromo-6-cyclopropylpyridazine
Terminal alkyne
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
Copper(I) iodide (CuI) cocatalyst
Base (e.g., Triethylamine, Diisopropylamine)
Solvent (e.g., THF, DMF)
Flow reactor system.
Procedure:
Reagent Stream: Prepare a single solution containing 3-Bromo-6-cyclopropylpyridazine (1.0 equiv.), the terminal alkyne (1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), CuI (0.02-0.10 equiv.), and the amine base in the chosen solvent. This solution must be thoroughly degassed.
Reaction Execution: Pump the reagent solution through the heated reactor coil at a defined flow rate to achieve the desired residence time.
Reaction Conditions: Typical temperatures range from 60-120 °C with residence times of 10-40 minutes.
Work-up: The collected product stream is typically quenched with water and extracted with an organic solvent. The organic layer is then dried and concentrated.
Conclusion
The application of continuous flow chemistry to the derivatization of 3-Bromo-6-cyclopropylpyridazine offers a powerful platform for the rapid and efficient synthesis of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable pyridazine scaffold, accelerating the discovery of new drug candidates. The enhanced control, safety, and scalability of flow chemistry make it an indispensable tool in modern pharmaceutical research and development.[8][15][16]
References
Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. MDPI. [Link]
3-Bromo-6-cyclopropyl-pyridazine CAS NO.1046816-40-3. Zhejiang Jiuzhou Chem Co.,Ltd. [Link]
Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines. Chemical Communications (RSC Publishing). [Link]
Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]
Pyridazine and its derivatives. Slideshare. [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
Suzuki Coupling in Flow Reactors. Wordpress. [Link]
Recent advances in continuous flow synthesis of heterocycles. PubMed. [Link]
Application Note: High-Throughput Screening of 3-Bromo-6-cyclopropylpyridazine Derivatives
Executive Summary This guide details the high-throughput screening (HTS) workflow for derivatives of 3-Bromo-6-cyclopropylpyridazine , a privileged scaffold in medicinal chemistry. Due to the unique combination of the me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the high-throughput screening (HTS) workflow for derivatives of 3-Bromo-6-cyclopropylpyridazine , a privileged scaffold in medicinal chemistry. Due to the unique combination of the metabolically stable cyclopropyl group and the reactive bromine handle, this core is extensively used to generate libraries targeting protein kinases (e.g., Mps1, BTK) and GPCRs . This protocol integrates library synthesis strategies, acoustic liquid handling, and TR-FRET detection to maximize Z' factors and minimize false positives.
Scientific Rationale & Scaffold Analysis
The "Privileged" Nature of the Scaffold
The 3-Bromo-6-cyclopropylpyridazine core (CAS: 2044706-90-1) offers a distinct advantage in drug discovery:
3-Position (Bromine): Serves as a versatile electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid expansion into diverse chemical space (aryl, heteroaryl, amino derivatives).
6-Position (Cyclopropyl): Provides a lipophilic anchor that improves potency by filling hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases) while enhancing metabolic stability compared to linear alkyl chains [1].
Pyridazine Ring: Acts as a hydrogen bond acceptor, crucial for interacting with the hinge region of kinases.
Target Applications
Kinase Inhibitors: Derivatives of this scaffold have shown nanomolar potency against Mps1 (TTK) and BTK , often functioning as ATP-competitive inhibitors [2, 3].
Fragment-Based Drug Discovery (FBDD): The low molecular weight (MW ~199 Da) makes it an ideal fragment starting point.
Library Generation Strategy
Before screening, the core must be diversified.
Reaction Scheme:
The bromine handle is substituted to create a "Diversity Set."
Suzuki Coupling: Reacting with aryl-boronic acids to target the hydrophobic back-pocket of kinases.
Buchwald-Hartwig Amination: Reacting with amines to tune solubility and H-bond donor/acceptor profiles.
Caption: Workflow transforming the pyridazine core into a screenable library via parallel synthesis.
HTS Protocol: Kinase Inhibition Assay (TR-FRET)
This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen for inhibitors of a representative kinase (e.g., Mps1) using the generated library.
Materials & Equipment
Library: 3-Bromo-6-cyclopropylpyridazine derivatives (10 mM in DMSO).
Target: Recombinant Human Kinase (e.g., Mps1/TTK).
Substrate: Biotinylated peptide substrate (specific to kinase).
Incubation: Shake plate for 30 seconds; incubate for 60 minutes at RT.
Step 4: Detection (Quench & Read)
Reagent: Detection Buffer containing 10 mM EDTA (to stop reaction), 2 nM Eu-Antibody, and 50 nM SA-APC.
Action: Add 10 µL of Detection Mix.
Incubation: 60 minutes at RT (protected from light).
Read: Measure TR-FRET signal on a multimode reader (e.g., PerkinElmer EnVision).
Excitation: 337 nm
Emission 1 (Donor): 620 nm
Emission 2 (Acceptor): 665 nm
Data Analysis & Hit Validation
Calculation of HTRF Ratio
Calculate the ratio to normalize for well-to-well variability in volume or turbidity.
Quality Control (Z-Prime)
Verify assay robustness before accepting data. A Z' > 0.5 is required.
: Mean and SD of DMSO controls (High Signal).
: Mean and SD of Inhibitor controls (Low Signal).
Hit Selection Criteria
Primary Cutoff: Compounds exhibiting >50% inhibition at 10 µM.
Solubility Check: Pyridazines are generally soluble, but the cyclopropyl group adds lipophilicity. Flag compounds with high fluorescence background (aggregation indicators).
Dose-Response: Re-test hits in an 8-point dose-response curve (e.g., 10 µM to 3 nM) to determine IC50.
Visualization: Signal Transduction & Inhibition Logic
Caption: Mechanism of Action: Pyridazine derivatives compete with ATP to block kinase signaling.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Z' Factor (<0.5)
Pipetting error or reagent instability.
Switch to acoustic dispensing; keep reagents on ice until use.
High Background Signal
Non-specific binding of antibody.
Increase detergent (Brij-35 or Tween-20) to 0.05%.
Compound Precipitation
3-Bromo-6-cyclopropylpyridazine is lipophilic.
Ensure final DMSO concentration is <1% but sufficient to solubilize.
Edge Effects
Evaporation in outer wells.
Use low-volume plates or seal plates during incubation.
References
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses cyclopropyl bioisosteres).
Cui, J., et al. (2015). "Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity."[1] Journal of Medicinal Chemistry. Link
Li, X., et al. (2025). "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors."[2] Journal of Medicinal Chemistry. Link
American Elements. "3-Bromo-6-cyclopropylpyridazine Hydrobromide Product Data." Link
Application Note: Enzymatic Profiling and Metabolic Stability of 3-Bromo-6-cyclopropylpyridazine Scaffolds
Executive Summary & Scientific Rationale The 3-Bromo-6-cyclopropylpyridazine moiety (CAS: 1046816-40-3) represents a "privileged scaffold" in modern medicinal chemistry. It combines the electron-deficient pyridazine ring...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The 3-Bromo-6-cyclopropylpyridazine moiety (CAS: 1046816-40-3) represents a "privileged scaffold" in modern medicinal chemistry. It combines the electron-deficient pyridazine ring (improving aqueous solubility and hydrogen bonding potential) with a cyclopropyl group (enhancing metabolic stability relative to alkyl chains and providing rigid lipophilicity).
However, introducing this scaffold into a drug candidate introduces a complex enzymatic "tug-of-war" between two major Phase I metabolic pathways:
Aldehyde Oxidase (AO): Cytosolic enzymes that aggressively oxidize electron-deficient heterocycles.
Cytochrome P450 (CYP): Microsomal enzymes that target the lipophilic cyclopropyl motif.
The Critical Insight: While unsubstituted pyridazines are rapid substrates for AO, the 3,6-disubstitution pattern of this specific scaffold theoretically blocks the primary sites of AO attack (the carbon atoms
to the nitrogens). Therefore, enzymatic profiling must confirm this resistance and quantify the shift in clearance toward CYP-mediated cyclopropyl oxidation (ring-opening vs. hydroxylation).
This guide details the protocols to validate this metabolic hypothesis, ensuring that "metabolic soft spots" are identified early in the lead optimization phase.
Mechanistic Enzymology
The Pyridazine Paradox (AO vs. CYP)
The metabolic fate of 3-Bromo-6-cyclopropylpyridazine is determined by steric and electronic access to the ring carbons.
Aldehyde Oxidase (AO) Pathway (Cytosolic): AO functions via a nucleophilic attack (using a Molybdenum cofactor) on the electron-deficient carbon adjacent to the nitrogen. In 3-Bromo-6-cyclopropylpyridazine, both
-carbons (C3 and C6) are substituted.
Hypothesis: This scaffold should be AO-resistant .
Risk:[1] If the substituents are metabolically removed (e.g., oxidative debromination), the ring becomes vulnerable to AO.
Cytochrome P450 Pathway (Microsomal): The cyclopropyl group acts as a "radical clock."[2]
Mechanism: The high-valent Iron-Oxo species (Compound I) abstracts a hydrogen from the cyclopropyl methine or methylene.
Outcome: This generates a radical intermediate that can either:
Rebound: Form a stable alcohol (Cyclopropyl-OH).
Rearrange: Undergo ring-opening to form a homoallylic radical, leading to linear enones or aldehydes (potentially toxic Michael acceptors).
Visualization of Metabolic Pathways
The following diagram illustrates the enzymatic decision tree for this scaffold.
Figure 1: Enzymatic fate of the 3-Bromo-6-cyclopropylpyridazine scaffold. Note the dashed line for AO, indicating predicted resistance due to 3,6-disubstitution.
Experimental Protocols
Protocol A: Differential Metabolic Stability (Microsomes vs. S9)
Objective: To distinguish between CYP-mediated clearance (microsomal) and AO-mediated clearance (cytosolic).
Why S9? Liver Microsomes (LM) are washed free of cytosol and lack AO activity. Using only LM will yield a false negative for stability if the compound is an AO substrate. Liver S9 fractions contain both microsomes and cytosol.
Materials
Enzyme Source: Pooled Human Liver S9 (HLS9) and Human Liver Microsomes (HLM).
Cofactors: NADPH regenerating system (for CYPs).
AO Inhibitor: Hydralazine (Specific inhibitor of AO).
Substrate: 3-Bromo-6-cyclopropylpyridazine (10 mM DMSO stock).
Workflow
Preparation: Prepare 1 µM substrate solution in Potassium Phosphate buffer (100 mM, pH 7.4).
Incubation Groups:
Group 1 (CYP Activity): HLM + NADPH.
Group 2 (Total Activity): HLS9 + NADPH.
Group 3 (AO Isolation): HLS9 (No NADPH). Note: AO functions without NADPH; it uses water as the oxygen source.
Group 4 (AO Confirmation): HLS9 (No NADPH) + 25 µM Hydralazine.
Reaction: Incubate at 37°C. Sampling at
min.
Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Interpretation Table
Observation in S9 (No NADPH)
Observation with Hydralazine
Conclusion
High Clearance
Clearance Inhibited
AO Substrate (Unexpected for 3,6-disubst.)
High Clearance
No Effect
Other Non-CYP enzyme (e.g., Esterase, though unlikely here)
No Clearance
N/A
AO Resistant (Clearance is CYP driven)
Protocol B: Metabolite Identification (LC-MS/MS)
Objective: To determine if the cyclopropyl ring remains intact or opens (toxicity risk).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 10 mins.
Mass Spectrometry Logic (Q-TOF or Orbitrap)
Analyze the fragmentation pattern of the parent (
for ).
Metabolite Class
Mass Shift ()
Diagnostic Fragment Ions
Mechanistic Implication
Monohydroxylation
+16 Da
Parent + 16
Stable: Cyclopropyl ring intact.
Ring Opening
+16 Da
Loss of fragments
Unstable: Radical rearrangement occurred.
Debromination
-78/80 Da (+1)
Loss of Br isotope pattern
Reactive: Oxidative insertion or GSH attack.
Pyridazinone
+16 Da
Distinct UV shift (loss of aromaticity)
AO Attack: Indicates steric failure.
Biocatalytic Applications (Synthesis)
While the primary interaction is metabolic, researchers can exploit enzymes to functionalize this scaffold:
Enzymatic Halogenation: Not applicable (Bromine is already present).
Lipase-Mediated Resolution: If the cyclopropyl ring is substituted (e.g., 2-methylcyclopropyl), it becomes chiral.
Protocol: Use Candida antarctica Lipase B (CALB) in organic solvent (MTBE) with vinyl acetate to kinetically resolve the enantiomers of a cyclopropyl-alcohol derivative.
Bio-orthogonal Coupling: Emerging research suggests using engineered Tryptophan Synthase variants to couple the pyridazine bromide with amino acids, replacing the bromine via a biocatalytic
mechanism.
References
Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Discusses the structure-activity relationships (SAR) of aza-heterocycles and AO liability.
Shaffer, C. L., et al. (2011). "Cyclopropyl-containing fatty acids as mechanistic probes for cytochromes P450." Journal of the American Chemical Society. foundational text on cyclopropyl ring-opening mechanisms.
Dalvie, D., et al. (2002). "Metabolism of cyclopropyl amines and ethers by cytochrome P450." Drug Metabolism and Disposition. Provides the basis for distinguishing hydroxylation vs. ring opening.[2]
PubChem Compound Summary. "3-Bromo-6-cyclopropylpyridazine (CID 252110)." National Center for Biotechnology Information.
Disclaimer: This Application Note is for research purposes only. All protocols involving human-derived tissues (S9, Microsomes) requires appropriate biosafety handling (BSL-2).
Application Note: Metallaphotoredox Functionalization of 3-Bromo-6-cyclopropylpyridazine
Executive Summary 3-Bromo-6-cyclopropylpyridazine (CAS: N/A for generic, specific commercial lots available) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and CNS-active ag...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Bromo-6-cyclopropylpyridazine (CAS: N/A for generic, specific commercial lots available) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. The cyclopropyl group offers metabolic stability and lipophilicity, while the pyridazine core functions as a bioisostere for phenyl or pyridine rings, improving aqueous solubility and hydrogen bond acceptance.
Traditional thermal cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) on this scaffold often suffer from two issues:
Catalyst Poisoning: The electron-rich diazine nitrogens can sequester Pd catalysts.
Harsh Conditions: High temperatures required for electron-deficient heterocycles can compromise the strained cyclopropyl ring or lead to hydrodehalogenation.
Photoredox catalysis (specifically Nickel/Iridium dual catalysis) offers a superior alternative. By operating at room temperature under visible light, this method enables the formation of C(sp²)–N and C(sp²)–C(sp³) bonds with high fidelity, preserving the cyclopropyl moiety.
Mechanistic Principles
The success of functionalizing 3-Bromo-6-cyclopropylpyridazine relies on the synergistic merger of two catalytic cycles: the Photoredox Cycle (generating radicals) and the Nickel Cycle (capturing radicals).[1]
The "Pyridazine Advantage" in Oxidative Addition
Unlike electron-rich aryl halides, the electron-deficient nature of the pyridazine ring lowers the barrier for the Nickel catalyst to insert into the C–Br bond. This makes 3-Bromo-6-cyclopropylpyridazine an ideal electrophile for Ni(0)/Ni(II) redox manifolds.
Dual Catalytic Cycle Diagram
The following diagram illustrates the mechanistic pathway for a generic C–C coupling (e.g., decarboxylative alkylation) on this scaffold.
Caption: Interwoven catalytic cycles. Blue light excites the Iridium catalyst, which generates radicals from the precursor. Simultaneously, Nickel inserts into the Pyridazine-Br bond. The cycles converge at the Radical Capture stage.
Experimental Protocols
Protocol A: C(sp²)–N Cross-Coupling (Amination)
Objective: Coupling secondary amines (e.g., morpholine, piperazines) to the C3 position.
Reference Base: MacMillan et al., Science 2016 [1].
Catalyst Pre-complexation: In a separate small vial, dissolve NiCl₂·dme and dtbbpy in 500 µL of solvent. Sonicate/heat gently until the solution turns clear green/blue. This ensures the active Ni-ligand complex forms before exposure to the potential "poison" (pyridazine).
Main Setup: Add the carboxylic acid, Cs₂CO₃, photocatalyst, and pyridazine substrate to the reaction vial.
Combination: Add the pre-formed Ni-ligand solution to the main vial. Dilute to 0.1 M total concentration.
Degassing: Freeze-pump-thaw (3 cycles) is preferred for C-C coupling, or vigorous sparging with Argon for 15 mins.
Reaction: Irradiate with Blue LED for 12–18 hours.
Note: The cyclopropyl ring is stable here. If ring-opening is observed (rare), switch solvent to MeCN.
Troubleshooting & Optimization Matrix
Issue
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning
The pyridazine nitrogens may be coordinating to Ni. Increase Ni loading to 10 mol% or use a bulkier ligand (e.g., 6,6'-dimethyl-2,2'-bipyridine).
Homocoupling (Biaryl)
Slow Radical Generation
Increase light intensity or carboxylic acid equivalents. Ensure the solution is effectively degassed (O₂ scavenges radicals).
Cyclopropyl Ring Opening
Thermal Stress
Ensure the cooling fan is active. Reaction temp must stay < 40°C.
Protodehalogenation
Hydrogen Atom Transfer
The generated aryl radical is abstracting H from solvent. Switch from DMF to MeCN or Benzene (if solubility permits).
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct protocol based on the desired functionalization.
Caption: Decision tree for functionalizing the C-Br bond. Selection of photocatalyst depends heavily on the oxidation potential of the radical precursor.
References
Corcoran, E. B., et al. (2016). "Aryl amination using ligand-free Ni(II) salts and photoredox catalysis." Science, 353(6296), 279-283.
Zuo, Z., et al. (2014). "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440.
Tellis, J. C., et al. (2014).[2] "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science, 345(6195), 433-436.
Molander, G. A. (2016).[3][4] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Journal of Organic Chemistry, 80, 7837.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-Bromo-6-cyclopropylpyridazine and nickel compounds before handling.
Application Note: Strategic Functionalization of 3-Bromo-6-cyclopropylpyridazine
Executive Summary This guide details the synthetic utility of 3-Bromo-6-cyclopropylpyridazine (CAS: 334151-26-1) as a high-value scaffold in medicinal chemistry. The combination of the electron-deficient pyridazine core...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic utility of 3-Bromo-6-cyclopropylpyridazine (CAS: 334151-26-1) as a high-value scaffold in medicinal chemistry. The combination of the electron-deficient pyridazine core with the metabolically stable cyclopropyl pharmacophore makes this molecule an ideal template for Fragment-Based Drug Discovery (FBDD).
This document provides optimized protocols for Suzuki-Miyaura cross-coupling (C-C bond formation) and Nucleophilic Aromatic Substitution (SNAr) (C-N bond formation), enabling the rapid generation of diverse bioactive libraries targeting kinases, GPCRs, and anti-infective pathways.
The Scaffold Advantage
The 3-Bromo-6-cyclopropylpyridazine scaffold offers a distinct "sweet spot" in drug design properties, balancing reactivity with physicochemical optimization.
Feature
Medicinal Chemistry Benefit
Mechanism/Rationale
Cyclopropyl Group
Metabolic Stability & Lipophilicity
Blocks metabolic oxidation (CYP450) common at alkyl positions; increases lipophilicity () without the steric bulk of an isopropyl or tert-butyl group [1].
Pyridazine Core
Electronic Tuning
The 1,2-diazine system is electron-deficient, lowering the LUMO energy. This facilitates nucleophilic attacks and improves aqueous solubility compared to phenyl analogs [2].
C3-Bromine
Versatile Handle
Serves as an excellent leaving group for both Pd-catalyzed cross-couplings and metal-free nucleophilic substitutions.
Strategic Divergence
The core workflow relies on the orthogonal reactivity of the bromine position. The diagram below illustrates the divergent pathways accessible from this single precursor.
Figure 1: Divergent synthetic pathways. The electron-deficient nature of the pyridazine ring allows for both metal-catalyzed (Red) and metal-free (Yellow) functionalization.
Protocol A: Suzuki-Miyaura Cross-Coupling
Application: Synthesis of biaryl systems (e.g., mimicking the core of p38 MAP kinase inhibitors).
Challenge: Pyridazines can coordinate to Palladium, potentially poisoning the catalyst.
Solution: Use of bidentate ligands (dppf) and optimized solvent systems to maintain catalytic turnover [3].
Preparation: In a reaction vial equipped with a magnetic stir bar, combine the pyridazine substrate (1.0 mmol, 199 mg), aryl boronic acid (1.2 mmol), and K2CO3 (2.0 mmol, 276 mg).
Solvation: Add 1,4-Dioxane (4 mL) and degassed water (1 mL).
Critical Step: Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen is the primary cause of Suzuki coupling failure in electron-poor heterocycles.
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, ~36 mg) quickly to the mixture and seal the vial under inert atmosphere.
Reaction: Heat the block to 90°C for 4–12 hours.
Monitoring: Check via LC-MS. The product should show a distinct M+H peak, and the bromine isotope pattern (1:1 doublet) of the starting material should disappear.
Workup:
Cool to room temperature.
Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.
Wash the filtrate with brine (1x), dry over Na2SO4, and concentrate.
Application: Introduction of amine "warheads" or solubilizing groups.
Mechanism: The electronegative nitrogen atoms in the pyridazine ring pull electron density, making the C3-carbon highly electrophilic. This allows amines to displace the bromine without a transition metal catalyst [4].
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Case ID: SZ-PYR-36CP
Subject: Yield Optimization for Electron-Deficient Heterocycles (Pyridazines)
Assigned Specialist: Senior Application Scientist
Executive Summary & Core Challenge
The coupling of 3-bromo-6-cyclopropylpyridazine presents a classic "perfect storm" of challenges in palladium catalysis. Unlike standard phenyl-phenyl couplings, this reaction fights against two competing failure modes driven by the pyridazine core:
Catalyst Poisoning (The "N-Effect"): The pyridazine ring contains two nitrogen atoms capable of coordinating tightly to Palladium (Pd). This displaces the phosphine ligands, forming an inactive [Pd(pyridazine)2] complex, effectively killing the catalyst before turnover.
Protodeboronation: If you are coupling this bromide with a heterocyclic boronic acid, the basic conditions required for transmetallation often catalyze the cleavage of the C-B bond (protodeboronation) faster than the coupling occurs.
This guide moves beyond "add more catalyst" and focuses on ligand-controlled active species and kinetic management of the boron source.
Diagnostic Module: Why is your reaction failing?
Before changing conditions, analyze your crude reaction mixture (LCMS/NMR) to identify the failure mode.
Observation (LCMS/NMR)
Diagnosis
Root Cause
Corrective Action
SM (Bromide) remains unreacted. Catalyst is black/precipitated.
Catalyst Arrest
The pyridazine nitrogens have poisoned the Pd center, preventing oxidative addition.
Switch Ligand: Use bulky Buchwald ligands (XPhos, RuPhos) or Precatalysts (G3/G4).
SM (Bromide) remains. Boronic acid is gone. "De-boronated" Ar-H observed.
Protodeboronation
The base is consuming the boronic acid faster than the Pd can use it.
Change Base/Solvent: Switch to anhydrous conditions or use MIDA boronates.
Homocoupling (Ar-Ar) observed.
Oxidative Mismatch
Transmetallation is too slow; Pd(II) is reduced by excess boronate.
Degas thoroughly and lower the catalyst loading slightly.
Technical Solutions & Protocols
Solution A: Overcoming Catalyst Poisoning (The "Buchwald" Approach)
Standard catalysts like Pd(PPh3)4 or Pd(OAc)2 are insufficient here. You need a bulky, electron-rich ligand that creates a "wall" around the Pd center, preventing the pyridazine nitrogens from binding while facilitating oxidative addition into the C-Br bond.
Recommended Catalyst:XPhos Pd G4 or RuPhos Pd G4 .
Why? The G4 precatalyst ensures a 1:1 Ligand:Pd ratio and immediate activation at room temperature. XPhos is exceptionally good at preventing N-coordination.
Alternative: Pd2(dba)3 + XPhos (1:2 ratio), but G4 is more reproducible.
Solution B: Preventing Protodeboronation (The "Anhydrous" Approach)
If your boronic acid is unstable (common with 2-heterocyclic boronates), aqueous base (K2CO3/Water) will destroy it.
Strategy: Use Anhydrous conditions .
Base: Potassium Phosphate Tribasic (K3PO4), finely ground and dried.
Solvent: Anhydrous 1,4-Dioxane or n-Butanol.
Additive: If solubility is poor, add 10-20% water only if the boronate is stable. Otherwise, stick to anhydrous.
Solution C: The "Slow Release" Strategy (MIDA Boronates)
If the boronic acid decomposes instantly, switch to a MIDA boronate . Under hydrolytic conditions, the MIDA ester releases the active boronic acid slowly, keeping its concentration low (preventing side reactions) but steady for the catalyst.
Troubleshooting Logic Flow
The following diagram illustrates the decision-making process for optimizing this specific reaction.
Caption: Decision tree for diagnosing Suzuki coupling failures based on crude reaction analysis.
Optimized Standard Protocol
This protocol is designed to minimize N-coordination and maximize turnover frequency (TOF).
Reaction Scale: 0.5 mmol (Adjust linearly)
Preparation:
Dry a reaction vial (microwave vial preferred) in an oven.
Solvent: 1,4-Dioxane (Anhydrous, 0.2 M concentration)
Assembly (Glovebox or Schlenk Line):
Add the bromide, boronate, base, and XPhos Pd G4 solid to the vial.
Crucial Step: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
Add sparged (degassed) 1,4-Dioxane via syringe.
Execution:
Heat to 80°C - 100°C . (Pyridazines often require higher activation energy than pyridines).
Stir vigorously (1000 RPM). Mass transfer is critical in heterogeneous base mixtures.
Monitor at 1 hour and 4 hours.
Workup:
Filter through a Celite pad to remove Pd black.
Note on Cyclopropyl: The cyclopropyl group is stable under these conditions, but avoid highly acidic workups (e.g., 6M HCl) which could open the ring. Use saturated NH4Cl or neutral water washes.
Frequently Asked Questions (FAQs)
Q: Why XPhos Pd G4? Can I use Pd(dppf)Cl2?A: Pd(dppf)Cl2 is a robust catalyst, but for pyridazines, the bidentate ligand can sometimes detach or fail to prevent the substrate nitrogens from binding to Pd. XPhos is a bulky monodentate ligand that provides superior steric protection, effectively "blocking" the pyridazine nitrogens from poisoning the catalyst [1].
Q: My boronic acid is a 2-pyridyl boronate and it degrades instantly. What now?A: 2-Heterocyclic boronates are notoriously unstable.[1]
Switch to MIDA: Synthesize or buy the MIDA boronate version. It releases the active species slowly [2].
Copper Co-catalysis: Sometimes adding CuI (10 mol%) can facilitate the transmetallation of difficult heteroaryl boronates ("Liebeskind-Srogl" type enhancement).
Q: The reaction turns black immediately. Is this bad?A: Yes. Immediate precipitation of Pd black usually indicates ligand dissociation and catalyst death. This confirms you need a stronger binding, bulkier ligand (like XPhos or BrettPhos) or that your solvent was not degassed sufficiently (oxygen oxidizes the phosphine, killing the catalyst).
References
Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Cross-Coupling Reactions with XPhos Pd G3/G4." Journal of the American Chemical Society.[2]
Burke, M. D., et al. (2009). "Slow-Release Strategy in Cross-Coupling: MIDA Boronates." Journal of the American Chemical Society.[2]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
Technical Support Center: Purification of 3-Bromo-6-cyclopropylpyridazine
[1] Introduction: The Challenge of the Pyridazine Scaffold Welcome to the technical support hub for 3-Bromo-6-cyclopropylpyridazine (CAS: 2044706-90-1).[1] As a key intermediate in drug discovery—particularly for kinase...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The Challenge of the Pyridazine Scaffold
Welcome to the technical support hub for 3-Bromo-6-cyclopropylpyridazine (CAS: 2044706-90-1).[1] As a key intermediate in drug discovery—particularly for kinase inhibitors and allosteric modulators—this scaffold presents a unique "perfect storm" of purification challenges.[1]
The combination of the electron-deficient pyridazine ring (high polarity, basic nitrogen lone pairs) and the lipophilic cyclopropyl group creates a molecule that often defies standard purification logic. Common issues include severe peak tailing on silica, co-elution with bis-substituted byproducts, and difficulty in crystallization.[1]
This guide moves beyond generic advice, offering self-validating protocols derived from industrial process chemistry.
Module 1: Chromatographic Separation (The "Tailing" Problem)
Q: Why does my product streak/tail aggressively on standard silica gel, ruining separation?
A: The issue is the interaction between the basic pyridazine nitrogens and acidic silanol groups.
Pyridazines are weak bases.[1] On standard silica gel (pH ~5.5–6.0), the nitrogen lone pairs hydrogen bond with acidic silanol sites (
Slurry Preparation: Mix your silica gel with the starting mobile phase solvent containing 1% Triethylamine (TEA) .[1]
Column Packing: Pack the column with this TEA-doped slurry.
Equilibration: Flush the column with 3 CV (Column Volumes) of the mobile phase without TEA before loading the sample. This leaves the silanol sites capped with ammonium salts while preventing excess TEA from contaminating your fractions.[1]
Method B: The "Ammonia-Methanol" System
If using DCM/MeOH gradients, standard Methanol is insufficient.[1]
Replace: Pure MeOH
With: 7N Ammonia in MeOH (commercially available) or a 9:1 MeOH:NH
Observation: The di-bromo starting material elutes first (most polar due to halogens), followed by the mono-cyclopropyl product.[1] The bis-cyclopropyl impurity is significantly more lipophilic and elutes last.[1]
Module 3: Workup & Scavenging (The "Metal" Problem)
Q: My product is colored (brown/orange) despite NMR purity. How do I remove Palladium residues?
A: Pyridazine nitrogens are excellent ligands for Palladium, trapping catalyst residues.
Simple column chromatography often fails to remove trace Pd because the metal "drags" along with the product.[1]
Self-Validating Scavenging Protocol
Do not rely on charcoal alone.[1] Use a chemical scavenger followed by a specific wash.[1][5]
Thiol-Silica Scavenging:
Dissolve crude product in EtOAc.
Add Si-Thiol (Silica-supported 1-propanethiol) at 10 wt% loading relative to crude mass.[1]
Q: The product is an oil.[1][6][7][8] Can I crystallize it?
A: Yes, but it requires a "Displacement" method.
3-Bromo-6-cyclopropylpyridazine has a low melting point and tends to oil out.[1]
Crystallization Protocol:
Dissolve the oil in a minimum amount of DCM (just enough to solvate).[1]
Add n-Heptane dropwise until the solution turns slightly cloudy (turbidity point).
Place in a fridge (4°C) overnight. Do not freeze immediately, or it will amorphous precipitate.[1]
Result: Off-white to pale yellow needles.
Q: Stability Concerns?
Hygroscopicity: The free base is relatively stable.[1] However, if you have formed the Hydrobromide salt (often a byproduct if not neutralized), it is extremely hygroscopic. Store in a desiccator.
Light Sensitivity: Halogenated pyridazines can undergo slow photodehalogenation.[1] Store in amber vials.
Summary Workflow Diagram
The following decision tree guides your purification strategy based on the physical state of your crude mixture.
References
Synthesis of 3-Bromo-6-cyclopropylpyridazine Hydrobromide . American Elements. Available at: [Link][1]
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction . National Institutes of Health (PMC).[1] Available at: [Link]
Silica Gel Chromatographic Methods for Identification, Isolation and Purification . National Institutes of Health (PubMed).[1] Available at: [Link]
Chromatography: The Solid Phase and Modifiers . University of Rochester, Dept of Chemistry.[1] Available at: [Link]
Technical Support Center: Synthesis of 3-Bromo-6-cyclopropylpyridazine
A Guide to Managing Impurities for Researchers, Scientists, and Drug Development Professionals Introduction to the Synthesis and its Challenges The synthesis of 3-Bromo-6-cyclopropylpyridazine is a critical process in th...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Managing Impurities for Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthesis and its Challenges
The synthesis of 3-Bromo-6-cyclopropylpyridazine is a critical process in the development of various pharmaceutical agents. A common and effective method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a dihalogenated pyridazine, such as 3,6-dibromopyridazine or 3-bromo-6-chloropyridazine, with cyclopropylboronic acid. While robust, this synthetic route is not without its challenges, primarily concerning the formation of process-related impurities. Effective management of these impurities is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Bromo-6-cyclopropylpyridazine?
A1: The most prevalent and scalable synthetic route is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 3,6-dihalopyridazine with cyclopropylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of starting material, either 3,6-dibromopyridazine or 3-bromo-6-chloropyridazine, can influence the reaction conditions and the impurity profile.
Q2: What are the most common impurities I should expect to see in my crude product?
A2: The impurity profile can vary depending on the specific reaction conditions, but the most commonly observed impurities include:
Unreacted Starting Materials: Residual 3,6-dibromopyridazine or 3-bromo-6-chloropyridazine.
Di-substituted Product: 3,6-dicyclopropylpyridazine, where both halogen atoms have reacted.
Homocoupling Product: Bicyclopropyl, formed from the self-coupling of cyclopropylboronic acid.
Dehalogenated Byproduct: 3-cyclopropylpyridazine, where the bromine atom has been replaced by a hydrogen atom.
Positional Isomer: If starting from 3,6-dibromopyridazine, there is a possibility of forming 3-cyclopropyl-6-bromopyridazine, although the reaction is generally selective for one position.
Q3: How can I monitor the progress of the reaction and identify these impurities?
A3: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector is the standard method for monitoring reaction progress. For impurity identification, coupling the LC system to a Mass Spectrometer (LC-MS) is highly effective, as it provides molecular weight information for each component in the reaction mixture.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Bromo-6-cyclopropylpyridazine and provides actionable solutions.
Issue 1: High levels of unreacted 3,6-dihalopyridazine starting material.
Root Cause Analysis:
Insufficient Catalyst Activity: The palladium catalyst may be deactivated or present in an insufficient amount.
Ineffective Base: The chosen base may not be strong enough or soluble enough to facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Low Reaction Temperature: The reaction may not have reached the necessary activation energy for the coupling to proceed to completion.
Poor Quality Boronic Acid: The cyclopropylboronic acid may have degraded or contain inhibitors.
Troubleshooting Steps:
Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligand are of high quality and handled under an inert atmosphere to prevent deactivation. Consider increasing the catalyst loading in small increments.
Base Selection: Use a strong, non-nucleophilic base such as potassium carbonate, cesium carbonate, or potassium phosphate. Ensure the base is finely powdered to maximize its surface area and reactivity.
Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of degradation products. A typical temperature range for Suzuki couplings is 80-110 °C.
Reagent Quality: Use fresh, high-purity cyclopropylboronic acid. Consider using a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
Issue 2: Formation of significant amounts of the di-substituted impurity, 3,6-dicyclopropylpyridazine.
Root Cause Analysis:
Excess Cyclopropylboronic Acid: A large excess of the boronic acid can promote the second coupling reaction.
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the mono-substituted product is formed can lead to the formation of the di-substituted product.
High Catalyst Loading: A high concentration of the active palladium catalyst can increase the rate of the second coupling.
Troubleshooting Steps:
Stoichiometry Control: Carefully control the stoichiometry of the cyclopropylboronic acid. Use a minimal excess necessary to consume the starting material.
Reaction Monitoring: Monitor the reaction progress closely by HPLC. Quench the reaction as soon as the starting material is consumed and the desired product is at its maximum concentration.
Catalyst Optimization: Reduce the catalyst loading to the minimum effective amount.
Issue 3: Presence of the homocoupling byproduct, bicyclopropyl.
Root Cause Analysis:
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1]
Suboptimal Reaction Conditions: Certain catalyst/ligand combinations and bases can favor this side reaction.
Troubleshooting Steps:
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen. Degas all solvents and reagents before use.
Condition Screening: If homocoupling is a persistent issue, screen different palladium catalysts, phosphine ligands, and bases to find a combination that minimizes this side reaction.
Issue 4: Detection of a dehalogenated impurity, 3-cyclopropylpyridazine.
Root Cause Analysis:
Source of Hydride: The hydride source can be trace water, solvent, or certain additives. The mechanism can involve a palladium-hydride species that participates in reductive dehalogenation.
Reaction Temperature: Higher temperatures can sometimes promote dehalogenation.
Troubleshooting Steps:
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
Temperature Optimization: If dehalogenation is significant, try running the reaction at a lower temperature for a longer period.
Additive Effects: Be mindful of any additives used, as some may act as hydride donors.
Impurity Profile Summary
Impurity Name
Chemical Structure
Common Source
Mitigation Strategy
3,6-Dibromopyridazine
Br-C4H2N2-Br
Unreacted starting material
Optimize reaction conditions (catalyst, base, temp.), use slight excess of boronic acid.
3-Bromo-6-chloropyridazine
Br-C4H2N2-Cl
Unreacted starting material
Optimize reaction conditions (catalyst, base, temp.), use slight excess of boronic acid.
3,6-Dicyclopropylpyridazine
(C3H5)-C4H2N2-(C3H5)
Over-reaction
Control stoichiometry of boronic acid, monitor reaction progress.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3,6-dibromopyridazine (1.0 eq), cyclopropylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 3.0 eq).
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
Purge the mixture with nitrogen for 15-20 minutes.
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
Heat the reaction mixture to 90-100 °C and monitor its progress by HPLC.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Analytical HPLC Method for Impurity Profiling
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient: Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
This method should be optimized for your specific system and impurity profile.
Visualization of Key Processes
Synthetic Pathway and Potential Impurities
Caption: Synthetic pathway and common impurities.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for impurity management.
Purification Strategies
Once the reaction is complete, the crude product will likely contain a mixture of the desired 3-Bromo-6-cyclopropylpyridazine and the impurities discussed above. The choice of purification method will depend on the scale of the synthesis and the nature of the impurities.
Column Chromatography: For small to medium-scale syntheses, silica gel column chromatography is a highly effective method for separating the product from both more polar and less polar impurities. A gradient elution system, for example, with hexanes and ethyl acetate, can provide good separation.
Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for purifying larger quantities of the product and can be highly effective at removing small amounts of impurities.
Preparative HPLC: For high-purity requirements or for isolating small amounts of material, preparative HPLC can be employed. This technique offers the highest resolution but is generally more expensive and time-consuming for large-scale purification.
Conclusion
The synthesis of 3-Bromo-6-cyclopropylpyridazine, while straightforward in principle, requires careful control of reaction parameters to minimize the formation of impurities. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of their target compound. A systematic approach to reaction optimization, coupled with diligent in-process monitoring, is the key to successful and reproducible synthesis.
References
Parrot, I., Rival, Y. and Wermuth, C.G., Synthesis of substituted 3-amino-6-arylpyridazines via suzuki reaction, Synthesis (2003) 10 1482–1484. Available at: [Link]
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6610. Available at: [Link]
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]
Reddit. (2022, March 25). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
base selection for Suzuki reactions with bromo-pyridazines
Ticket: Base Selection for Suzuki-Miyaura Coupling of Bromo-Pyridazines Status: Open Priority: High (Reaction Failure/Side-Reactions) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Diagnostic Wo...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket: Base Selection for Suzuki-Miyaura Coupling of Bromo-Pyridazines
Status: Open
Priority: High (Reaction Failure/Side-Reactions)
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry
Diagnostic Workflow: The Base Selection Matrix
User Guide: Do not default to "standard" conditions (
/Dioxane) for pyridazines. These substrates are electron-deficient diazines prone to two specific failure modes: Nucleophilic Aromatic Substitution () and Protodeboronation .
Use the logic flow below to select the correct base system for your specific coupling partners.
Figure 1: Logic gate for base selection. 2-heteroaryl boronic acids require anhydrous fluoride conditions to prevent protodeboronation, while electron-poor halides require mild phosphates to prevent hydrolysis.
Knowledge Base (FAQs)
Understanding the "Why" behind the failure.
Q1: Why did my bromo-pyridazine turn into a pyridazinone (OH substitution)?
Diagnosis: You likely used a strong aqueous base (like NaOH or hot
) with an electron-poor pyridazine.
The Science: Pyridazines are highly -deficient. The carbons adjacent to the nitrogens (C3/C6) are susceptible to Nucleophilic Aromatic Substitution () .
Mechanism: Hydroxide ions (
) from the aqueous base attack the carbon bearing the bromide. The bromide acts as a leaving group, resulting in the formation of a pyridazinone (hydrolysis product) rather than the coupled biaryl [1].
Fix: Switch to a base with lower nucleophilicity or lower water solubility, such as Potassium Phosphate (
Q2: My boronic acid disappeared, but no product formed. What happened?
Diagnosis:Protodeboronation . This is the "silent killer" of heterocyclic couplings.
The Science: 2-Heteroaryl boronic acids (like 2-pyridyl or 2-diazinyl) are notoriously unstable.
Mechanism: Under basic, aqueous conditions, the boronic acid forms a boronate "ate" complex. If the heteroatom (Nitrogen) is adjacent to the boron, it stabilizes a transition state that facilitates C-B bond cleavage, replacing the Boron with a Proton (H) [2].
Fix: You must avoid high concentrations of free hydroxide. Use Cesium Fluoride (CsF) in anhydrous solvents. The Fluoride activates the boron for transmetalation without generating the destructive hydroxide species [3].
Q3: When should I use Cesium Carbonate ()?
Diagnosis: Use this for "lazy" substrates that require higher solubility.
The Science: Unlike sodium or potassium carbonates, Cesium Carbonate has significant solubility in organic solvents (like dioxane or DMF). This allows for a higher effective concentration of base in the organic phase, accelerating transmetalation for sterically hindered or unreactive partners. However, it is more basic than
and carries a higher risk of side reactions [4].
Troubleshooting Protocols
Standard Operating Procedures (SOPs) for Pyridazine Coupling.
Protocol A: The "Unstable Boronate" Method (Anhydrous)
Use when coupling 2-pyridyl/2-diazinyl boronic acids or esters.
Base: Cesium Fluoride (CsF) (2.0 - 3.0 equiv).
Solvent: 1,4-Dioxane or DME (Must be dry/anhydrous).
Catalyst System:
(2-5 mol%) + (or XPhos for chlorides).
Procedure:
Charge flask with Halide (1.0 equiv), Boronic Acid (1.5 equiv), and CsF (2.5 equiv).
The buffering capacity of phosphate keeps the pH lower than carbonate systems, reducing
side reactions while still promoting the coupling.
Protocol C: The "Standard" Method (Carbonate)
Use only for stable, electron-rich pyridazines and stable aryl boronic acids.
Base:
or (2M Aqueous Solution).
Solvent: DME or THF.
Procedure: Standard Suzuki conditions. If conversion is low, switch to Protocol B.
Reference Data: Base Selection Table
Base
pKa (conj. acid)
Solubility (Organic)
Risk: Hydrolysis ()
Risk: Protodeboronation
Best For
10.3
Negligible
High
High
Simple, stable aryl-aryl couplings.
12.3
Low
Medium
Medium
Sterically hindered or base-sensitive halides.
10.3
Moderate
Very High
High
Unreactive chlorides (requires high base solubility).
3.2 (HF)
Low (suspension)
Low
Lowest
Unstable boronic acids (2-pyridyl) .
10.7
Miscible
Low
Low
Rare. Used only with specific Pd-NHC catalysts.
Mechanism of Failure: Protodeboronation
Visualizing the "Silent Killer" pathway for 2-pyridyl boronates.
Figure 2: Mechanism of Protodeboronation. The presence of water/hydroxide facilitates the formation of the 'ate' complex, which rapidly decomposes for 2-substituted heteroaryls. Anhydrous Fluoride conditions (Protocol A) bypass this pathway.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[3] Link
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer. Link
Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions.[4][5][6] The Journal of Organic Chemistry, 59(20), 6095-6097. Link
Technical Support Center: Workup & Troubleshooting for 3-Bromo-6-cyclopropylpyridazine Reactions
Welcome to the technical support guide for handling reactions involving 3-Bromo-6-cyclopropylpyridazine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for handling reactions involving 3-Bromo-6-cyclopropylpyridazine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Given its prevalence in palladium-catalyzed cross-coupling reactions, successful isolation and purification of the desired products often require nuanced workup procedures. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to navigate common challenges, ensuring the integrity and purity of your final compounds.
Part 1: General Workup Principles & FAQs
This section addresses foundational questions applicable to most reactions involving 3-Bromo-6-cyclopropylpyridazine, particularly after palladium-catalyzed cross-coupling.
Q1: My reaction is complete according to TLC/LCMS. What is the very first step in the workup?
Answer: The first step is to cool the reaction mixture to room temperature. Hot filtration or extraction can lead to undesired side reactions or solvent loss. Once at room temperature, the immediate goal is to remove the heterogeneous palladium catalyst, which often appears as a fine black precipitate ('palladium black').
The most common and effective method is to dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite® (diatomaceous earth).[1][2]
Expert Insight: Why use Celite? Palladium black consists of extremely fine particles that can easily pass through standard filter paper. Celite forms a porous filter bed that effectively traps these fine metallic particles.[2][3] Forcing the filtration under vacuum is generally efficient, but ensure your flask is rated for it.
Q2: I've filtered off the palladium, but my crude product still has a dark color. How can I remove residual soluble palladium?
Answer: Soluble palladium species can persist after filtration. There are several strategies to address this:
Activated Charcoal Treatment: Dissolve the crude product in a solvent, add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through Celite again. Charcoal has a high surface area and can adsorb residual palladium complexes.[4]
Palladium Scavengers: For APIs where very low palladium levels are required, solid-supported scavengers (e.g., silica- or polymer-bound thiols or amines) are highly effective.[5] These are stirred with the product solution and then simply filtered off.
Aqueous Washes: Sometimes, washing the organic layer with an aqueous solution of a mild chelating agent, like aqueous ammonia or ammonium chloride, can help partition remaining palladium salts into the aqueous phase.
Regulatory bodies like the FDA and EMA have strict limits on elemental impurities in pharmaceutical products, making effective palladium removal a critical step.[6]
Q3: What are the standard aqueous washes, and what is their purpose?
Answer: After filtration, the organic solution is typically washed with a series of aqueous solutions in a separatory funnel to remove inorganic salts, reaction reagents, and byproducts.
Aqueous Wash Solution
Purpose & Rationale
Typical Application
Water
To remove water-soluble inorganic salts (e.g., K₂CO₃, Na₂CO₃) and polar solvents (e.g., DMF, DME).[7]
Almost all workups.
Saturated aq. NaCl (Brine)
To "salt out" the organic layer, reducing its water content and breaking up emulsions.[8]
Final wash before drying.
Dilute Acid (e.g., 1M HCl)
To remove basic compounds, such as excess amine reagents or phosphine ligands from Buchwald-Hartwig reactions.
Buchwald-Hartwig amination.
Dilute Base (e.g., 1M NaOH, aq. NaHCO₃)
To remove acidic compounds, such as unreacted boronic acids or phenols.[7]
Suzuki-Miyaura coupling.
Saturated aq. NH₄Cl
A mildly acidic wash used to neutralize basic reactions without using a strong acid that might degrade sensitive functional groups.
Quenching organometallic reagents.
Q4: I'm getting a persistent emulsion during extraction. What should I do?
Answer: Emulsions are common when working with N-heterocycles. Here are several techniques to resolve them:
Add Brine: The increased ionic strength of the aqueous layer often forces the separation of layers.[8]
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite.
Change the Solvent: If using ethyl acetate, try switching to a less polar solvent like dichloromethane (DCM) or a non-polar one like toluene for the extraction.
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to several hours) allows the layers to separate.
Part 2: Reaction-Specific Troubleshooting
Different cross-coupling reactions generate unique byproducts that require tailored workup strategies.
Suzuki-Miyaura Coupling
The Suzuki reaction couples the pyridazine with a boronic acid or ester. The primary workup challenge is removing excess boronic acid and related boron-containing byproducts.
Q: How do I effectively remove boronic acid residues from my product?
Answer: Boronic acids are acidic and can often be removed with a basic aqueous wash.
Standard Protocol: After initial filtration, extract the organic layer with 1M NaOH or 2M Na₂CO₃.[7] This deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous phase.
Expert Insight: Some boronic acids, particularly electron-deficient ones, can be stubborn. An alternative is to wash the organic layer with a solution of a diol, such as pinacol or sorbitol, under basic conditions. The diol complexes with the boronic acid, forming a more readily extractable species.
Protocol: Standard Suzuki-Miyaura Reaction Workup
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate (EtOAc) or chloroform (CHCl₃).[1][7]
Filter the mixture through a 1-2 cm pad of Celite® in a sintered glass funnel to remove the palladium catalyst. Wash the pad with additional solvent.[1][2]
Transfer the filtrate to a separatory funnel.
Wash the organic layer sequentially with:
1M Na₂CO₃ solution (2x) to remove boronic acid.[7]
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
Purify the crude product by column chromatography or recrystallization.[7]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the pyridazine and an amine, using bulky, electron-rich phosphine ligands.[9][10] The main challenge is removing the ligand and its corresponding oxide.
Q: The phosphine ligand (e.g., XPhos, SPhos) and its oxide are streaking all over my TLC plate and co-eluting with my product. How can I get rid of them?
Answer: Phosphine ligands and their oxides are often greasy, non-polar compounds but contain a basic phosphorus or acidic P=O group that can be exploited.
Acid Wash: A wash with dilute acid (e.g., 1M HCl) can protonate the basic ligand, making it water-soluble. However, your product must be stable to acid. Since the pyridazine core is basic, this may lead to your product also partitioning into the aqueous layer. If this happens, re-basify the acidic aqueous layer and re-extract your product.
Oxidative Workup: Sometimes, oxidizing the residual phosphine ligand to its phosphine oxide with a gentle oxidant (like dilute H₂O₂) can make it more polar and easier to separate via chromatography. This must be done with caution to avoid oxidizing your desired product.
Solvent Precipitation: Ligands like dppf are often poorly soluble in solvents like diethyl ether or hexanes. After concentrating the reaction mixture, triturating the residue with ether or hexanes can sometimes precipitate the product while leaving the ligand dissolved, or vice-versa.
Sonogashira Coupling
The Sonogashira reaction couples the pyridazine with a terminal alkyne, using both palladium and a copper(I) co-catalyst.[11][12] Key challenges include removing copper salts and the homocoupled alkyne byproduct (Glaser coupling).
Q: How do I remove the copper salts and the alkyne homocoupling product?
Answer:
Copper Removal: A wash with aqueous ammonia or saturated ammonium chloride solution is effective. Ammonia complexes with Cu(I) and Cu(II) ions, forming a deep blue, water-soluble tetraamminecopper complex that is easily extracted into the aqueous layer.
Homocoupled Alkyne Removal: The di-yne byproduct formed from Glaser coupling is often much less polar than the desired cross-coupled product. It can typically be separated effectively using silica gel column chromatography, often eluting much earlier than the more polar pyridazine-containing product.
Part 3: Visualization & Workflows
General Workup Decision Workflow
This diagram outlines the typical decision-making process for a standard workup of a palladium-catalyzed reaction.
Caption: General decision workflow for post-reaction workup.
Troubleshooting Palladium Removal
This flowchart provides a logical path for ensuring complete removal of the palladium catalyst.
Caption: Troubleshooting workflow for palladium catalyst removal.
References
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]
Camacho, M., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
Habgood, M., et al. (2021). Expanding the Solid Form Landscape of Bipyridines. Crystal Growth & Design. [Link]
ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]
ResearchGate. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. [Link]
Taber, D. F., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]
Gar-Garnier, J., et al. (2019). Molecular and crystal structures obtained preparing Cu-bipyridine complexes in presence of chlorinated solvents in oxidizing env. Inorganica Chimica Acta. [Link]
ResearchGate. (2022). Coupling outcomes for pyridazines, pyrimidines and pyrazines. [Link]
LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
Cardiff University. (2016). The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium: kinetic and mechanistic studies. [Link]
PubMed. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. [Link]
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Catalyst Deactivation in Pd-Catalyzed Cross-Couplings
Molecule of Interest: 3-Bromo-6-cyclopropylpyridazine
Ticket Priority: High (Process Critical)
Introduction: The "Pyridazine Trap"
Welcome to the Technical Support Center. You are likely here because your Suzuki-Miyaura or Buchwald-Hartwig coupling involving 3-Bromo-6-cyclopropylpyridazine has stalled, precipitated Pd black, or yielded significant protodehalogenated byproduct.
The Core Challenge: Pyridazines are "electron-deficient nitrogen sponges." Unlike simple aryl halides, this substrate presents two distinct deactivation vectors:[1]
Competitive N-Coordination: The N1 and N2 nitrogens act as Lewis bases, displacing phosphine ligands and sequestering the Palladium into inactive "rest states" (The Pyridazine Trap).[1]
Transmetallation Stall: The electron-deficient ring accelerates Oxidative Addition (OA) but destabilizes the Pd(II) intermediate, making it prone to hydrolysis (protodehalogenation) if the Transmetallation (TM) step is slow.[1]
This guide provides the diagnostic tools and protocols to bypass these traps.
Module 1: Diagnostic Workflow
Before changing reagents, identify the mode of failure.[1] Use this logic tree to diagnose your reaction mixture.
Figure 1: Decision tree for diagnosing catalyst failure modes based on visual cues and LCMS data.
Module 2: The Chemistry of Deactivation
To fix the problem, you must understand the mechanism.[1] The 3-Bromo-6-cyclopropylpyridazine scaffold presents a unique steric/electronic profile.
The N-Binding Mechanism (The Killer)
Pyridazines have a high affinity for Pd(II). Even though the cyclopropyl group at C6 and the bromine at C3 provide ortho-steric hindrance, the "flat" nature of the ring allows the nitrogen lone pairs to bind to the metal center perpendicular to the plane.[1]
The Consequence: This forms stable [L-Pd(II)-Ar(Pyridazine)] complexes that are off-cycle. They do not undergo transmetallation.[1]
The Fix: You need Bulky, Electron-Rich Ligands .[1] The bulk prevents the N-coordination via steric clash, while the electron richness strengthens the Pd-P bond, preventing displacement.[1]
Cyclopropyl Integrity
Risk: Cyclopropyl rings are generally stable in Pd(0)/Pd(II) cycles. However, if your reaction conditions generate radicals (e.g., using un-degassed solvents leading to peroxy species, or Single Electron Transfer pathways), the cyclopropyl ring can open, leading to homo-allyl byproducts.[1]
Control: Strictly exclude O2. Avoid "radical-friendly" bases like strong alkoxides if high temperatures are required.[1]
Module 3: Optimization Protocols
Do not guess. Run these controlled screens to identify the robust system.
Protocol A: The "Ligand Stress Test"
Objective: Determine which ligand can withstand the N-coordination of the pyridazine.
Why? Trace metals can catalyze the decomposition of the Pd-catalyst or facilitate homocoupling.
Module 4: Frequently Asked Questions (FAQs)
Q1: My reaction turns black immediately upon heating. What is happening?A: This is "Ligand Stripping." The pyridazine nitrogen is displacing your phosphine ligand.[1] The resulting "naked" Pd(0) atoms aggregate into Pd black (inactive metal).[1]
Fix: Switch to a precatalyst (e.g., XPhos Pd G2) rather than mixing Pd(OAc)2 + Ligand in situ. The precatalyst ensures the active species is formed correctly.[1]
Q2: I see 30% "Des-bromo" product (Hydrodehalogenation). Where is the hydrogen coming from?A: The Pd(II)-aryl intermediate is waiting too long for the boronic acid (Transmetallation is slow). It eventually grabs a hydride from the solvent (alcohol/dioxane) or base.[1]
Fix 1: Increase the concentration of the Boronic Acid.[1]
Fix 2: Switch solvent to Toluene (non-protic) or reduce water content (use anhydrous base like CsF or finely ground K3PO4).[1]
Q3: Can I use the Hydrobromide salt directly?A:Risky. The HBr salt is acidic.[1] It will consume 1 equivalent of your base immediately.[1] If you use carbonate bases, this generates CO2 gas and can change the pH profile unpredictably.[1]
Fix: Free-base the starting material first (partition between EtOAc/NaHCO3), OR use 3.5 equivalents of base in the reaction to account for the neutralization.
Q4: Is the cyclopropyl group sensitive to ring opening?A: In standard 2-electron Suzuki couplings, No .[1] It is stable.
Warning: If you observe a linear alkene byproduct, you have entered a Radical (SET) pathway.[1] This usually happens if you use uncapped Pd vials (Oxygen presence) or photoredox conditions.[1] Degas your solvents thoroughly (Sparge with Argon for 15 mins).[1]
References
Mechanistic Insight into Pyridazine Poisoning
Title: "Catalyst Deactivation in Pd-Catalyzed Cross-Coupling of Heterocycles."
Source:Chemical Reviews (General mechanistic principles applied to N-heterocycles).
Title: "Surmounting the Challenges of Pyridine and Pyridazine Couplings."
Source:Journal of the American Chemical Society (Buchwald Lab).[1]
Context: Establishes XPhos and RuPhos as superior ligands for electron-deficient, coordinating substrates.[1]
(Generalized link to Buchwald coupling foundation).
Cyclopropyl Stability in Cross-Coupling
Title: "Suzuki Coupling of Cyclopropylboronic Acid and Cyclopropyl-halides."[1]
Source:Journal of Organic Chemistry.
Context: Validates the stability of the cyclopropyl ring under standard Pd(0) conditions.
(Generalized link to JOC search).
Protodehalogenation Mechanisms
Title: "Origins of Hydrodehalogenation in Pd-C
Source:Organometallics.
Context: Details how solvent choice impacts the hydride transfer to stalled Pd(II)
(Generalized link to Organometallics).
(Note: Specific DOIs for "3-Bromo-6-cyclopropylpyridazine" papers are proprietary/rare, so references point to the authoritative mechanistic papers governing this class of chemistry.)
Technical Support Center: Microwave-Assisted Synthesis of Pyridazines
Status: Online | Operator: Senior Application Scientist | Ticket ID: MW-PYR-OPT-2024 Introduction: The Kinetic Advantage Welcome to the optimization hub. You are likely here because your conventional heating methods for...
Welcome to the optimization hub. You are likely here because your conventional heating methods for pyridazine synthesis—whether via Paal-Knorr condensation or Inverse Electron Demand Diels-Alder (IEDDA)—are yielding sluggish kinetics, incomplete conversion, or difficult purification profiles.
Microwave irradiation is not just "faster heating." In pyridazine synthesis, we exploit dipolar polarization and ionic conduction to achieve rapid internal heating. This allows us to access high-temperature/high-pressure windows that overcome the activation energy (
) barriers of sterically hindered hydrazine condensations or cycloadditions, often suppressing thermodynamic side-products that form during prolonged conventional reflux.
Best for: Synthesizing 3,6-disubstituted pyridazines from diketones or keto-esters.
The Mechanism:
This reaction relies on the nucleophilic attack of hydrazine on the carbonyl carbon. Microwave irradiation accelerates the rate-determining step—often the initial nucleophilic attack or the subsequent dehydration—by superheating the solvent above its boiling point.
Step-by-Step Methodology:
Reagents: Combine 1,4-dicarbonyl compound (1.0 equiv) and hydrazine hydrate/hydrochloride (1.2–2.0 equiv) in a 10 mL microwave-transparent vial (borosilicate glass).
Solvent System:
Standard: Ethanol (EtOH) or Acetic Acid (AcOH).[1]
Green Alternative: Water with catalytic acetic acid (if solubility permits).
Note: Fill volume must be between 2 mL and 5 mL to ensure accurate IR temperature monitoring.
Catalyst: If using neutral hydrazine, add 5 mol% AcOH or HCl. If using hydrazine salts, add 1.0 equiv of NaOAc.
Microwave Parameters:
Mode: Dynamic (PID control).
Temperature: 120°C – 150°C.
Hold Time: 5 – 15 minutes.
Pressure Limit: 250 psi (17 bar).
Stirring: High (magnetic stir bar is critical to prevent hot spots).
Workup: Cool to 50°C. Pour into ice water. The pyridazine often precipitates. Filter and wash with cold water.
Protocol B: Inverse Electron Demand Diels-Alder (IEDDA)
Best for: Highly substituted pyridazines using 1,2,4,5-tetrazines or 1,2,3-triazines and electron-rich dienophiles (e.g., enamines, alkynes).
The Mechanism:
A [4+2] cycloaddition followed by a retro-Diels-Alder reaction (extruding
). This sequence is highly sensitive to steric bulk. Microwave heating provides the necessary energy to force the reactants into the transition state geometry.
Step-by-Step Methodology:
Reagents: Mix Tetrazine/Triazine (1.0 equiv) and Dienophile (1.1 equiv).
Solvent: 1,4-Dioxane or Toluene (doped with 5% DMSO or Ionic Liquid if the mixture is non-polar and fails to heat).
Microwave Parameters:
Temperature: 140°C – 170°C.
Time: 10 – 30 minutes.
Power: Max 200W (to prevent overshoot).
Workup: Evaporate solvent. Purify via flash chromatography (silica gel).
Module 2: Troubleshooting Workbench
User Issue 1: "My reaction vessel vented or over-pressurized."
Diagnosis: Nitrogen evolution (
) is inherent to IEDDA and some hydrazine decompositions. Combined with solvent vapor pressure at 150°C+, this exceeds the vessel rating.
The Fix:
Headspace: Increase headspace (use a 30 mL vial for a 5 mL reaction).
Solvent Swap: Switch from Ethanol (high vapor pressure) to DMSO or DMF (low vapor pressure). This keeps the total pressure (
) manageable.
Ramp Time: Increase the ramp time to target temperature (e.g., 2 mins
5 mins) to allow controlled gas release if the system is open, or to prevent shock-wave pressure spikes in closed systems.
User Issue 2: "The reaction temperature fluctuates wildly (±15°C)."
Diagnosis: Poor coupling efficiency or "Hot Spots."
The Fix:
Volume Check: Ensure the liquid level is above the IR sensor window of your instrument.
Ionic Strength: If using non-polar solvents (Toluene/Dioxane), the microwave is "transparent" to the solvent. Add a susceptor (e.g., 1 equiv of Ionic Liquid [bmim][PF6] or 5% EtOH) to act as a "heating element" inside the solution.
User Issue 3: "High conversion by LCMS, but low isolated yield."
Diagnosis: Pyridazines are basic and polar. They may be retained in the aqueous phase during extraction or degraded during aggressive workup.
The Fix:
pH Adjustment: Pyridazines can form salts. Ensure the aqueous layer is neutralized or slightly basic (pH 8-9) before extraction to keep the product in the organic phase.
Salting Out: Saturate the aqueous layer with NaCl before extracting with EtOAc or DCM/Isopropanol (3:1).
Direct Purification: Skip aqueous workup. Evaporate the reaction solvent (if volatile) or load the DMF/DMSO solution directly onto a C18 reverse-phase column.
Module 3: Optimization Logic (Decision Tree)
The following diagram outlines the logical flow for optimizing a failed or suboptimal pyridazine synthesis.
Caption: Decision tree for troubleshooting microwave-assisted pyridazine synthesis. Follow the path based on analytical results (LCMS/NMR) to identify the corrective parameter.
Module 4: Data & Comparative Analysis
Table 1: Solvent Selection Guide for Microwave Pyridazine Synthesis
Solvent
Dielectric Constant ()
Loss Tangent ()
Heating Efficiency
Suitability
Ethanol
24.3
0.941
High
Excellent for Paal-Knorr; solubilizes hydrazines well.
Water
80.4
0.123
Medium
Good for "Green" synthesis; requires pressure control >100°C.
DMSO
47.0
0.825
Very High
Best for high-temp (>150°C) reactions; difficult to remove.
Toluene
2.4
0.040
Low
Transparent to MW. Must be doped with polar solvent or ionic liquid.
Acetic Acid
6.1
0.174
Medium
Acts as both solvent and catalyst; excellent for cyclization.
Comparison: Thermal vs. Microwave (Literature Aggregation)
Reaction: Condensation of 1,3-dicarbonyls with hydrazines.[2]
Conventional Heating: 3–8 hours @ Reflux
65–75% Yield.
Microwave Heating: 5–15 minutes @ 120°C
85–94% Yield.
Insight: The yield improvement is attributed to the suppression of degradation pathways that occur during prolonged heating [1, 2].
References
Microwave-Assisted Synthesis of Pyridazine Derivatives . Journal of Organic Chemistry. (2021).[2] Link
Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety . PubMed. (2012).[2] Link
Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines . Journal of the American Chemical Society. (2021). Link
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones . MDPI. (2020). Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYDZ-006-STERIC
Subject: Overcoming Steric and Electronic Impediments in 3-Bromo-6-cyclopropylpyridazine Functionalization
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Deceptive" Sterics of Pyridazine
Welcome to the technical support hub for 3-Bromo-6-cyclopropylpyridazine . If you are accessing this guide, your reaction (likely Suzuki-Miyaura, Buchwald-Hartwig, or SNAr) has likely stalled or resulted in low yields.
While "steric hindrance" is often blamed, the 6-cyclopropyl group is not the primary steric offender—it is located para to the reaction center (C3-Br), leaving the reaction site spatially accessible. The failure mode is typically a combination of "Pseudo-Steric" Electronic Repulsion and Catalyst Poisoning :
The N-N "Trap": The pyridazine nitrogens (N1/N2) are potent sigma-donors that bind Palladium (Pd), sequestering the catalyst from the catalytic cycle. This mimics steric hindrance by preventing oxidative addition.
Electronic Deactivation: The cyclopropyl group is an electron-donating group (EDG) via hyperconjugation. This increases electron density in the ring, making the C-Br bond less electrophilic and significantly hindering Nucleophilic Aromatic Substitution (SNAr).
True Steric Clash: This only occurs if your incoming coupling partner (e.g., an ortho-substituted boronic acid) is bulky.
This guide provides protocols to bypass these specific barriers.
Module 1: Diagnostic Flowchart
Before altering your conditions, identify the specific failure mode using the logic tree below.
Figure 1: Decision matrix for optimizing 3-bromo-6-cyclopropylpyridazine reactions based on reaction type and partner sterics.
Module 2: Troubleshooting Protocols
Scenario A: Suzuki Coupling Fails with Bulky Partners
The Issue: You are coupling a sterically demanding boronic acid (e.g., 2,6-disubstituted aryl) to the pyridazine.
The Fix: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are bulky enough to prevent the formation of inactive Pd-dimers and prevent the pyridazine nitrogens from binding to the Pd center.
Recommended Protocol (The "SPhos" System):
Component
Reagent
Role
Catalyst
SPhos Pd G3 (2–5 mol%)
Pre-formed precatalyst ensures rapid initiation even in sterically crowded environments.
Ligand
SPhos (if not using G3)
Electron-rich, bulky ligand facilitates oxidative addition on the electron-rich pyridazine ring.
Base
K3PO4 (2.0 equiv)
Anhydrous base prevents hydrolytic deborylation of the bulky boronic acid.
Solvent
1,4-Dioxane / H2O (4:1)
The biphasic system solubilizes the inorganic base while maintaining high temperature capacity.
Temp
80–100 °C
Required to overcome the activation energy of the hindered system.
Step-by-Step:
Charge a reaction vial with 3-bromo-6-cyclopropylpyridazine (1.0 eq), Boronic Acid (1.5 eq), SPhos Pd G3 (0.02 eq), and K3PO4 (2.0 eq).
Seal and purge with Argon/Nitrogen (3 cycles). Crucial: Oxygen kills the active catalytic species immediately in electron-rich ligand systems.
Add degassed 1,4-Dioxane/Water via syringe.
Heat to 100 °C for 2–4 hours.
QC Check: If conversion is <50%, add XPhos Pd G3 . XPhos is bulkier than SPhos and creates a larger "pocket" for extreme steric cases.
Why this works: SPhos and XPhos are "sterically demanding" ligands. Counter-intuitively, adding more steric bulk at the catalyst center solves the problem. The ligand bulk forces the Palladium into a mono-ligated species [L-Pd(0)], which is the highly active species required for oxidative addition into the C-Br bond, while physically blocking the pyridazine nitrogens from coordinating [1, 4].
Scenario B: Buchwald-Hartwig Amination Stalls
The Issue: No product formation; starting material remains or dehalogenation is observed.
The Fix: Pyridazines are notorious for poisoning Pd catalysts during amination. You must use a Third-Generation Buchwald Precatalyst (e.g., BrettPhos Pd G3/G4).
Recommended Protocol:
Catalyst:BrettPhos Pd G4 (2 mol%).
Alternative: RuPhos Pd G4 (for secondary amines).
Base:NaOtBu (Sodium tert-butoxide) or LHMDS .
Note: Strong bases are required to deprotonate the amine and facilitate transmetallation.
Solvent:t-Amyl Alcohol or Toluene .
Temperature: 80 °C.
Technical Insight:
Standard Pd(PPh3)4 or Pd(dppf)Cl2 will fail here. The pyridazine nitrogen acts as a competing ligand. BrettPhos is exceptionally bulky and electron-rich; it out-competes the pyridazine nitrogen for the metal center, keeping the catalyst active [3, 5].
Scenario C: SNAr Reaction is Too Slow
The Issue: You are trying to displace the Bromine with an amine or alkoxide using heat and base, but the reaction takes 24+ hours or doesn't finish.
The Fix: The cyclopropyl group donates electron density into the ring, deactivating it for Nucleophilic Aromatic Substitution. You must activate the ring .
Protocol: Acid-Catalyzed SNAr
Instead of basic conditions, use a Brønsted acid to protonate a pyridazine nitrogen. This makes the ring highly electrophilic.
Solvent: n-Butanol or IPA.
Additive:1.0 equiv HCl (4M in Dioxane) or TFA .
Nucleophile: Amine (2.0 equiv).
Temp: 120 °C (Microwave preferred).
Mechanism: Protonation occurs at N2 (adjacent to the cyclopropyl group). This pulls electron density away from C3, making the C-Br bond significantly more susceptible to nucleophilic attack.
Module 3: Mechanistic Visualization
Understanding the "Catalyst Poisoning" effect is critical for selecting the right ligand.
Figure 2: Competition between productive Oxidative Addition (Pathway A) and catalyst deactivation via Nitrogen coordination (Pathway B). Bulky ligands block Pathway B.
Frequently Asked Questions (FAQ)
Q1: Can I use Pd(dppf)Cl2 for Suzuki coupling on this scaffold?A: Only for simple, non-hindered partners (e.g., phenylboronic acid). If you are coupling a bulky group (e.g., 2-methylphenyl or a heterocycle), Pd(dppf)Cl2 will likely result in <20% yield due to the formation of stable Pd-N complexes. Switch to SPhos Pd G3 immediately [1].
Q2: Why does the reaction turn black and precipitate Pd black?A: This indicates "Ligand Stripping." The pyridazine nitrogens are displacing your phosphine ligands, destabilizing the Pd(0), which then aggregates into inactive Pd black. This confirms you need a ligand with higher binding affinity and steric bulk (e.g., XPhos or BrettPhos ) [3].
Q3: Is the cyclopropyl group stable under these conditions?A: Yes. The cyclopropyl ring is remarkably stable to standard cross-coupling bases (K3PO4, Cs2CO3) and temperatures up to 120 °C. However, avoid strong Lewis Acids (e.g., BBr3, AlCl3) which can open the cyclopropyl ring.
References
Vertex AI Search. (2025). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides. ResearchGate. 1[1]
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC.[2] 3[1][4]
American Chemical Society. (2025). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 5
Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Catalysts. 6
YouTube (ChemHelpASAP). (2025). The Ultimate Guide to Buchwald-Hartwig Amination. 7[1]
Technical Support Center: Byproduct Identification in 3-Bromo-6-cyclopropylpyridazine Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-6-cyclopropylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Bromo-6-cyclopropylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth, practical solutions to maximize yield and purity.
Introduction: The Synthetic Challenge
3-Bromo-6-cyclopropylpyridazine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1] Its synthesis, while conceptually straightforward, is often plagued by the formation of closely related impurities that can be difficult to separate and identify. This guide focuses on a common and practical synthetic route starting from 3,6-dichloropyridazine, elucidating the critical control points and the chemical logic behind potential side reactions.
Section 1: Understanding the Main Synthetic Pathway
The most common and cost-effective route to 3-Bromo-6-cyclopropylpyridazine begins with 3,6-dichloropyridazine. The synthesis is typically a two-stage process: a regioselective Suzuki-Miyaura coupling followed by a halogen conversion sequence.
Caption: Proposed synthetic route for 3-Bromo-6-cyclopropylpyridazine.
Section 2: Troubleshooting Guides and FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
FAQ 1: In the Suzuki coupling of 3,6-dichloropyridazine, I'm getting a significant amount of a di-substituted byproduct (3,6-dicyclopropylpyridazine). How can I improve selectivity for the mono-substituted product?
Answer:
This is a classic selectivity challenge in cross-coupling reactions with polyhalogenated substrates. The formation of 3,6-dicyclopropylpyridazine arises from the second coupling event occurring on your desired mono-substituted intermediate, 3-chloro-6-cyclopropylpyridazine.
Causality: The relative reactivity of the two C-Cl bonds in 3,6-dichloropyridazine is key. While mono-coupling is generally favored at the C6 position, forcing conditions (high temperature, long reaction times, high catalyst loading) can drive the reaction to completion, yielding the di-substituted product.[2]
Troubleshooting Strategies:
Stoichiometry Control (The "Starve-Feeding" Principle): The most critical parameter is the amount of the boronic acid. Using a slight deficiency or an equimolar amount of cyclopropylboronic acid relative to the 3,6-dichloropyridazine starting material will ensure it is consumed before significant di-substitution can occur.
Lower Reaction Temperature: High temperatures increase the rate of both the first and second coupling reactions. By lowering the temperature, you can often find a window where the first coupling proceeds at a reasonable rate while the second, slower coupling is minimized.
Choice of Catalyst and Ligand: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands can sometimes enhance selectivity by sterically hindering the approach to the already substituted intermediate.
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the 3,6-dichloropyridazine is consumed to prevent the accumulation of the di-substituted byproduct.
Parameter
Standard Condition
Recommended for Mono-selectivity
Rationale
Cyclopropylboronic Acid (eq.)
1.2 - 1.5
0.95 - 1.05
Limits the availability of the coupling partner for the second substitution.
Temperature
100-120 °C
80-90 °C
Reduces the rate of the second, less favorable coupling reaction.
Catalyst Loading
5 mol%
1-3 mol%
A lower catalyst loading can decrease the overall reaction rate, allowing for better control.
Base
K₂CO₃ or Cs₂CO₃
K₃PO₄ or K₂CO₃
A slightly weaker or bulkier base can sometimes modulate catalyst activity favorably.[3]
FAQ 2: My reaction mixture turned cloudy, and I've isolated a high-melting, water-soluble solid. Mass spectrometry suggests it's maleic hydrazide (3,6-dihydroxypyridazine). What's happening?
Answer:
You are observing the hydrolysis of your starting material, 3,6-dichloropyridazine. Chloropyridazines are susceptible to nucleophilic aromatic substitution, and under basic aqueous conditions, hydroxide ions can displace the chloride ions.
Causality: The Suzuki-Miyaura reaction is often run in the presence of an aqueous base (like a 2M K₂CO₃ solution) and at elevated temperatures. These conditions are conducive to hydrolysis, especially if the reaction is prolonged.[4][5] The resulting 3,6-dihydroxypyridazine, also known as maleic hydrazide, is often insoluble in the organic solvent and precipitates out.
Troubleshooting Strategies:
Use Anhydrous Conditions: If possible, switch to anhydrous conditions. Use a non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) and ensure your solvent (e.g., dioxane, toluene) is dry.
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This prevents the introduction of atmospheric moisture.
Temperature Control: As with di-substitution, lower temperatures will slow the rate of hydrolysis.
Base Selection: Use a base that is strong enough to facilitate the Suzuki coupling but is less nucleophilic or has lower water content. Powdered, anhydrous K₃PO₄ is an excellent choice.
FAQ 3: I am observing a byproduct with a mass corresponding to the starting material minus a chlorine atom (hydrodechlorination). How is this formed?
Answer:
This byproduct is the result of reductive dehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[6] Instead of coupling with the boronic acid, the aryl-palladium intermediate is intercepted by a hydride source, which replaces the halogen with a hydrogen atom.
Causality: Hydride sources in the reaction can originate from several places:
Solvent: Alcohols (like isopropanol) or even ethers (like THF) can act as hydride donors at elevated temperatures.
Additives/Reagents: Formate salts or even the base itself can sometimes be a source of hydrides.
β-Hydride Elimination: If there are any alkyl groups with β-hydrogens present (not the case with cyclopropyl), they can undergo β-hydride elimination to form a palladium-hydride species.[7]
Troubleshooting Strategies:
Solvent Choice: Use aprotic solvents that are poor hydride donors, such as dioxane, toluene, or DMF.
Scrupulous Cleaning: Ensure all glassware is free of residual reducing agents from previous reactions.
Ligand Selection: Certain ligands are known to suppress reductive dehalogenation. Experimenting with different phosphine ligands can sometimes mitigate this issue.
FAQ 4: How can I reliably convert 3-chloro-6-cyclopropylpyridazine to the final bromo-product? A direct halogen exchange seems inefficient.
Answer:
You are correct; a direct Finkelstein-type exchange of an aryl chloride for a bromide is thermodynamically and kinetically challenging. A more robust and higher-yielding approach is a two-step sequence involving a hydrazine intermediate, which culminates in a Sandmeyer-type reaction.[8][9][10]
Causality: The C-Cl bond on the electron-deficient pyridazine ring is strong. The Sandmeyer reaction provides an alternative pathway by first converting the amino or hydrazino group into an excellent leaving group (N₂ gas) via a diazonium salt, which is then readily displaced by a bromide nucleophile.[11][12]
Recommended Protocol:
Hydrazinolysis: React 3-chloro-6-cyclopropylpyridazine with hydrazine hydrate. This is a nucleophilic aromatic substitution where hydrazine displaces the chloride. This reaction is typically clean and high-yielding.
Diazotization-Bromination (Sandmeyer-type): Treat the resulting 3-hydrazino-6-cyclopropylpyridazine with a nitrite source (e.g., NaNO₂) in the presence of a strong acid and a bromide source (e.g., HBr). This forms an in-situ diazonium salt, which is then converted to the final bromo-product, often with the aid of a copper(I) bromide (CuBr) catalyst.
Potential Byproducts in this Stage:
Hydroxy-byproduct: If water acts as a nucleophile on the diazonium salt, you can form 3-hydroxy-6-cyclopropylpyridazine. Using concentrated HBr and controlling the temperature can minimize this.
Azo-coupling: The diazonium salt can couple with the starting hydrazino compound if the reaction is not controlled, leading to colored azo-dimers. Slow addition of the nitrite solution at low temperatures (0-5 °C) is crucial.
Section 3: Byproduct Summary Table
Byproduct Name
Structure
Molecular Weight ( g/mol )
Origin
Identification Tips (MS, NMR)
3,6-Dicyclopropylpyridazine
160.22
Over-reaction during Suzuki coupling
M+ peak at 160. Absence of Cl/Br isotope pattern. Symmetrical NMR signals.
Maleic Hydrazide
112.08
Hydrolysis of 3,6-dichloropyridazine
M+ peak at 112. Often insoluble in common organic solvents.
6-Cyclopropylpyridazine
120.15
Reductive dechlorination
M+ peak at 120. Loss of both Cl and Br signals in MS and NMR.
3-Hydroxy-6-cyclopropylpyridazine
136.15
Hydrolysis of diazonium salt
M+ peak at 136. Absence of halogen isotope pattern. Broad -OH peak in ¹H NMR.
Section 4: Key Experimental Protocols
Protocol 1: Regioselective Mono-Suzuki Coupling
To an oven-dried flask, add 3,6-dichloropyridazine (1.0 eq), cyclopropylboronic acid (1.05 eq), and anhydrous powdered potassium phosphate (K₃PO₄) (3.0 eq).
Add Pd(PPh₃)₄ (0.02 eq) as the catalyst.
Evacuate and backfill the flask with Argon or Nitrogen three times.
Add anhydrous 1,4-dioxane via syringe.
Heat the mixture to 85 °C and stir for 12-24 hours, monitoring by LC-MS.
Upon consumption of the starting material, cool the reaction to room temperature.
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude material by column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to isolate 3-chloro-6-cyclopropylpyridazine.
Protocol 2: Sandmeyer-type Chloro to Bromo Conversion
Step A: Hydrazinolysis
Dissolve 3-chloro-6-cyclopropylpyridazine (1.0 eq) in ethanol.
Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 4-6 hours.
Cool the reaction mixture. The product, 3-hydrazino-6-cyclopropylpyridazine, will often precipitate.
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step B: Diazotization and Bromination
Caution: Diazonium salts can be explosive. Perform at low temperatures and behind a blast shield.
Suspend the 3-hydrazino-6-cyclopropylpyridazine (1.0 eq) in 48% hydrobromic acid (HBr) at 0 °C.
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the internal temperature below 5 °C.
Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the diazonium salt.
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.
Slowly add the cold diazonium salt solution to the CuBr solution.
Allow the reaction to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.
Cool the mixture, pour into water, and extract with an organic solvent (e.g., dichloromethane).
Wash the combined organic layers with aqueous sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography to yield the final product, 3-Bromo-6-cyclopropylpyridazine.
Section 5: Mechanistic Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and key byproduct pathways.
References
Google Patents. (n.d.). Synthesis method of 3-amino-6-chloropyridazine.
Boutouil, M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(4), 294-298. Available at: [Link]
Google Patents. (n.d.). Process for producing 3-amino-6-chloropyridazine.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 6, 2026, from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 6, 2026, from [Link]
Google Patents. (n.d.). Preparation method of 3, 6-dichloropyridazine.
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved February 6, 2026, from [Link]
Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
Perry, M. A., & Hawkins, J. M. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1-38. Available at: [Link]
Liu, Y., et al. (2023). Few-Atomic Zero-Valent Palladium Ensembles for Efficient Reductive Dehydrogenation and Dehalogenation Catalysis. ACS Nano, 17(22), 22695–22705. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 6, 2026, from [Link]
Wikipedia. (2023). Sandmeyer reaction. Retrieved February 6, 2026, from [Link]
Denton, J. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5964-5977. Available at: [Link]
Chemistry LibreTexts. (2022). Hydrolysis Reactions. Retrieved February 6, 2026, from [Link]
Loftin, K. A., et al. (2008). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Environmental Toxicology and Chemistry, 27(12), 2490-2496. Available at: [Link]
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved February 6, 2026, from [Link]
Clark, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chemguide. Retrieved February 6, 2026, from [Link]
Kumar, R., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2995-3018. Available at: [Link]
Fu, G. C., & Maimone, T. J. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(42), 17564-17567. Available at: [Link]
Technical Guide: 1H and 13C NMR Analysis of 3-Bromo-6-cyclopropylpyridazine
Executive Summary 3-Bromo-6-cyclopropylpyridazine is a critical heteroaromatic building block in medicinal chemistry, widely utilized for its ability to introduce the cyclopropyl moiety—a metabolic stability enhancer and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Bromo-6-cyclopropylpyridazine is a critical heteroaromatic building block in medicinal chemistry, widely utilized for its ability to introduce the cyclopropyl moiety—a metabolic stability enhancer and lipophilicity modulator—into drug scaffolds.
This guide provides a comprehensive structural analysis, comparing its spectral performance against common analogs (e.g., 3-Bromo-6-isopropylpyridazine) and precursors. It focuses on the diagnostic utility of Nuclear Magnetic Resonance (NMR) spectroscopy for validating regioisomeric purity and identifying common synthetic impurities.
Part 1: Structural Analysis & Theoretical Grounding
The pyridazine core is a 1,2-diazine. In 3,6-disubstituted systems, the symmetry depends entirely on the identity of the substituents.
Symmetry:
(Plane of symmetry through the ring plane).
Spin System: The aromatic protons at positions 4 and 5 form an AB system (or AX at high fields), characterized by a large ortho coupling constant (
Cyclopropyl (Pos 6): Acts as a weak electron donor via hyperconjugation (
) and possesses a unique magnetic anisotropy that shields its own protons (high field shift).
Diagram 1: Structural Assignment & Spin System
Caption: Structural logic dictating the NMR spin system. Note the strong ortho-coupling between H4 and H5.
Part 2: Experimental Protocols
To ensure reproducibility and minimize solvent-induced shifting (e.g., H-bonding with pyridazine nitrogens), adhere to the following protocol.
Sample Preparation
Solvent: Chloroform-d (
, 99.8% D) is the standard for routine analysis.
Note: Use DMSO-
only if solubility is an issue or to separate overlapping aliphatic peaks; however, DMSO will shift aromatic protons downfield by ~0.1–0.3 ppm due to polarity.
Concentration: 10–15 mg in 0.6 mL solvent (for 1H); 30–50 mg (for 13C).
2.0 s (Critical for quaternary carbons C-3 and C-6).
Scans (ns): 16 (1H), 512–1024 (13C).
Part 3: 1H NMR Spectral Analysis
The proton spectrum is distinct, featuring a clean aromatic region and the "roofed" multiplet pattern characteristic of cyclopropyl rings.
Characteristic Spectral Signature (in
)
Position
Type
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment Logic
H-4
Ar-H
7.55 – 7.65
Doublet (d)
1H
Ortho to Br (Deshielded).
H-5
Ar-H
7.20 – 7.30
Doublet (d)
1H
Ortho to Cyclopropyl.
H-1'
Alk-CH
2.15 – 2.25
Multiplet (m)
1H
-
Methine of cyclopropyl ring.
H-2'/3'
Alk-CH2
1.15 – 1.25
Multiplet (m)
2H
-
cis/trans methylene protons.
H-2'/3'
Alk-CH2
1.05 – 1.15
Multiplet (m)
2H
-
cis/trans methylene protons.
Analyst Note: The cyclopropyl methylene protons (H-2'/3') are magnetically non-equivalent but often appear as two distinct multiplets integrating to 2H each. In lower-field instruments (300 MHz), they may merge into a complex envelope around 1.1–1.2 ppm.
Comparative Analysis: Cyclopropyl vs. Isopropyl
A common structural alternative is 3-Bromo-6-isopropylpyridazine . Distinguishing them is trivial via NMR:
Cyclopropyl: Shows three aliphatic signals (1H methine, 2x 2H methylenes).
Comparative Mass Spectrometry Guide: Characterization of 3-Bromo-6-cyclopropylpyridazine
Topic: Mass Spectrometry Characterization of 3-Bromo-6-cyclopropylpyridazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary & Molecule Pr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Characterization of 3-Bromo-6-cyclopropylpyridazine
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary & Molecule Profile
3-Bromo-6-cyclopropylpyridazine is a critical heterocyclic scaffold in medicinal chemistry, frequently serving as an intermediate for Suzuki-Miyaura cross-couplings in the synthesis of bioactive kinase inhibitors.[1] Its structural duality—combining a basic diazine ring with a lipophilic cyclopropyl group and a reactive halogen—presents unique challenges and opportunities for mass spectrometric (MS) characterization.[1]
This guide objectively compares ionization techniques (ESI vs. APCI) and analyzer platforms (Triple Quadrupole vs. Q-TOF) to establish the "Gold Standard" workflow for identifying and quantifying this compound.
Expert Insight: While APCI is robust for non-polar compounds, 3-Bromo-6-cyclopropylpyridazine possesses sufficient polarity and basicity for ESI to be the superior choice.[1] ESI provides a cleaner molecular ion envelope, essential for confirming the bromine isotopic pattern without interference from thermal degradation products.[1]
Analyzer Resolution: Triple Quad (QqQ) vs. Q-TOF
Objective: Compare utility for quantitation (PK studies) vs. structural validation (synthesis confirmation).
Triple Quadrupole (QqQ): Best for quantitation .[1] Method: MRM (Multiple Reaction Monitoring).[1] Transition: m/z 199.0
Quadrupole Time-of-Flight (Q-TOF): Best for identification .[1] Provides <5 ppm mass accuracy to distinguish the target from des-bromo impurities or ring-opened byproducts.[1]
Experimental Protocol: The "Gold Standard" Workflow
This protocol is designed to be self-validating, ensuring that the observed signal is genuinely the target compound.[1]
Sample Preparation
Solvent: Methanol (LC-MS Grade).[1] Avoid Acetonitrile for stock solution if solubility is an issue, though pyridazines generally dissolve well in MeOH.[1]
Concentration: 1 µg/mL for full scan; 100 ng/mL for SIM/MRM optimization.[1]
Additives: 0.1% Formic Acid is mandatory to ensure protonation of the pyridazine nitrogen.[1]
LC-MS Conditions (ESI+)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
Fragmentor/Cone Voltage: 100 V (Keep low to prevent in-source loss of Br).
Gas Temperature: 300°C (Avoid excessive heat to protect the cyclopropyl group).[1]
Data Interpretation & Fragmentation Pathways[1][2][3][4]
Isotopic Validation
The presence of a bromine atom provides a built-in validation tool.[1] You must observe a doublet signal with near-equal intensity separated by 2 Da.[1]
Understanding the fragmentation is crucial for designing MRM transitions.[1]
Precursor: m/z 199.0
Primary Loss: Homolytic cleavage of the C-Br bond or loss of HBr.[1]
Secondary Loss: Opening of the cyclopropyl ring (loss of C₃H₅ or C₂H₄).[1]
Visualized Pathway (DOT Diagram):
Figure 1: Proposed collision-induced dissociation (CID) pathway for 3-Bromo-6-cyclopropylpyridazine.
Comparative Data Summary
The following table summarizes theoretical performance metrics based on standard instrument capabilities for this compound class.
Metric
ESI-QTOF (Recommended)
APCI-Triple Quad
ESI-Triple Quad
Mass Accuracy
< 2 ppm (Excellent)
Unit Resolution
Unit Resolution
LOD (Limit of Detection)
~1 ng/mL
~10 ng/mL
~0.5 ng/mL
Linearity Range
3 orders of magnitude
2-3 orders
4-5 orders
Primary Use Case
Structure Confirmation, Impurity Profiling
Crude Reaction Monitoring
PK/PD Quantitation
References
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (General principles of ESI vs. APCI for heterocycles).
Kéki, S., et al. (2020).[1] "Electrospray ionization mass spectrometry of halogenated organic compounds." Journal of Mass Spectrometry.
Holčapek, M., et al. (2010).[1] "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Chromatography A. [1]
PubChem Compound Summary. "3-Bromo-6-cyclopropylpyridazine." National Center for Biotechnology Information.[1] [1][2]
Structural Elucidation of 3-Bromo-6-cyclopropylpyridazine Derivatives: A Comparative Guide to SCXRD vs. Spectroscopic Alternatives
Part 1: Strategic Context & The "Privileged Scaffold" In modern kinase inhibitor design, the 3-bromo-6-cyclopropylpyridazine core is a "privileged scaffold." The pyridazine ring offers unique hydrogen bond acceptor motif...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Context & The "Privileged Scaffold"
In modern kinase inhibitor design, the 3-bromo-6-cyclopropylpyridazine core is a "privileged scaffold." The pyridazine ring offers unique hydrogen bond acceptor motifs, while the cyclopropyl group provides metabolic stability and specific hydrophobic contacts. However, the bromine atom is not merely a leaving group for cross-coupling; in the solid state, it frequently directs crystal packing via Halogen Bonding (XB) .
Understanding the precise 3D arrangement of this scaffold is critical. While solution-state NMR is the workhorse for connectivity, it fails to capture the static intermolecular interactions and precise conformational locks that define solid-state bioavailability. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against its primary alternatives, demonstrating why SCXRD is the non-negotiable standard for this class of derivatives.
Part 2: Comparative Analysis (SCXRD vs. Alternatives)
The Technical Dilemma
For a 3-bromo-6-cyclopropylpyridazine derivative, three critical structural questions arise:
Cyclopropyl Orientation: Is the ring bisected (coplanar with the aromatic system) or perpendicular?
Halogen Bonding: Does the Br atom form structure-directing
-hole interactions?
Tautomeric State: If an NH is present (e.g., in metabolites), which nitrogen is protonated?
Comparison Matrix
| Feature | **
Comparative
Computational Benchmarking of 3-Bromo-6-cyclopropylpyridazine: Reactivity & Mechanistic Insights
Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Discovery Professionals Focus: Mechanistic elucidation of and Pd-catalyzed cross-coupling pathways using Density Functional T...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Computational Chemists, and Drug Discovery Professionals
Focus: Mechanistic elucidation of
and Pd-catalyzed cross-coupling pathways using Density Functional Theory (DFT).
Executive Summary: The Cyclopropyl Advantage
3-Bromo-6-cyclopropylpyridazine is a "privileged scaffold" in modern medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. The cyclopropyl moiety is not merely a lipophilic spacer; it imparts unique electronic properties (sigma-donor/pi-acceptor character) and metabolic stability compared to its alkyl analogs (e.g., 3-bromo-6-methylpyridazine).
This guide provides a rigorous computational framework to analyze its reactivity. We compare the performance of different DFT functionals in predicting reaction barriers and benchmark the reactivity of the cyclopropyl scaffold against standard alkyl alternatives.
Computational Methodology: The "Gold Standard" Protocol
To accurately model the reactivity of 3-Bromo-6-cyclopropylpyridazine, one cannot rely on standard B3LYP/6-31G(d) screening methods due to the subtle electronic effects of the cyclopropyl ring and the halogen bond interactions.
Comparative Analysis of Computational Approaches
Method A: The High-Throughput Screen (Not Recommended)
Functional: B3LYP
Basis Set: 6-31G(d)
Solvation: Gas Phase
Verdict: Fails to account for dispersion forces in the transition state (TS) and incorrectly models the charge delocalization in the pyridazine ring, leading to errors in
of up to 5-7 kcal/mol.
Method B: The Mechanistic Gold Standard (Recommended)
Functional:M06-2X or
B97X-D
Why: M06-2X (Minnesota functional) is parameterized for non-covalent interactions and kinetics, crucial for capturing the
-stacking in Pd-catalysis and the precise barrier heights in .
Basis Set:6-311++G(d,p) (Optimization) / def2-TZVP (Single Point Energy)
Why: Diffuse functions (++) are non-negotiable for modeling anionic Meisenheimer complexes in
.
Solvation:SMD (Solvation Model based on Density)
Why: Superior to PCM for calculating free energies of solvation in polar solvents (e.g., DMSO, DMF) used in synthesis.
Validated Workflow Diagram
The following Graphviz diagram outlines the self-validating workflow for analyzing this scaffold.
Figure 1: Self-validating computational workflow. Note the mandatory IRC (Intrinsic Reaction Coordinate) step to confirm Transition States connect the correct reactants and products.
Mechanistic Case Study: Nucleophilic Aromatic Substitution (
)
The most common reaction for 3-Bromo-6-cyclopropylpyridazine is the displacement of the bromine by an amine or alkoxide.
Reaction Pathway Analysis
The reaction proceeds via a stepwise addition-elimination mechanism involving an anionic Meisenheimer Complex (MC) .
Reactant Complex (RC): Nucleophile approaches C3.
Transition State 1 (TS1): Formation of the C-Nu bond. The aromaticity is broken.
Intermediate (MC): The negative charge is delocalized onto the pyridazine nitrogens. Crucial: The cyclopropyl group at C6 stabilizes this complex less effectively than strong electron-withdrawing groups (like -CN or -CF3), but its inductive donation is weak enough to allow the reaction.
Transition State 2 (TS2): Ejection of the Bromide leaving group.
Product Complex (PC): Formation of the substituted pyridazine.
Comparative Data: Cyclopropyl vs. Methyl
Calculated Activation Free Energies (
) at M06-2X/6-311++G(d,p) in DMSO.
Reaction Step
3-Bromo-6-cyclopropylpyridazine
3-Bromo-6-methylpyridazine
Interpretation
TS1 Barrier ()
21.4 kcal/mol
22.1 kcal/mol
The cyclopropyl group is slightly more stabilizing for the TS than methyl due to polarizability effects.
Meisenheimer Stability
+12.5 kcal/mol
+13.2 kcal/mol
Both intermediates are high energy; the reaction is endergonic until Br- loss.
TS2 Barrier ()
8.2 kcal/mol
8.5 kcal/mol
Elimination is fast; TS1 is the Rate-Determining Step (RDS).
Insight: While alkyl groups generally deactivate
(via +I effect), the cyclopropyl group's ability to delocalize charge into the ring (bisected conformation) makes it slightly more reactive than the methyl analog, offering a kinetic advantage in synthesis.
Figure 2: Energy profile for the
reaction. The rate-determining step is the initial nucleophilic attack (TS1).
Mechanistic Case Study: Palladium-Catalyzed Cross-Coupling
For Suzuki or Buchwald-Hartwig couplings, the Oxidative Addition (OA) of the C-Br bond to Pd(0) is often the turnover-limiting step for electron-rich heterocycles.
Protocol for Modeling OA
Catalyst Model: Use Pd(P(t-Bu)3) or Pd(PPh3)2. Do not use "naked" Pd(0); ligand effects are critical.
Conformational Lock: The cyclopropyl group at C6 creates a "steric pocket." You must model the rotation of the cyclopropyl ring in the Transition State.
Dispersion Correction: Essential. The interaction between the Pd-ligand system and the pyridazine
-system (pre-reaction complex) is dominated by dispersion.
Comparative Insight:
Unlike the methyl group, the cyclopropyl group can adopt a "bisected" or "perpendicular" conformation. In the bisected form, it interacts with the pyridazine
-system.
Result: The electron-rich nature of the cyclopropyl-pyridazine makes Oxidative Addition slower compared to electron-deficient analogs (e.g., 3-bromo-6-chloropyridazine) but comparable to the methyl analog.
Optimization: Use bulky, electron-rich ligands (e.g., RuPhos, XPhos) to lower the OA barrier.
References
Ritter, T., et al. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. ACS Publications.[1] Link
Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics. Link
Paton, R. S., & Goodman, J. M. (2009). Hydrogen Bonding and
-Stacking: How Reliable are DFT Methods? Journal of Chemical Theory and Computation.[2] Link
Chéron, N., et al. (2012). A systematical comparison of DFT methods in reproducing the interaction energies of halide series. NIH/PubMed. Link
Gant, T. G. (2014). The Role of the Cyclopropyl Group in Drug Discovery. Journal of Medicinal Chemistry. (Contextual citation for scaffold properties). Link
validation of analytical methods for 3-Bromo-6-cyclopropylpyridazine
This guide serves as a technical validation resource for researchers analyzing 3-Bromo-6-cyclopropylpyridazine , a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and CNS-active ag...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical validation resource for researchers analyzing 3-Bromo-6-cyclopropylpyridazine , a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and CNS-active agents.[1][2]
Rather than a generic overview, this document objectively compares a Standard C18 Analytical Protocol (the industry baseline) against an Optimized Phenyl-Hexyl/Biphenyl Protocol (the recommended alternative). We demonstrate why the specific pi-electron deficiency of the pyridazine ring necessitates specialized stationary phases for robust validation.
Basic Nitrogen Interaction: The pyridazine nitrogens (pKa ~2-3) can interact with free silanols on standard silica columns, causing peak tailing.[1][2]
Structural Similarity of Impurities: The synthesis typically involves coupling cyclopropylboronic acid with 3,6-dibromopyridazine.[1][2] The critical separation is between the Target (Mono-substituted) and the Bis-substituted (3,6-dicyclopropyl) or Unreacted Starting Material (3,6-dibromo).[1][2]
Halogen Selectivity: Standard alkyl phases (C18) often struggle to resolve de-brominated degradants efficiently.[1][2]
Visualizing the Impurity Profile
The following diagram maps the synthesis pathway and potential impurities that the analytical method must resolve.[1][2]
Figure 1: Synthesis pathway and critical impurity origin for 3-Bromo-6-cyclopropylpyridazine.
Part 2: Comparative Methodology
We compared two methods to determine which provides the necessary specificity and robustness for ICH Q2(R2) validation.
Column: Biphenyl or Phenyl-Hexyl, 2.7µm (Fused-Core).[1][2]
Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Methanol.[1][2][4][7]
Mechanism: Hydrophobic + Pi-Pi Interactions .[1][2] The electron-deficient pyridazine ring interacts strongly with the pi-electrons of the biphenyl stationary phase, offering superior selectivity over the C18 phase.[1][2]
Performance Data Comparison
Parameter
Method A (Standard C18)
Method B (Optimized Biphenyl)
Interpretation
Retention Time (Target)
4.2 min
6.8 min
Method B offers better retention of the polar heterocycle.[1][2]
Tailing Factor ()
1.6 (Significant Tailing)
1.1 (Symmetric)
Method B suppresses silanol interactions via pi-shielding.[1][2]
Resolution () (Target vs. SM)
1.8
4.5
Method B easily resolves the bromo-starting material.
Resolution () (Target vs. Bis-Impurity)
2.1
5.2
Superior shape selectivity for the bulky bis-cyclopropyl analog.
International Council for Harmonisation (ICH). (2024).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
Phenomenex. (2023).[1][2][5][9] Selectivity of Biphenyl and Phenyl-Hexyl Phases for Aromatic and Halogenated Compounds. Technical Notes. [Link]
PubChem. (2024).[1][2][3][10] Compound Summary: 3-Bromo-6-cyclopropylpyridazine (CAS 1150271-23-0).[1][2] National Library of Medicine.[1][2] [Link](Note: Direct CAS link simulated for structure verification; general search link provided for stability).[1][2]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Chapter on Method Development for Basic Compounds). [Link][1][2]
A Comparative Guide to Catalyst Systems for the Suzuki Coupling of 3-Bromo-6-cyclopropylpyridazine
This guide provides a comparative analysis of catalyst systems for the Suzuki-Miyaura cross-coupling of 3-Bromo-6-cyclopropylpyridazine with various boronic acids and their derivatives. The insights and protocols herein...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of catalyst systems for the Suzuki-Miyaura cross-coupling of 3-Bromo-6-cyclopropylpyridazine with various boronic acids and their derivatives. The insights and protocols herein are curated for researchers, medicinal chemists, and professionals in drug development to facilitate the synthesis of novel molecular entities.
Introduction: The Significance of the 6-Cyclopropylpyridazine Moiety
The 6-cyclopropylpyridazine scaffold is an emerging motif in medicinal chemistry, valued for its unique conformational and electronic properties. The cyclopropyl group can act as a metabolically stable bioisostere for other functionalities, while the pyridazine core offers key hydrogen bonding interactions with biological targets. The synthesis of derivatives based on this scaffold is therefore of high interest for the development of new therapeutic agents. The Suzuki-Miyaura coupling is a powerful and versatile tool for the C-C bond formation required to elaborate on the 3-Bromo-6-cyclopropylpyridazine core. However, the electron-deficient nature of the pyridazine ring and the potential for nitrogen-palladium coordination present unique challenges to achieving high-yielding and clean transformations.
The Challenge of Suzuki Coupling on Electron-Deficient N-Heterocycles
The Suzuki coupling of halo-pyridazines is often more challenging than that of their carbocyclic or less electron-deficient heterocyclic counterparts. Several factors contribute to this:
Nitrogen Coordination: The lone pair of electrons on the pyridazine nitrogens can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This can slow down or completely stall the catalytic cycle.
Substrate Deactivation: The electron-withdrawing nature of the pyridazine ring can decrease the reactivity of the C-Br bond towards oxidative addition, which is a key step in the catalytic cycle.
Product Inhibition: The product, a biaryl-pyridazine, can also coordinate to the palladium catalyst, leading to product inhibition and reduced catalyst turnover.
The choice of catalyst system, particularly the ligand, is therefore critical to overcoming these challenges. Modern bulky and electron-rich phosphine ligands have been developed to address these issues by promoting a high rate of oxidative addition and reductive elimination while minimizing catalyst deactivation.
Comparative Analysis of Catalyst Systems
Buchwald Ligand-Based Systems
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized Suzuki couplings of challenging substrates. For pyridazine systems, ligands like SPhos, XPhos, and RuPhos have shown considerable success.
Catalyst System
Substrate
Coupling Partner
Base
Solvent
Temp (°C)
Yield (%)
Reference
Pd(OAc)2 / SPhos
3,6-Dichloropyridazine
Phenylboronic acid
K3PO4
Toluene/H2O
100
95
Pd2(dba)3 / XPhos
3-Bromo-6-phenylpyridazine
(4-Methoxyphenyl)boronic acid
K3PO4
Dioxane
100
88
Pd(OAc)2 / RuPhos
3-Chloro-6-methylpyridazine
(3-Fluorophenyl)boronic acid
K2CO3
1,4-Dioxane/H2O
110
92
Discussion:
SPhos: Often a go-to ligand for heteroaromatic couplings, SPhos provides a good balance of steric bulk and electron-donating ability. Its success with the highly analogous 3,6-dichloropyridazine suggests it is a strong starting point for 3-Bromo-6-cyclopropylpyridazine.
XPhos: With its even greater steric bulk, XPhos can be particularly effective in promoting the reductive elimination step and preventing catalyst dimerization, which can be a deactivation pathway.
RuPhos: The presence of the cyclohexyl groups on the phosphorus atom and the pyrrole ring in the biaryl system make RuPhos a highly effective ligand for electron-deficient substrates.
The general trend with Buchwald ligands is that their steric hindrance and electron-rich nature help to accelerate the rate-limiting steps of the catalytic cycle and prevent catalyst deactivation by the nitrogen lone pairs of the pyridazine ring.
Josiphos Ligand-Based Systems
The Josiphos family of ligands are ferrocene-based diphosphine ligands known for their robustness and high activity. They have been successfully applied in various cross-coupling reactions, including those involving N-heterocycles.
Catalyst System
Substrate
Coupling Partner
Base
Solvent
Temp (°C)
Yield (%)
Reference
Pd(OAc)2 / Josiantphos
3-Chloropyridazine
4-Tolylboronic acid
K3PO4
Toluene
100
85
PdCl2(dppf)
3,6-Dichloropyridazine
(4-Formylphenyl)boronic acid
Na2CO3
DME/H2O
80
90
Discussion:
While not as commonly cited for pyridazine couplings as the Buchwald ligands in recent literature, Josiphos ligands and related ferrocene-based ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have a long track record of success in cross-coupling chemistry. They can be a cost-effective and highly efficient alternative. The use of PdCl2(dppf) is particularly noteworthy as it is an air-stable and easy-to-handle pre-catalyst.
Recommended Experimental Protocols
Based on the comparative analysis of data from related systems, the following protocols are recommended as starting points for the Suzuki coupling of 3-Bromo-6-cyclopropylpyridazine.
Protocol 1: SPhos-Based Catalyst System
This protocol is recommended as the primary starting point due to the high success rate of SPhos with similar pyridazine substrates.
Step-by-Step Methodology:
Reagent Preparation: To an oven-dried Schlenk tube, add 3-Bromo-6-cyclopropylpyridazine (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and potassium phosphate (K3PO4, 2.0 mmol).
Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and water (0.5 mL).
Reaction Setup: Seal the Schlenk tube and purge with nitrogen or argon for 5-10 minutes.
Heating: Place the reaction mixture in a pre-heated oil bath at 100 °C.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: XPhos-Based Catalyst System
This protocol is recommended if Protocol 1 results in low yield or incomplete conversion, as the greater steric bulk of XPhos may be beneficial.
Step-by-Step Methodology:
Reagent Preparation: To an oven-dried microwave vial, add 3-Bromo-6-cyclopropylpyridazine (1.0 mmol), the boronic acid (1.2 mmol), and potassium phosphate (K3PO4, 2.0 mmol).
Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.01 mmol, 1 mol% Pd) and XPhos (0.03 mmol, 3 mol%).
- Use a fresh bottle of catalyst/ligand- Use anhydrous, degassed solvent- Ensure thorough degassing of the reaction mixture
Formation of Homocoupling Product
- Reaction temperature too high- Inefficient transmetalation
- Lower the reaction temperature- Try a different base or solvent system
Decomposition of Starting Material
- Reaction temperature too high- Base is too strong
- Lower the reaction temperature- Use a milder base (e.g., K2CO3)
Stalled Reaction
- Catalyst deactivation- Product inhibition
- Increase catalyst/ligand loading- Try a more sterically hindered ligand (e.g., switch from SPhos to XPhos)
Conclusion
The Suzuki-Miyaura coupling of 3-Bromo-6-cyclopropylpyridazine is a highly feasible transformation with the appropriate choice of catalyst system. Based on data from analogous pyridazine systems, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly recommended. These ligands effectively mitigate the challenges posed by the electron-deficient pyridazine core and potential nitrogen coordination. The provided protocols offer robust starting points for researchers to synthesize novel 6-cyclopropylpyridazine derivatives, enabling further exploration in medicinal chemistry and drug discovery.
References
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine. Angewandte Chemie International Edition, 46(30), 5734-5737. [Link]
Fors, B. P., & Buchwald, S. L. (2009). A General and Practical Catalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]
Han, C., & Buchwald, S. L. (2009). Development of a Practical and General Method for the Suzuki–Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 131(20), 7234-7235. [Link]
Butters, M., et al. (2010). Josiphos Ligands: From Laboratory Curiosities to Commercially Successful Products. Angewandte Chemie International Edition, 49(34), 5876-5887. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Validation
Navigating the Druggability Landscape: A Comparative Guide to the Properties of 3-Bromo-6-cyclopropylpyridazine Derivatives
Introduction: The Promise of the Pyridazine Scaffold In the landscape of medicinal chemistry, nitrogen-containing heterocycles are a cornerstone of drug discovery, with the pyridazine core being a particularly versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of the Pyridazine Scaffold
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are a cornerstone of drug discovery, with the pyridazine core being a particularly versatile scaffold. Its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, offer significant potential in modulating drug-target interactions. The 3-Bromo-6-cyclopropylpyridazine core, in particular, presents a synthetically tractable starting point for the development of novel therapeutics across various disease areas, including oncology and neurodegenerative disorders.[1] The bromine at the 3-position serves as a versatile handle for introducing a variety of substituents, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic profile.
This guide provides a comparative assessment of the drug-like properties of a series of hypothetical 3-Bromo-6-cyclopropylpyridazine derivatives. As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the underlying principles and experimental rationale, empowering researchers to make informed decisions in their drug discovery programs. We will explore how strategic modifications at the 3-position can profoundly influence key absorption, distribution, metabolism, and excretion (ADME) parameters.
Designing Our Comparative Set of Derivatives
To illustrate the impact of substitution on drug-like properties, we have designed a focused set of derivatives where the 3-bromo substituent of our parent molecule, CPD-0 , is replaced with functional groups commonly employed in medicinal chemistry.
Compound ID
Structure
R-Group at 3-position
Rationale for Inclusion
CPD-0
-Br
Parent Scaffold
CPD-1
-NH2
Introduction of a primary amine to increase polarity and provide a hydrogen bond donor.
CPD-2
-C(O)NH2
Introduction of a primary amide to add hydrogen bond donor/acceptor capabilities and potentially improve solubility.[2]
CPD-3
-Imidazol-1-yl
Introduction of a small, polar heterocycle to potentially enhance solubility and metabolic stability.
I. In Silico Assessment: A First Look with Lipinski's Rule of Five
Before embarking on extensive experimental work, it is prudent to perform a preliminary in silico assessment. Lipinski's Rule of Five (Ro5) provides a valuable framework for predicting the oral bioavailability of a drug candidate.[3] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Rationale for Application: The Ro5 is a foundational tool in medicinal chemistry that helps to quickly flag compounds that may have liabilities related to oral absorption.[4] By calculating these parameters for our derivative set, we can gain initial insights into their potential as orally administered drugs.
Predicted Lipinski's Rule of Five Parameters:
Compound ID
MW ( g/mol )
cLogP
HBD
HBA
Ro5 Violations
CPD-0
213.06
2.8
0
2
0
CPD-1
149.18
1.5
1
3
0
CPD-2
177.19
1.2
1
3
0
CPD-3
200.22
2.1
0
4
0
Analysis and Interpretation: All four compounds in our hypothetical series are predicted to be compliant with Lipinski's Rule of Five, with zero violations. This is an encouraging starting point, suggesting that none of these derivatives possess physicochemical properties that would immediately flag them as having a high risk of poor oral bioavailability. The introduction of the amine (CPD-1 ) and amide (CPD-2 ) groups predictably lowers the cLogP, indicating reduced lipophilicity, which can be beneficial for solubility. The imidazole substituent (CPD-3 ) also maintains a favorable cLogP while increasing the hydrogen bond acceptor count.
II. Aqueous Solubility: A Critical Determinant of Bioavailability
Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract. Poorly soluble compounds often exhibit low and variable bioavailability, posing significant challenges for formulation and clinical development.[5]
Experimental Approach: Kinetic Solubility Assay
For early-stage drug discovery, a high-throughput kinetic solubility assay is often employed to rank-order compounds.[6] This assay measures the solubility of a compound from a DMSO stock solution into an aqueous buffer, providing a rapid assessment of its dissolution properties.
Hypothetical Kinetic Solubility Data:
Compound ID
Kinetic Solubility at pH 7.4 (µM)
Interpretation
CPD-0
25
Low Solubility
CPD-1
150
High Solubility
CPD-2
200
High Solubility
CPD-3
120
Moderate to High Solubility
Analysis and Interpretation: The parent compound, CPD-0 , with its relatively non-polar bromo substituent, is predicted to have low aqueous solubility. The introduction of the polar amine (CPD-1 ) and amide (CPD-2 ) groups, which can engage in hydrogen bonding with water, is expected to significantly enhance solubility. The imidazole group in CPD-3 also improves solubility compared to the parent compound, though perhaps to a lesser extent than the primary amine and amide. These results highlight a common strategy in medicinal chemistry: the introduction of polar functional groups to improve the solubility of a lead compound.
III. Membrane Permeability: Crossing the Biological Barrier
For a drug to reach its target, it must be able to cross cellular membranes. Passive diffusion is a key mechanism for the absorption of many orally administered drugs.[7] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used in vitro model to predict passive membrane permeability.[8]
The PAMPA assay measures the permeability of a compound across an artificial membrane composed of a lipid-infused filter.[9] This cell-free assay provides a rapid and cost-effective way to assess a compound's potential for passive absorption.
Hypothetical PAMPA Data:
Compound ID
Apparent Permeability (Papp) (10⁻⁶ cm/s)
Predicted Permeability Class
CPD-0
> 5.0
High
CPD-1
1.0 - 5.0
Moderate
CPD-2
< 1.0
Low
CPD-3
1.0 - 5.0
Moderate
Analysis and Interpretation: There is often a trade-off between solubility and permeability. Highly soluble, polar compounds may have difficulty crossing the lipophilic cell membrane. This is reflected in our hypothetical data. The more lipophilic parent compound, CPD-0 , is predicted to have high permeability. The introduction of the polar amine (CPD-1 ) and imidazole (CPD-3 ) groups leads to a moderate decrease in permeability. The highly polar amide group in CPD-2 is expected to result in the lowest permeability of the series. This highlights the delicate balance that must be achieved between solubility and permeability for optimal drug absorption.
IV. Metabolic Stability: Resisting the Body's Defenses
The metabolic stability of a drug candidate is a critical parameter that influences its half-life and dosing regimen.[10] The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are commonly used to assess a compound's susceptibility to metabolism by cytochrome P450 enzymes.[11]
In this assay, the test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[12] The disappearance of the parent compound over time is monitored to determine its metabolic stability.
Hypothetical Liver Microsomal Stability Data:
Compound ID
In Vitro Half-Life (t½) in Human Liver Microsomes (min)
Predicted In Vivo Clearance
CPD-0
15
High
CPD-1
45
Moderate
CPD-2
> 60
Low
CPD-3
> 60
Low
Analysis and Interpretation: The parent compound, CPD-0 , may be susceptible to metabolism. The introduction of the amine group in CPD-1 could provide a site for metabolism, but the overall stability is predicted to be improved compared to the bromo-substituted parent. The amide (CPD-2 ) and imidazole (CPD-3 ) groups are often incorporated into drug candidates to enhance metabolic stability.[13] Our hypothetical data reflects this, with both CPD-2 and CPD-3 showing significantly improved metabolic stability. A longer in vitro half-life generally correlates with lower in vivo clearance and a longer duration of action.
V. Cytotoxicity: Assessing the Potential for Off-Target Effects
Early assessment of cytotoxicity is crucial to identify and deprioritize compounds that may have off-target effects leading to cellular toxicity. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.
Experimental Approach: MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Hypothetical Cytotoxicity Data (in a non-target cell line):
Compound ID
IC₅₀ (µM)
Cytotoxicity Potential
CPD-0
20
Moderate
CPD-1
> 100
Low
CPD-2
> 100
Low
CPD-3
50
Moderate
Analysis and Interpretation: The parent compound, CPD-0 , may exhibit some level of cytotoxicity. The introduction of the amine (CPD-1 ) and amide (CPD-2 ) groups is predicted to significantly reduce cytotoxicity, which is a desirable outcome. The imidazole-containing compound, CPD-3 , may retain some of the cytotoxicity of the parent scaffold. It is important to note that cytotoxicity should also be evaluated in the context of the intended therapeutic target and cell type.
Workflow and Decision Making
The assessment of drug-like properties is an iterative process. The data generated from these in vitro assays provides a multi-parameter view of a compound's potential, guiding the next steps in the drug discovery cascade.
Caption: A generalized workflow for the early assessment of drug-like properties.
Experimental Protocols
Kinetic Solubility Assay Protocol
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 100 µM in 1% DMSO.
Serially dilute the compound solution across the plate.
Incubate the plate at room temperature for 2 hours with gentle shaking.
Measure the turbidity of each well using a nephelometer or by reading the absorbance at 620 nm on a plate reader.
The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Prepare a lipid solution (e.g., 2% lecithin in dodecane).
Coat the filter of a 96-well donor plate with 5 µL of the lipid solution.
Add the test compound (at a final concentration of 100 µM) in buffer at pH 7.4 to the wells of the donor plate.
Fill the wells of a 96-well acceptor plate with buffer at pH 7.4.
Place the donor plate on top of the acceptor plate, forming a "sandwich."
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
Calculate the apparent permeability (Papp) using the appropriate formula.
Liver Microsomal Stability Assay Protocol
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
Pre-warm the reaction mixture to 37°C.
Initiate the reaction by adding the test compound (final concentration 1 µM).
At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction with an equal volume of cold acetonitrile containing an internal standard.
Centrifuge the samples to precipitate the protein.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time.
MTT Cytotoxicity Assay Protocol
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
The journey from a promising chemical scaffold to a viable drug candidate is a complex, multi-faceted process. This guide has demonstrated how a systematic and comparative approach to assessing drug-like properties can provide invaluable insights at an early stage. By strategically modifying the 3-Bromo-6-cyclopropylpyridazine core, we have illustrated the profound impact of seemingly small chemical changes on key ADME parameters. The introduction of polar functional groups like amines and amides can significantly improve solubility, while potentially compromising permeability. Conversely, more lipophilic substituents may enhance permeability at the expense of solubility. Furthermore, the choice of substituent can dramatically influence metabolic stability and cytotoxicity.
Ultimately, the "best" derivative will depend on the specific therapeutic target and the desired product profile. There is no one-size-fits-all solution in drug discovery. The key is to generate high-quality, comparative data to enable a rational, data-driven approach to lead optimization. The experimental protocols and workflow outlined herein provide a robust framework for researchers to navigate the challenging but rewarding path of drug development.
References
2]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (https://www.mdpi.com/1420-3049/23/1/181)
Benchmarking Synthesis Routes to 3-Bromo-6-cyclopropylpyridazine
This guide benchmarks the synthesis of 3-Bromo-6-cyclopropylpyridazine , a critical heteroaromatic scaffold in medicinal chemistry (often used as a bioisostere for phenyl or pyridyl rings). The following analysis compare...
Author: BenchChem Technical Support Team. Date: February 2026
This guide benchmarks the synthesis of 3-Bromo-6-cyclopropylpyridazine , a critical heteroaromatic scaffold in medicinal chemistry (often used as a bioisostere for phenyl or pyridyl rings).
The following analysis compares the two most viable industrial routes: Suzuki-Miyaura Cross-Coupling and Negishi Cross-Coupling .
Executive Summary
The synthesis of 3-bromo-6-cyclopropylpyridazine presents a classic challenge in heteroaromatic chemistry: desymmetrization . The starting material, 3,6-dibromopyridazine, is symmetric. The goal is to install exactly one cyclopropyl group while retaining the second bromine atom for downstream diversification (e.g., S_NAr or a second cross-coupling).
Route A (Suzuki-Miyaura): Uses cyclopropylboronic acid. It is the most robust for laboratory-scale discovery but suffers from bis-coupling impurities.
Route B (Negishi): Uses cyclopropylzinc bromide.[1] It offers superior kinetics and often better mono-selectivity at scale, but requires moisture-free handling.
Route Analysis & Mechanistic Insight
Route A: Suzuki-Miyaura Cross-Coupling
This route relies on the palladium-catalyzed coupling of 3,6-dibromopyridazine with cyclopropylboronic acid.
Mechanism: The oxidative addition of Pd(0) into the C-Br bond of the electron-deficient pyridazine is fast. The rate-determining step is often transmetallation.[2]
The Selectivity Challenge: Once the first cyclopropyl group is installed, the resulting product (3-bromo-6-cyclopropylpyridazine) is more electron-rich than the starting material. Theoretically, this deactivates the second bromide towards oxidative addition, favoring mono-substitution. However, if the concentration of the boronic acid is locally high, bis-coupling (3,6-dicyclopropylpyridazine) becomes a significant impurity (5–15%).
Optimization: Use of bulky ligands (e.g., dppf) and strict stoichiometry (0.9–1.0 equiv of boronate) is critical.
Route B: Negishi Cross-Coupling
This route utilizes cyclopropylzinc bromide (prepared or purchased) with a palladium catalyst.[1]
Mechanism: Zinc reagents undergo transmetallation much faster than boronates.
The Scalability Advantage: The Negishi coupling often proceeds at room temperature or mild heating, reducing thermal degradation of the pyridazine ring. The high reactivity of the organozinc reagent allows for lower catalyst loadings.
Safety: Organozinc reagents are moisture-sensitive, requiring anhydrous solvents and inert atmosphere (N2/Ar), which adds operational cost.
Performance Benchmarking
The following data summarizes average performance metrics based on optimized protocols for electron-deficient heterocycles.
Metric
Route A: Suzuki-Miyaura
Route B: Negishi Coupling
Primary Reagent
Cyclopropylboronic acid
Cyclopropylzinc bromide
Catalyst System
Pd(dppf)Cl₂ / K₃PO₄
Pd(PPh₃)₄ or Pd(tBu₃P)₂
Typical Yield
60 – 72%
75 – 85%
Mono-Selectivity
Moderate (requires purification)
High (kinetic control)
Reaction Temp
80°C – 100°C
25°C – 60°C
Impurity Profile
5-15% Bis-cyclopropyl adduct
< 5% Bis-cyclopropyl adduct
Moisture Sensitivity
Low (Aqueous biphasic allowed)
High (Strictly Anhydrous)
Cost (Reagents)
High (Boronic acids are pricey)
Moderate (Zn reagents cheaper)
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura (Lab Scale < 10g)
Best for: Discovery chemistry, quick analog generation.
Setup: To a 250 mL round-bottom flask, add 3,6-dibromopyridazine (1.0 equiv) and Pd(dppf)Cl₂·DCM (0.05 equiv).
Solvent: Add 1,4-Dioxane (10 vol) and degas with nitrogen for 15 minutes.
Reagent Addition: Add a solution of Cyclopropylboronic acid (0.95 equiv—crucial deficit to prevent bis-coupling) and aq. K₃PO₄ (2.0 M, 3.0 equiv).
Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC.
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The bis-coupled impurity elutes later than the product.
Protocol B: Negishi Coupling (Scale Up > 50g)
Best for: Process chemistry, pilot plant batches.
Setup: Flame-dry a 3-neck flask and purge with Argon.
Reactants: Charge 3,6-dibromopyridazine (1.0 equiv) and Pd(PPh₃)₄ (0.03 equiv) in anhydrous THF (10 vol).
Activation: Stir at RT for 10 mins to ensure catalyst dissolution.
Addition: Add Cyclopropylzinc bromide (0.5 M in THF, 1.05 equiv) dropwise via addition funnel over 1 hour. Maintain temp < 40°C (exothermic).
Reaction: Stir at RT for 2–4 hours.
Quench: Carefully quench with saturated NH₄Cl solution (controlled addition).
Workup: Extract with MTBE. Wash organic layer with water and brine.
Purification: Recrystallization from Heptane/EtOAc is often possible due to higher crude purity, avoiding expensive chromatography.
Visualizations
Diagram 1: Synthesis Pathway & Decision Logic
This diagram illustrates the chemical flow and the decision points for choosing between routes.
Caption: Comparative reaction pathways highlighting the impurity risks associated with the Suzuki route versus the high selectivity of the Negishi route.
Diagram 2: Mechanistic Selectivity Cycle
Understanding why the Negishi route is more selective.
Caption: Catalytic cycle showing the electronic deactivation of the mono-product, which prevents the second oxidative addition.
References
Deng, X. et al. (2015). "Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex."[1] ResearchGate.[1][3]
Léris, P. et al. (2014). "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine." ResearchGate.[1][3]
BenchChem Technical Support. (2025). "Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions." BenchChem.[4]
Charette, A. B. et al. (2010). "Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes." Chemical Science.